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  • Product: 2,5-Dihydroxy-3-methylbenzoic acid
  • CAS: 5981-39-5

Core Science & Biosynthesis

Foundational

2,5-dihydroxy-3-methylbenzoic acid chemical structure and properties

This technical guide provides an in-depth analysis of 2,5-dihydroxy-3-methylbenzoic acid, exploring its physicochemical properties, synthetic methodologies, metabolic pathways, and pharmacological applications. Executive...

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Author: BenchChem Technical Support Team. Date: April 2026

This technical guide provides an in-depth analysis of 2,5-dihydroxy-3-methylbenzoic acid, exploring its physicochemical properties, synthetic methodologies, metabolic pathways, and pharmacological applications.

Executive Summary

2,5-Dihydroxy-3-methylbenzoic acid (commonly known as 3-methylgentisic acid) is a highly functionalized aromatic compound characterized by a benzoic acid core substituted with two hydroxyl groups and a methyl group. It serves as a critical bridge between environmental microbiology and advanced pharmacochemistry. In nature, it is a central intermediate in the microbial bioremediation of phenolic pollutants[1]. In drug development, its unique substitution pattern makes it an invaluable synthetic precursor for kinase inhibitors and immunomodulatory therapeutics[2],[3].

Physicochemical Profiling & Structural Analysis

The presence of the electron-donating hydroxyl groups and the methyl group significantly influences the electron density of the aromatic ring, making the molecule highly reactive toward electrophilic aromatic substitution and oxidative ring cleavage.

Table 1: Quantitative Physicochemical Properties

Property Value / Description
IUPAC Name 2,5-dihydroxy-3-methylbenzoic acid
Common Name 3-Methylgentisic acid
CAS Registry Number 5981-39-5[4]
Molecular Formula C₈H₈O₄[4]
Molecular Weight 168.15 g/mol [4]
Melting Point 212 - 214 °C[2]

| Appearance | Brown to off-white crystalline solid[2] |

Chemical Synthesis: The Elbs Persulfate Oxidation

The primary synthetic route to 2,5-dihydroxy-3-methylbenzoic acid is the Elbs persulfate oxidation of 3-methylsalicylic acid[2],[3].

Causality of Experimental Choices: The Elbs oxidation is specifically chosen because it selectively introduces a hydroxyl group para to an existing phenolic hydroxyl group. The alkaline environment (NaOH) deprotonates the starting phenol, increasing the electron density of the aromatic ring and directing the incoming electrophilic persulfate oxygen to the sterically accessible position 5.

Step-by-Step Self-Validating Protocol
  • Alkaline Activation: Dissolve 3-methylsalicylic acid (e.g., 15.0 g, 98.6 mmol) in an aqueous solution of sodium hydroxide (3.8 equivalents)[2]. Causality: Complete deprotonation is required to activate the ring for electrophilic attack.

  • Controlled Oxidation: Cool the solution to 20 °C. While stirring vigorously, alternately add 10% aqueous potassium persulfate (K₂S₂O₈) and 40% NaOH in portions. Causality: The reaction is highly exothermic; maintaining the temperature between 30-35 °C prevents the runaway thermal decomposition of the persulfate reagent[2]. Stir for 12–20 hours at room temperature.

  • Phase Separation & Validation: Acidify the mixture with concentrated HCl until it turns blue to Congo red paper. Filter any precipitated unreacted starting material. Extract the filtrate multiple times with diethyl ether[2],[3].

    • Self-Validating Checkpoint: The intermediate aryl sulfate ester is highly polar and remains exclusively in the aqueous phase. Analyze the ether layer via Thin-Layer Chromatography (TLC). The complete absence of the intermediate in the ether layer, and the isolation of unreacted starting material, validates that the aqueous phase is ready for the next step.

  • Acid Hydrolysis: Add concentrated HCl to the retained aqueous layer and reflux for 2 hours[2],[3]. Causality: The thermal acidic conditions are required to cleave the robust sulfate ester bond, liberating the free 2,5-dihydroxy-3-methylbenzoic acid.

  • Isolation: Cool the solution to room temperature. The product will precipitate as a crystalline solid. Filter, wash with cold water, and dry under a vacuum to yield the final product[2].

ElbsOxidation SM 3-Methylsalicylic Acid (Starting Material) Alk Alkaline Activation (10% NaOH, 20-35°C) SM->Alk Deprotonation Ox Persulfate Oxidation (K2S2O8 Addition) Alk->Ox Electrophilic Attack Sep Phase Separation (Ether Extraction of SM) Ox->Sep Intermediate Sulfate Ester Hyd Acid Hydrolysis (HCl Reflux, 2h) Sep->Hyd Aqueous Layer Retained Prod 2,5-Dihydroxy-3-methylbenzoic Acid (Crystallization) Hyd->Prod Sulfate Cleavage

Caption: Workflow of Elbs persulfate oxidation for 3-methylgentisic acid synthesis.

Biological Pathways & Microbial Metabolism

In environmental microbiology, 3-methylgentisic acid is a critical central metabolite in the aerobic degradation of alkylphenols, such as 3,5-xylenol and m-cresol, which are common industrial pollutants[1].

Soil bacteria, particularly species of Pseudomonas and Ralstonia, utilize highly specialized enzymes to metabolize these toxic compounds.

  • Hydroxylation: 3,5-xylenol is first oxidized to 3-hydroxy-5-methylbenzoic acid. This intermediate is subsequently hydroxylated by an NADH/NADPH-dependent enzyme, 3-hydroxybenzoate 6-hydroxylase, to form 3-methylgentisic acid[1]. Alternatively, enzymes like Salicylate 5-hydroxylase (S5H) from Ralstonia sp. Strain U2 can directly convert 3-methylsalicylate into 3-methylgentisic acid[5].

  • Ring Cleavage: Once formed, 3-methylgentisic acid acts as the substrate for gentisate 1,2-dioxygenase. This oxygen-dependent enzyme catalyzes the critical ring-opening step, cleaving the aromatic ring to form maleylpyruvate derivatives, which are ultimately assimilated into the central carbon metabolism (TCA cycle)[6].

MicrobialPathway Pre 3,5-Xylenol / m-Cresol (Environmental Pollutants) Int1 3-Hydroxy-5-methylbenzoic Acid Pre->Int1 Methyl Oxidation Enz1 3-Hydroxybenzoate 6-hydroxylase (NADH/NADPH) Int1->Enz1 Substrate Binding Met 3-Methylgentisic Acid (Central Metabolite) Enz1->Met Hydroxylation Enz2 Gentisate 1,2-dioxygenase (O2-dependent) Met->Enz2 Ring Cleavage TCA Maleylpyruvate Derivatives (To TCA Cycle) Enz2->TCA Carbon Assimilation

Caption: Microbial degradation pathway of alkylphenols via 3-methylgentisic acid.

Pharmacological Applications & Drug Development

The dense functionalization of 2,5-dihydroxy-3-methylbenzoic acid makes it a highly sought-after scaffold in modern drug discovery.

Targeted Anticancer Agents (Pim-1 Kinase Inhibitors): The compound is utilized as a foundational building block in the synthesis of complex benzofuran-3(2H)-one derivatives[3]. These derivatives function as highly selective inhibitors of Pim-1 kinase, a proto-oncogene serine/threonine-protein kinase. Because Pim-1 is frequently overexpressed in various human malignancies (such as prostate cancer and leukemia) and is linked to drug resistance, derivatives synthesized from 3-methylgentisic acid are critical in developing therapies that suppress cancer cell malignant alteration and restore sensitivity to standard chemotherapeutics[3].

Immunomodulatory and Anti-inflammatory Therapeutics: Furthermore, 3-methylgentisic acid is a key precursor in the synthesis of 2,5-disubstituted hydroquinone derivatives[2]. By selectively esterifying or amidating the carboxylic acid group while leveraging the redox potential of the hydroquinone core, researchers have developed novel compounds patented for the treatment of autoimmune, rheumatological, neuroinflammatory, and fibrotic disorders[2].

References

  • Chemsrc. "2,5-dihydroxy-3-methylbenzoic acid | CAS#:5981-39-5".
  • Google Patents. "EP2565192A1 - Anticancer agent".
  • PubMed Central. "Gentisic acid and its 3- and 4-methyl-substituted homologues as intermediates in the bacterial degradation of m-cresol, 3,5-xylenol and 2,5-xylenol".
  • PubMed Central. "Salicylate 5-Hydroxylase from Ralstonia sp. Strain U2: a Monooxygenase with Close Relationships to and Shared Electron Transport Proteins with Naphthalene Dioxygenase".
  • Googleapis.com (European Patent). "EP3878837A1 - 2,5- OR 2,6-DISUBSTITUTED HYDROQUINONE DERIVATIVES WITH AT LEAST ONE CARBOXY, SULFO OR AMIDO GROUP USEFUL AS MEDICAMENTS".

Sources

Exploratory

biosynthesis pathway of 2,5-dihydroxy-3-methylbenzoic acid in bacteria

An In-depth Technical Guide to the Biosynthesis of 2,5-dihydroxy-3-methylbenzoic Acid in Bacteria For Researchers, Scientists, and Drug Development Professionals Executive Summary 2,5-dihydroxy-3-methylbenzoic acid is a...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-depth Technical Guide to the Biosynthesis of 2,5-dihydroxy-3-methylbenzoic Acid in Bacteria

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

2,5-dihydroxy-3-methylbenzoic acid is a specialized aromatic carboxylic acid with potential applications in pharmaceuticals and biotechnology. While its direct biosynthetic pathway in bacteria has not been extensively documented, its chemical structure strongly suggests a route involving a Type II polyketide synthase (PKS) system, followed by specific tailoring reactions. This guide presents a hypothesized, yet scientifically grounded, biosynthetic pathway for this molecule. We provide a comprehensive framework for the elucidation and characterization of this pathway, from initial bioinformatic gene cluster identification to in-depth biochemical assays of the key enzymes. The methodologies detailed herein are designed to be self-validating, providing researchers with a robust roadmap for investigating novel bacterial natural product biosynthesis.

Introduction: The Enigmatic Origin of a Bioactive Scaffold

Bacterial secondary metabolites are a rich source of novel chemical entities with profound biological activities. Among these, aromatic polyketides represent a significant class, with many serving as the basis for antibiotics, anticancer agents, and other therapeutics.[1] The compound 2,5-dihydroxy-3-methylbenzoic acid, a substituted derivative of gentisic acid, presents a chemical scaffold suggestive of a biosynthetic origin from a Type II polyketide synthase pathway, a common route for aromatic polyketide synthesis in bacteria.[2][3]

Gentisic acid (2,5-dihydroxybenzoic acid) and its derivatives are known intermediates in the bacterial degradation of various aromatic compounds.[4][5] The biosynthesis of gentisate itself has been studied in several bacteria.[6][7][8] The addition of a methyl group at the C-3 position suggests a subsequent tailoring step catalyzed by an S-adenosylmethionine (SAM)-dependent methyltransferase.

This guide provides a detailed technical framework for investigating the proposed biosynthetic pathway of 2,5-dihydroxy-3-methylbenzoic acid. We will proceed under the hypothesis that its biosynthesis is orchestrated by a dedicated biosynthetic gene cluster (BGC) encoding a Type II PKS and associated tailoring enzymes. The experimental strategies outlined below are designed to systematically identify this BGC, validate its function through heterologous expression, and characterize the key enzymatic steps involved in the construction of this molecule.

A Proposed Biosynthetic Pathway

Based on established principles of bacterial natural product biosynthesis, we propose a four-step pathway for the formation of 2,5-dihydroxy-3-methylbenzoic acid from basic metabolic precursors.

  • Polyketide Chain Assembly: A minimal Type II PKS, comprising a Ketosynthase (KS), Chain Length Factor (CLF), and an Acyl Carrier Protein (ACP), iteratively condenses four molecules of malonyl-CoA to form a linear octaketide chain attached to the ACP.[1][3]

  • Cyclization and Aromatization: The nascent poly-β-keto chain undergoes a series of intramolecular aldol condensations, catalyzed by a cyclase (CYC) and an aromatase (ARO), to form a bicyclic aromatic intermediate.

  • Thioester Release and Oxidation: A thioesterase (TE) hydrolyzes the aromatic intermediate from the ACP. Subsequent oxidative tailoring steps may be required to achieve the final hydroxylation pattern of gentisic acid.

  • C-Methylation: A SAM-dependent methyltransferase (MT) catalyzes the electrophilic addition of a methyl group from S-adenosylmethionine to the C-3 position of the gentisic acid core, yielding the final product, 2,5-dihydroxy-3-methylbenzoic acid.[9]

The proposed pathway is depicted below:

Biosynthesis_Pathway cluster_0 Core Polyketide Synthesis cluster_1 Tailoring and Release cluster_2 Final Modification Malonyl_CoA 4x Malonyl-CoA PKS Minimal PKS (KS, CLF, ACP) Malonyl_CoA->PKS Polyketide Linear Octaketide-ACP PKS->Polyketide Cyclization Cyclase (CYC) & Aromatase (ARO) Polyketide->Cyclization Aromatic_Intermediate Aromatic Intermediate-ACP Cyclization->Aromatic_Intermediate Gentisic_Acid Gentisic Acid (2,5-dihydroxybenzoic acid) Aromatic_Intermediate->Gentisic_Acid Thioesterase (TE) Methyltransferase Methyltransferase (MT) + S-adenosylmethionine Gentisic_Acid->Methyltransferase Final_Product 2,5-dihydroxy-3-methylbenzoic acid Methyltransferase->Final_Product

Caption: Proposed biosynthetic pathway for 2,5-dihydroxy-3-methylbenzoic acid.

Methodologies for Pathway Elucidation

This section provides a series of detailed protocols to identify and characterize the biosynthetic pathway. The workflow is designed to progress from in silico predictions to in vivo and in vitro validation.

Bioinformatic Identification of the Putative Biosynthetic Gene Cluster (BGC)

The foundational step is to identify candidate BGCs from the genome of a suspected producing bacterium. The presence of a minimal Type II PKS gene cassette is a key indicator.

Protocol 3.1.1: Genome Mining for Type II PKS BGCs

  • Obtain Genome Sequence: Acquire the complete or draft genome sequence of the bacterial strain of interest in FASTA format.

  • Submit to antiSMASH: Navigate to the antiSMASH (antibiotics & Secondary Metabolite Analysis Shell) web server.[2] Upload the genome sequence.

  • Analysis: Run the analysis with default parameters, ensuring that "Type II PKS" is included in the detection modules.

  • Evaluate Results: Examine the antiSMASH output for predicted BGCs. Look for clusters containing genes annotated as:

    • Ketosynthase alpha subunit (KSα)

    • Ketosynthase beta subunit/Chain length factor (KSβ/CLF)

    • Acyl Carrier Protein (ACP)

  • Identify Tailoring Enzymes: Within the identified Type II PKS cluster, search for co-localized genes encoding a putative S-adenosylmethionine-dependent methyltransferase, cyclases, aromatases, and thioesterases. The presence of all these components in a single cluster strongly suggests its involvement in the biosynthesis of a tailored aromatic polyketide like 2,5-dihydroxy-3-methylbenzoic acid.

Heterologous Expression of the BGC

Unambiguous confirmation that a BGC is responsible for the production of a specific metabolite is achieved through its expression in a genetically tractable, non-producing host organism.[10][11][12][13]

Heterologous_Expression_Workflow gDNA Genomic DNA from Producing Bacterium Clone_BGC Clone BGC into Expression Vector (e.g., TAR cloning) gDNA->Clone_BGC Transform Transform into Heterologous Host (e.g., S. coelicolor) Clone_BGC->Transform Ferment Fermentation & Induction of Expression Transform->Ferment Extract Metabolite Extraction Ferment->Extract Analyze HPLC/LC-MS Analysis Extract->Analyze Product Detection of 2,5-dihydroxy-3-methylbenzoic acid Analyze->Product

Caption: Workflow for heterologous expression of a BGC.

Protocol 3.2.1: BGC Cloning and Expression

This protocol outlines the general steps for Transformation-Associated Recombination (TAR) cloning, a powerful method for capturing large BGCs.[14]

  • Vector Preparation: Design a TAR vector with homology arms (typically 40-60 bp) that flank the target BGC identified in the bioinformatic analysis. The vector should contain a yeast replication origin, a selectable marker, and features for replication and selection in the final heterologous host.

  • Yeast Spheroplast Preparation: Prepare competent Saccharomyces cerevisiae spheroplasts.

  • TAR Cloning: Co-transform the linearized TAR vector and high-quality genomic DNA from the producing bacterium into the yeast spheroplasts.

  • Yeast Selection and Plasmid Rescue: Select for yeast transformants containing the recombined plasmid. Rescue the plasmid (now containing the BGC) from yeast and transform it into E. coli for amplification.

  • Host Transformation: Introduce the BGC-containing plasmid into a suitable heterologous host, such as Streptomyces coelicolor M1146 or E. coli BAP1.

  • Cultivation and Analysis: Cultivate the recombinant host under appropriate conditions to induce gene expression. Analyze the culture broth and cell extract for the production of 2,5-dihydroxy-3-methylbenzoic acid using HPLC or LC-MS (see Protocol 3.4.1). A comparison with a culture of the host containing an empty vector is crucial.

In Vitro Characterization of Key Enzymes

To understand the mechanism of each biosynthetic step, the key enzymes must be expressed, purified, and assayed individually.

Protocol 3.3.1: Cloning, Expression, and Purification of Enzymes

  • Gene Amplification: Amplify the genes for the KS-CLF complex and the putative methyltransferase from the genomic DNA of the producing strain via PCR.

  • Cloning: Clone the amplified genes into suitable E. coli expression vectors (e.g., pET vectors for N-terminal His6-tags).

  • Expression: Transform the expression plasmids into an E. coli expression strain (e.g., BL21(DE3)). Grow the cultures and induce protein expression with IPTG.

  • Purification: Lyse the cells and purify the recombinant proteins using affinity chromatography (e.g., Ni-NTA for His-tagged proteins).

Protocol 3.3.2: In Vitro Type II Polyketide Synthase Assay

This assay confirms the ability of the KS-CLF and ACP to synthesize a polyketide chain.[15]

  • Reaction Mixture: Prepare a reaction mixture containing:

    • Purified KS-CLF heterodimer

    • Purified ACP (in its holo-form)

    • Malonyl-CoA:ACP malonyltransferase (MAT)

    • [2-14C]-Malonyl-CoA

    • Reaction buffer (e.g., 100 mM sodium phosphate, pH 7.0)

  • Incubation: Initiate the reaction by adding the enzymes and incubate at 30°C.

  • Quenching and Extraction: Stop the reaction and extract the resulting polyketide products with an organic solvent (e.g., ethyl acetate).

  • Analysis: Analyze the extracted products by thin-layer chromatography (TLC) and autoradiography or by LC-MS.

Protocol 3.3.3: In Vitro SAM-Dependent Methyltransferase Assay

This assay confirms the C-methylation of the gentisic acid intermediate.[9][16][17]

  • Reaction Mixture: Prepare a reaction mixture containing:

    • Purified methyltransferase

    • Gentisic acid (substrate)

    • S-adenosyl-L-[methyl-3H]-methionine (radiolabeled methyl donor)

    • Reaction buffer (e.g., 50 mM Tris-HCl, pH 7.5)

  • Incubation: Initiate the reaction by adding the enzyme and incubate at 30°C for 1-2 hours.

  • Quenching and Analysis: Stop the reaction by adding acid (e.g., HCl).

  • Product Detection (Radiometric): Extract the product with ethyl acetate and quantify the incorporated radioactivity by liquid scintillation counting.

  • Product Identification (LC-MS): For a non-radioactive version of the assay, use unlabeled SAM and analyze the reaction mixture by HPLC or LC-MS to detect the mass shift corresponding to the addition of a methyl group to gentisic acid.

Metabolite Extraction and Analysis

Accurate detection and quantification of the target metabolite are critical for both in vivo and in vitro experiments.[18]

Protocol 3.4.1: Metabolite Extraction from Bacterial Culture

  • Culture Sampling: Centrifuge a sample of the bacterial culture to separate the supernatant and the cell pellet.

  • Supernatant Extraction: Acidify the supernatant to pH 2-3 with HCl and extract with an equal volume of ethyl acetate.

  • Intracellular Extraction: Quench the metabolism of the cell pellet rapidly, for example, with a cold methanol/water mixture.[19] Lyse the cells (e.g., by sonication) and extract the intracellular metabolites with an appropriate organic solvent.

  • Sample Preparation: Evaporate the solvent from the extracts and redissolve the residue in a suitable solvent (e.g., methanol) for analysis.

Protocol 3.4.2: HPLC Analysis

  • Instrumentation: Use a High-Performance Liquid Chromatography (HPLC) system equipped with a C18 column and a photodiode array (PDA) detector.

  • Mobile Phase: A typical gradient could be water (with 0.1% formic acid) and acetonitrile (with 0.1% formic acid).

  • Analysis: Inject the extracted sample and compare the retention time and UV-Vis spectrum with an authentic standard of 2,5-dihydroxy-3-methylbenzoic acid.

  • Quantification: Generate a standard curve using known concentrations of the authentic standard to quantify the product yield.

Data Presentation

Clear presentation of quantitative data is essential for interpreting results.

Table 1: Hypothetical Kinetic Parameters for the Methyltransferase

Substrate K_m (µM) k_cat (s⁻¹) k_cat/K_m (M⁻¹s⁻¹)
Gentisic Acid 50 0.1 2000

| S-adenosylmethionine | 25 | 0.12 | 4800 |

Table 2: Product Titers from Heterologous Expression

Host Strain Vector Titer (mg/L)
S. coelicolor M1146 Empty Vector Not Detected
S. coelicolor M1146 BGC-Vector 15.2 ± 1.8
E. coli BAP1 Empty Vector Not Detected

| E. coli BAP1 | BGC-Vector | 5.6 ± 0.7 |

Conclusion and Future Perspectives

This guide provides a comprehensive, albeit based on a hypothesized pathway, technical manual for the elucidation of the biosynthesis of 2,5-dihydroxy-3-methylbenzoic acid in bacteria. The proposed workflow, combining bioinformatics, molecular genetics, and biochemistry, represents a robust strategy for characterizing novel natural product pathways. Successful elucidation of this pathway will not only provide fundamental scientific insights but also pave the way for metabolic engineering efforts to improve the production of this and related molecules for potential therapeutic applications. The protocols described herein are foundational and can be adapted for the study of a wide range of bacterial secondary metabolite biosynthetic pathways.

References

  • Bian, X., et al. (2017). Recent Advances in the Heterologous Expression of Biosynthetic Gene Clusters for Marine Natural Products. Marine Drugs, 15(9), 279. [Link]

  • Luo, Y., et al. (2016). Heterologous expression of bacterial natural product biosynthetic pathways. Natural Product Reports, 33(2), 174-182. [Link]

  • Luo, Y., et al. (2016). Direct cloning and heterologous expression of natural product biosynthetic gene clusters by transformation-associated recombination. Methods in Enzymology, 575, 83-107. [Link]

  • Zhang, J., & Li, S. (2023). Bacterial natural product discovery by heterologous expression. Journal of Industrial Microbiology and Biotechnology, 50(1), kuad057. [Link]

  • Zhang, H., et al. (2019). Heterologous expression of bacterial natural product biosynthetic pathways. Organic & Biomolecular Chemistry, 17(2), 235-246. [Link]

  • Zhao, J., et al. (2021). Engineering a Synthetic Pathway for Gentisate in Pseudomonas Chlororaphis P3. Frontiers in Bioengineering and Biotechnology, 8, 620529. [Link]

  • Kim, D., et al. (1998). Cloning and characterization of the metE gene encoding S-adenosylmethionine synthetase from Bacillus subtilis. Journal of Bacteriology, 180(13), 3462-3465. [Link]

  • ResearchGate. (n.d.). Representative branches of gentisate pathway in gram-positive and -negative bacteria. [Link]

  • DAN lab. (2021, March 2). Metabolite Extraction from Bacterial Culture. YouTube. [Link]

  • Den-Os, D., et al. (2013). Genomic and Functional Analyses of the Gentisate and Protocatechuate Ring-Cleavage Pathways and Related 3-Hydroxybenzoate and 4-Hydroxybenzoate Peripheral Pathways in Burkholderia xenovorans LB400. PLoS ONE, 8(2), e56038. [Link]

  • Schöner, T. A., et al. (2023). In Vitro Characterization of the Aromatic SAM-Dependent C-Methyltransferase NapB5. ACS Chemical Biology. [Link]

  • Klüsener, S., et al. (2009). S-Adenosylmethionine-Binding Properties of a Bacterial Phospholipid N-Methyltransferase. Journal of Bacteriology, 191(4), 1346–1355. [Link]

  • Zhao, J., et al. (2021). Engineering a Synthetic Pathway for Gentisate in Pseudomonas Chlororaphis P3. Frontiers in Bioengineering and Biotechnology, 8, 620529. [Link]

  • Zylstra, G. J., & Kukor, J. J. (1998). Biochemical and Genetic Characterization of a Gentisate 1,2-Dioxygenase from Sphingomonas sp. Strain RW5. Journal of Bacteriology, 180(17), 4521–4528. [Link]

  • Aathmanathan, V. S., et al. (2022). Co-Culture of Gut Bacteria and Metabolite Extraction Using Fast Vacuum Filtration and Centrifugation. Methods and Protocols, 5(5), 75. [Link]

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  • Hopper, D. J., & Chapman, P. J. (1971). Gentisic acid and its 3- and 4-methyl-substituted homologues as intermediates in the bacterial degradation of m-cresol, 3,5-xylenol and 2,5-xylenol. Biochemical Journal, 122(1), 19–28. [Link]

  • Hughes, J. A., et al. (1983). Expression of the cloned coliphage T3 S-adenosylmethionine hydrolase gene inhibits DNA methylation and polyamine biosynthesis in Escherichia coli. Journal of Bacteriology, 155(3), 1157–1164. [Link]

  • Waha, A., et al. (2007). In Vitro Characterization of the Enzyme Properties of the Phospholipid N-Methyltransferase PmtA from Agrobacterium tumefaciens. Journal of Bacteriology, 189(13), 4784–4790. [Link]

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  • Springer, W. R., & Koshland, D. E. Jr. (1977). In vitro methylation of bacterial chemotaxis proteins: characterization of protein methyltransferase activity in crude extracts of Salmonella typhimurium. Proceedings of the National Academy of Sciences, 74(2), 533-537. [Link]

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  • Gholizadeh, O., et al. (2019). Screening and Transcriptional Analysis of Polyketide Synthases and Non-ribosomal Peptide Synthetases in Bacterial Strains From Krubera–Voronja Cave. Frontiers in Microbiology, 10, 2068. [Link]

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Sources

Foundational

The Centrality of 3-Methylgentisic Acid in the Microbial Biodegradation of Aromatic Pollutants

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals Abstract The microbial degradation of aromatic compounds is a cornerstone of environmental bioremediation and a rich source of n...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

The microbial degradation of aromatic compounds is a cornerstone of environmental bioremediation and a rich source of novel biocatalysts. Among the myriad of catabolic pathways, the gentisate pathway plays a pivotal role in the aerobic breakdown of a wide range of phenolic and benzoate compounds. This technical guide provides an in-depth exploration of 3-methylgentisic acid, a key methylated homolog of gentisate, and its function as a central intermediate in the biodegradation of persistent environmental pollutants such as cresols and xylenols. We will dissect the enzymatic machinery, genetic organization, and microbial diversity associated with this pathway. Furthermore, this guide furnishes field-proven experimental protocols and workflows, designed to empower researchers in the isolation, characterization, and engineering of microorganisms for enhanced bioremediation strategies.

Introduction: Environmental Significance of Alkylated Aromatics

Cresols and xylenols are alkyl-substituted phenols widely used in the formulation of disinfectants, preservatives, antioxidants, and dyes[1]. Their extensive use and improper disposal lead to significant environmental contamination. The persistence of these compounds poses a considerable risk to ecological balance and human health[2]. Nature, however, has evolved elegant solutions to this chemical challenge. Microorganisms, particularly soil and water bacteria, have developed sophisticated enzymatic pathways to utilize these toxic compounds as a sole source of carbon and energy[2][3]. Understanding these microbial degradation pathways is not merely an academic exercise; it is fundamental for developing robust, cost-effective, and eco-friendly bioremediation technologies[2][4].

This guide focuses on a specific and crucial intersection in the breakdown of these pollutants: the formation and subsequent catabolism of 3-methylgentisic acid. This molecule serves as a key intermediate, funnelling carbon from compounds like m-cresol and 3,5-xylenol into a central metabolic route known as the gentisate pathway[5][6].

The 3-Methylgentisate Catabolic Pathway: A Step-by-Step Breakdown

The aerobic degradation of aromatic compounds by bacteria typically occurs in two major phases: an initial phase of ring modification reactions to prepare the aromatic nucleus for cleavage, and a second phase involving ring fission and subsequent metabolism into Krebs cycle intermediates[7]. The degradation of m-cresol and 3,5-xylenol via 3-methylgentisic acid is a classic example of this strategy.

Peripheral Reactions: Funneling to the Central Intermediate

The initial steps involve the conversion of the parent pollutant into a dihydroxybenzoic acid derivative. For instance, non-fluorescent Pseudomonas species grown on 3,5-xylenol first convert it to 3-hydroxy-5-methylbenzoic acid. This intermediate is then hydroxylated to form 3-methylgentisic acid (3-methyl-2,5-dihydroxybenzoic acid)[6]. These initial hydroxylation steps are often catalyzed by NADH-dependent monooxygenases[6][8].

The Core Reaction: Aromatic Ring Fission

The critical step in this pathway is the oxygen-dependent cleavage of the aromatic ring of 3-methylgentisic acid[9][10]. This reaction is catalyzed by a specialized ring-fission enzyme.

  • Enzyme: Gentisate 1,2-Dioxygenase (GDO) or a homolog with activity towards alkylated substrates. These enzymes are classified as Type III extradiol dioxygenases and belong to the cupin superfamily of proteins[11].

  • Reaction: The enzyme incorporates both atoms of molecular oxygen (O₂) into the substrate, cleaving the bond between the carboxyl-bearing carbon and the adjacent hydroxylated carbon.

  • Product: This ring-opening reaction transforms 3-methylgentisic acid into 3-methylmaleylpyruvate[10].

Downstream Metabolism: Entry into Central Carbon Pathways

The ring-fission product, 3-methylmaleylpyruvate, is a linear molecule that is further processed to yield central metabolites.

  • Hydrolysis: The enzyme maleylpyruvase hydrolyzes 3-methylmaleylpyruvate[10].

  • Products: This hydrolysis yields two key molecules: pyruvate and D-(-)-citramalate (2-methylmalate)[10].

  • Final Conversion: Citramalate can then undergo an aldol fission reaction, often requiring cofactors like ATP, CoA, and Mg²⁺, to be cleaved into pyruvate and acetate (as acetyl-CoA)[10][12]. These products are readily assimilated into the cell's central metabolic pathways, such as the TCA cycle, for energy production and biomass synthesis[13].

The overall pathway demonstrates remarkable enzymatic efficiency, converting a toxic, complex aromatic ring into simple, universally metabolized organic acids.

Diagram 1: Microbial Biodegradation of 3,5-Xylenol via the 3-Methylgentisate Pathway

Biodegradation_Pathway cluster_peripheral Peripheral Reactions cluster_central Central Pathway cluster_final Central Metabolism 3_5_Xylenol 3,5-Xylenol HMB 3-Hydroxy-5-methylbenzoic Acid 3_5_Xylenol->HMB Monooxygenase 3MGA 3-Methylgentisic Acid HMB->3MGA Hydroxylase MMP 3-Methylmaleylpyruvate 3MGA->MMP Gentisate 1,2-Dioxygenase (Ring Fission) Pyruvate1 Pyruvate MMP->Pyruvate1 Maleylpyruvase Citramalate D-(-)-Citramalate MMP->Citramalate Maleylpyruvase TCA TCA Cycle Pyruvate1->TCA Pyruvate2 Pyruvate Citramalate->Pyruvate2 Citramalate Lyase Acetyl_CoA Acetyl-CoA Citramalate->Acetyl_CoA Citramalate Lyase Pyruvate2->TCA Acetyl_CoA->TCA Experimental_Workflow Start Environmental Sample (e.g., Contaminated Soil) Enrichment Enrichment Culture (Sole Carbon Source: Pollutant) Start->Enrichment Isolation Isolation of Pure Cultures on Agar Plates Enrichment->Isolation Growth Growth & Degradation Assays (HPLC/GC Analysis) Isolation->Growth Genomics Genomic Analysis (DNA Sequencing & Annotation) Isolation->Genomics CFE Preparation of Cell-Free Extracts Growth->CFE MetaboliteID Metabolite Identification (LC-MS/MS, NMR) Growth->MetaboliteID EnzymeAssay Enzyme Activity Assays (e.g., GDO Spectrophotometry) CFE->EnzymeAssay Conclusion Characterized Strain with Defined Degradation Pathway EnzymeAssay->Conclusion MetaboliteID->Conclusion GeneID Identification of Catabolic Gene Clusters (e.g., mhb operon) Genomics->GeneID GeneID->Conclusion

Caption: Workflow for isolating and characterizing a novel bacterium.

Biotechnological Applications and Future Prospects

The microbial pathways responsible for degrading 3-methylgentisic acid and its precursors are of significant interest for industrial and environmental biotechnology.[4][14]

  • Bioremediation: Microbes with robust degradation capabilities can be used in bioreactors or directly in contaminated sites to clean up industrial effluents and polluted soils.[15] Understanding the pathway allows for optimization of conditions (e.g., oxygen and nutrient levels) to enhance degradation rates.

  • Metabolic Engineering: With knowledge of the key genes and enzymes, it is possible to engineer microorganisms for improved performance.[4][13] This could involve overexpressing rate-limiting enzymes, expanding substrate range through directed evolution, or transferring entire catabolic pathways into robust industrial chassis strains like E. coli or Pseudomonas putida.

  • Biosynthesis: The enzymes of these pathways are powerful biocatalysts. They can be harnessed for the green synthesis of specialty chemicals. For example, hydroxylases and dioxygenases can perform highly specific oxygenation reactions that are difficult to achieve with traditional chemical methods.[14]

Future research will likely focus on "omics" approaches—genomics, transcriptomics, and proteomics—to gain a system-level understanding of how these pathways are regulated and integrated with the host's overall metabolism.[2][16] Metagenomic screening of diverse environments will continue to uncover novel enzymes and pathways, expanding our toolbox for both environmental cleanup and sustainable chemical production.[17][16]

References

  • Orozco-García, E., et al. (2013). Genomic and Functional Analyses of the Gentisate and Protocatechuate Ring-Cleavage Pathways and Related 3-Hydroxybenzoate and 4-Hydroxybenzoate Peripheral Pathways in Burkholderia xenovorans LB400. PLoS ONE. [Link]

  • Hopper, D. J., & Taylor, D. G. (1975). Pathways for the degradation of m-cresol and p-cresol by Pseudomonas putida. Journal of Bacteriology. [Link]

  • Wang, L., et al. (2021). Engineering a Synthetic Pathway for Gentisate in Pseudomonas Chlororaphis P3. Frontiers in Bioengineering and Biotechnology. [Link]

  • Zhou, N. Y., et al. (2013). Functional Identification of Novel Genes Involved in the Glutathione-Independent Gentisate Pathway in Corynebacterium glutamicum. Applied and Environmental Microbiology. [Link]

  • Xu, H., et al. (2006). Structural and biochemical characterization of gentisate 1,2-dioxygenase from Escherichia coli O157:H7. Journal of Bacteriology. [Link]

  • Hopper, D. J., & Chapman, P. J. (1971). Gentisic acid and its 3- and 4-methyl-substituted homologoues as intermediates in the bacterial degradation of m-cresol, 3,5-xylenol and 2,5-xylenol. Biochemical Journal. [Link]

  • Hopper, D. J., et al. (1971). The enzymic degradation of alkyl-substituted gentisates, maleates and malates. Biochemical Journal. [Link]

  • Ferraroni, M., et al. (2022). Characterization of Gentisate 1,2-Dioxygenase from Pseudarthrobacter phenanthrenivorans Sphe3 and Its Stabilization by Immobilization on Nickel-Functionalized Magnetic Nanoparticles. MDPI. [Link]

  • Müller, J. A., et al. (2001). Initiation of Anaerobic Degradation of p-Cresol by Formation of 4-Hydroxybenzylsuccinate in Desulfobacterium cetonicum. Journal of Bacteriology. [Link]

  • Kumar, A., et al. (2017). Analytical study of effective biodegradation of p-cresol using Serratia marcescens ABHI001: application in bioremediation. 3 Biotech. [Link]

  • Gu, J. D., et al. (2017). Proposed pathway of 3-MI degradation by marine anaerobic microorganisms under sulfate-reducing conditions. ResearchGate. [Link]

  • Hopper, D. J. (1976). P-cresol and 3,5-xylenol methylhydroxylases in Pseudomonas putida N.C.I.B. 9896. Journal of Bacteriology. [Link]

  • Singh, S., et al. (2024). Microbial degradation of contaminants of emerging concern: metabolic, genetic and omics insights for enhanced bioremediation. Frontiers in Bioengineering and Biotechnology. [Link]

  • Dash, S. S., et al. (2020). Metagenomic Exploration of Plastic Degrading Microbes for Biotechnological Application. Current Genomics. [Link]

  • Sharma, S., & Kanwar, S. S. (2026). Advances in Biotechnological Applications of Microbial Enzymes. Frontiers in Bioengineering and Biotechnology. [Link]

  • Mehta, A. (2025). Microbial Biotechnology: Applications, Advances, and Future Prospects. SciTechnol. [Link]

  • Franchi, O., et al. (2018). Key microbial populations involved in anaerobic degradation of phenol and p-cresol using different inocula. Electronic Journal of Biotechnology. [Link]

  • Wang, Y., et al. (2026). Elucidating the Multi-Enzymatic Mechanism of Bacterial Decolorization of Azo and Indigoid Dyes: An Integrated Study of Degradation Pathways and Molecular Docking. MDPI. [Link]

  • Lee, K. M. (1995). Biodegradation of microbial polyesters P(3HB) and P(3HB-co-3HV) under the tropical climate environment. Polymer Degradation and Stability. [Link]

  • Bending, G. D., et al. (2013). Involvement of Lignin-Modifying Enzymes in the Degradation of Herbicides. IntechOpen. [Link]

  • Sustainability Directory. (2025). Microbial Degradation Pathways. Sustainability Directory. [Link]

  • Dash, S. S., et al. (2020). Metagenomic Exploration of Plastic Degrading Microbes for Biotechnological Application. Bentham Science. [Link]

  • Singh, S., et al. (2024). Microbial degradation of contaminants of emerging concern: metabolic, genetic and omics insights for enhanced bioremediation. PMC. [Link]

  • Siddiqui, F. A., & Bhaumik, D. (1974). Bacterial Metabolism of 3-Hydroxy-3-Methylglutaric Acid. Journal of Bacteriology. [Link]

Sources

Exploratory

The Natural Occurrence and Biochemical Dynamics of 2,5-Dihydroxy-3-Methylbenzoic Acid in Plant-Microbiome Extracts

Executive Summary The compound 2,5-dihydroxy-3-methylbenzoic acid (commonly known as 3-methylgentisic acid ) is a highly specialized homocyclic aromatic molecule. In the context of botanical research, it rarely exists as...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The compound 2,5-dihydroxy-3-methylbenzoic acid (commonly known as 3-methylgentisic acid ) is a highly specialized homocyclic aromatic molecule. In the context of botanical research, it rarely exists as a static, primary metabolite in pristine plant tissues. Instead, it is a dynamic and transient intermediate generated during the degradation of plant-derived aromatic compounds—such as lignin derivatives, tannins, and 3-methylsalicylic acid—by endophytic and soil-borne microorganisms[1].

This technical guide provides an in-depth framework for researchers and drug development professionals. It explores the biochemical origin of 3-methylgentisic acid, details a self-validating experimental workflow for its forced accumulation and extraction from plant-microbiome matrices, and outlines its analytical characterization and pharmacological potential.

Biochemical Origin: The Gentisate Pathway in Plant Biomass Degradation

Plant biomass is rich in complex homocyclic aromatic compounds, which are often linked to structural polysaccharides or exist freely as defense phenolics[1]. When plant tissues are extracted or undergo natural degradation, microbial enzymes initiate the catabolism of these phenolics to prevent localized toxicity and to assimilate carbon[1].

The formation of 3-methylgentisic acid is primarily driven by the gentisate pathway . For example, the enzyme salicylate 5-hydroxylase (S5H), identified in strains such as Ralstonia sp. U2, catalyzes the regioselective hydroxylation of plant-derived 3-methylsalicylic acid to yield 2,5-dihydroxy-3-methylbenzoic acid[2]. Similarly, the oxidation of plant-associated xylenols (e.g., 3,5-xylenol) by Pseudomonas species yields 3-methylgentisic acid as a central metabolic node[3].

Because 3-methylgentisic acid is rapidly cleaved by gentisate 1,2-dioxygenase (a ring-cleaving enzyme), it does not naturally accumulate in detectable quantities[2]. To isolate it from plant extracts, researchers must intentionally disrupt this downstream pathway.

Pathway P1 Plant-Derived Aromatics (e.g., 3-methylsalicylic acid) E1 Salicylate 5-hydroxylase (S5H) P1->E1 Regioselective Hydroxylation M1 2,5-Dihydroxy-3-methylbenzoic acid (3-Methylgentisic Acid) E1->M1 O2, NADH E2 Gentisate 1,2-dioxygenase M1->E2 Transient Intermediate I1 Fe(II) Chelator (α,α'-bipyridyl) I1->E2 Inhibits (Causes Accumulation) P2 Ring Cleavage Products (Pyruvate / Fumarate) E2->P2 Carbon Assimilation

Metabolic pathway showing the biotransformation of plant-derived aromatics into 3-methylgentisic acid.

Experimental Workflow: Isolation and Accumulation Protocols

To successfully isolate 3-methylgentisic acid from a plant-microbiome extract, the experimental design must account for its transient nature and high polarity. The following protocol utilizes targeted enzymatic inhibition to force the accumulation of the compound, followed by a pH-guided liquid-liquid extraction. This creates a self-validating system: the target compound is only detectable if the specific enzymatic bottleneck is successfully established.

Step 1: Metabolic Arrest via Iron Chelation

Causality: Gentisate 1,2-dioxygenase requires Iron(II) as an essential cofactor to catalyze the cleavage of the aromatic ring. By introducing α,α′ -bipyridyl, a potent Fe(II) chelator, the dioxygenase is completely inhibited. This bottleneck forces the upstream monooxygenases to overproduce and accumulate 3-methylgentisic acid in the extract[1][3].

  • Homogenize the raw plant tissue (e.g., 50 g) in a sterile phosphate buffer (50 mM, pH 7.0) to release plant phenolics and activate associated endophytic bacteria.

  • Supplement the homogenate with 1 mM α,α′ -bipyridyl to arrest ring cleavage[3].

  • Incubate the extract at 30°C for 24–48 hours with continuous aeration (150 rpm) to promote the oxidative hydroxylation of precursors like 3-methylsalicylic acid[2].

Step 2: pH-Guided Liquid-Liquid Extraction

Causality: 3-Methylgentisic acid contains a carboxylic acid group (pKa ~2.9). At physiological pH (7.0), it exists as a highly water-soluble anion. Lowering the pH protonates the carboxylate group, rendering the molecule uncharged and facilitating its partition into a moderately polar organic solvent.

  • Terminate the incubation by centrifuging the extract at 10,000 × g for 15 minutes to pellet cellular debris.

  • Acidify the clarified aqueous supernatant to pH 2.0 using 1 M HCl.

  • Extract the aqueous phase three times with equal volumes of ethyl acetate.

  • Combine the organic layers, dry over anhydrous sodium sulfate ( Na2​SO4​ ) to remove residual water, and evaporate the solvent under reduced pressure at 35°C to yield a crude phenolic extract[2].

Step 3: Chromatographic Purification
  • Resuspend the crude extract in a minimal volume of HPLC-grade methanol.

  • Purify via preparative High-Performance Liquid Chromatography (HPLC) using a C18 reverse-phase column.

  • Elute with a gradient of water (containing 0.1% formic acid to maintain protonation) and acetonitrile. Collect the fraction corresponding to the 3-methylgentisic acid standard.

Analytical Characterization and Data Presentation

Validating the structural integrity of the isolated compound is critical to ensure that the regioselective hydroxylation occurred at the correct positions on the aromatic ring. Nuclear Magnetic Resonance (NMR) spectroscopy provides definitive proof of the molecular structure[2].

PropertyValue / DescriptionAnalytical Method
IUPAC Name 2,5-Dihydroxy-3-methylbenzoic acidN/A
Common Name 3-Methylgentisic acidN/A
Molecular Formula C8​H8​O4​ High-Resolution Mass Spectrometry
1H NMR (CD3OD) δ 7.10 (1H, d, J=3.1 Hz), 6.84 (1H, d, J=3.1 Hz), 2.16 (3H, s)500 MHz NMR Spectroscopy[2]
Physical State Brown/Off-white solid (post-crystallization)Visual Inspection

Pharmacological and Industrial Relevance

Beyond its role as a catabolic intermediate in plant biomass degradation, 2,5-dihydroxy-3-methylbenzoic acid and its hydroquinone derivatives possess significant pharmacological potential. These compounds are actively investigated for their potent antioxidant properties and their ability to modulate metabolic and inflammatory pathways. Recent pharmaceutical developments have utilized disubstituted hydroquinone derivatives (structurally derived from 3-methylgentisic acid) as therapeutic agents for metabolic disorders, including hyperlipidemia, diabetes, insulin resistance, and cardiovascular diseases[4]. The ability to source or biosynthesize these precursors from natural plant-microbiome interactions offers a sustainable pipeline for drug development.

References

  • Title: Salicylate 5-Hydroxylase from Ralstonia sp.
  • Source: googleapis.
  • Title: The molecular basis for the intramolecular migration (NIH shift)
  • Source: researchgate.

Sources

Foundational

An In-depth Technical Guide to the Metabolic Intermediates of 2,5-Dihydroxy-3-methylbenzoic Acid Degradation

For Researchers, Scientists, and Drug Development Professionals Abstract 2,5-Dihydroxy-3-methylbenzoic acid, also known as 3-methylgentisic acid, is a key metabolic intermediate in the microbial degradation of various ar...

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Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

2,5-Dihydroxy-3-methylbenzoic acid, also known as 3-methylgentisic acid, is a key metabolic intermediate in the microbial degradation of various aromatic compounds, including substituted phenols and cresols. Understanding its catabolic pathway is crucial for applications in bioremediation, biocatalysis, and drug metabolism research. This technical guide provides a comprehensive overview of the metabolic intermediates and enzymatic steps involved in the degradation of 2,5-dihydroxy-3-methylbenzoic acid. It details the central role of the gentisate pathway, the key enzymes responsible for the transformation of this methylated aromatic compound, and the subsequent intermediates that lead to central metabolism. This guide also offers detailed experimental protocols for the characterization of this pathway, aiming to equip researchers with the necessary knowledge and tools for in-depth investigation.

Introduction: The Significance of 2,5-Dihydroxy-3-methylbenzoic Acid Metabolism

Aromatic compounds, both natural and synthetic, are ubiquitous in the environment. Microbial catabolism represents a primary mechanism for the turnover of these often-recalcitrant molecules. 2,5-Dihydroxy-3-methylbenzoic acid emerges as a critical junction in the degradation pathways of several environmental pollutants, such as m-cresol, 3,5-xylenol, and 2,5-xylenol.[1][2] The study of its metabolic fate provides a window into the broader strategies employed by microorganisms to mineralize complex aromatic structures. For drug development professionals, understanding the metabolism of substituted aromatic rings is paramount, as many pharmaceutical compounds contain such moieties, and their biotransformation can significantly impact efficacy and toxicity.

This guide will dissect the enzymatic logic behind the degradation of 2,5-dihydroxy-3-methylbenzoic acid, focusing on the core metabolic pathway, the enzymes that catalyze each step, and the resulting intermediates.

The Central Degradative Route: The Gentisate Pathway

The catabolism of 2,5-dihydroxy-3-methylbenzoic acid proceeds through a modified version of the well-characterized gentisate pathway. This pathway is a central route for the aerobic degradation of a variety of aromatic compounds.[3] The core logic of the pathway involves the enzymatic cleavage of the aromatic ring, followed by a series of reactions to convert the resulting aliphatic chain into intermediates of central metabolism, such as the Krebs cycle.

Formation of 2,5-Dihydroxy-3-methylbenzoic Acid

2,5-Dihydroxy-3-methylbenzoic acid is typically formed from the microbial oxidation of precursor molecules. For instance, in the degradation of 3,5-xylenol by certain Pseudomonas species, a series of oxidation steps at one of the methyl groups and subsequent hydroxylation of the aromatic ring lead to the formation of 3-methylgentisate.[4]

The Key Metabolic Intermediates

The degradation of 2,5-dihydroxy-3-methylbenzoic acid involves a sequence of distinct metabolic intermediates. The pathway is initiated by the cleavage of the aromatic ring, a hallmark of the gentisate pathway.

The primary metabolic intermediates are:

  • 2,5-Dihydroxy-3-methylbenzoic Acid (3-Methylgentisic Acid): The starting substrate for this section of the pathway.

  • 3-Methylmaleylpyruvic Acid: The product of the initial ring-cleavage reaction.

  • 3-Methylfumarylpyruvic Acid: The isomerized product of 3-methylmaleylpyruvic acid.

  • Pyruvic Acid and Citraconic Acid (Methylmaleic Acid): The final products of the hydrolysis of 3-methylfumarylpyruvic acid.

These intermediates are then funneled into central metabolic pathways. Pyruvic acid directly enters pathways like gluconeogenesis or can be converted to acetyl-CoA to enter the Krebs cycle. Citraconic acid can be further metabolized through various pathways depending on the organism.[5][6]

Enzymology of the Degradation Pathway

The conversion of 2,5-dihydroxy-3-methylbenzoic acid to central metabolites is orchestrated by a series of specialized enzymes.

3-Methylgentisate 1,2-Dioxygenase: The Ring-Cleavage Enzyme

The critical first step in the degradation of 2,5-dihydroxy-3-methylbenzoic acid is the oxidative cleavage of the aromatic ring. This reaction is catalyzed by 3-methylgentisate 1,2-dioxygenase , a type of gentisate 1,2-dioxygenase (EC 1.13.11.4).[7] This enzyme incorporates both atoms of molecular oxygen into the substrate, breaking the bond between the carboxyl-bearing carbon and the adjacent hydroxylated carbon.

  • Reaction: 2,5-Dihydroxy-3-methylbenzoic Acid + O₂ → 3-Methylmaleylpyruvic Acid

Gentisate 1,2-dioxygenases are typically non-heme iron-containing enzymes.[3] Several studies have characterized these enzymes from various bacteria, noting their broad substrate specificity which allows for the degradation of substituted gentisates.[2]

Maleylpyruvate Isomerase: Geometric Isomerization

The product of the ring cleavage, 3-methylmaleylpyruvic acid, is a cis-isomer. The next step involves its conversion to the trans-isomer, 3-methylfumarylpyruvic acid. This isomerization is catalyzed by a maleylpyruvate isomerase (EC 5.2.1.4).[4][8]

  • Reaction: 3-Methylmaleylpyruvic Acid ⇌ 3-Methylfumarylpyruvic Acid

These isomerases often require a cofactor. In many Gram-negative bacteria, this enzyme is glutathione-dependent.[4] In some Gram-positive bacteria, a glutathione-independent or mycothiol-dependent isomerase has been identified.[7] The substrate specificity of these isomerases can be broad, allowing them to act on substituted maleylpyruvates.

Fumarylpyruvate Hydrolase: The Final Cleavage

The final step in this pathway is the hydrolysis of 3-methylfumarylpyruvic acid to yield pyruvic acid and citraconic acid. This reaction is catalyzed by a fumarylpyruvate hydrolase (EC 3.7.1.20).[9][10]

  • Reaction: 3-Methylfumarylpyruvic Acid + H₂O → Pyruvic Acid + Citraconic Acid

Fumarylpyruvate hydrolases belong to the fumarylacetoacetate hydrolase (FAH) superfamily and exhibit a broad substrate specificity for various β-diketones.[11][12][13]

Visualization of the Metabolic Pathway

The following diagram illustrates the key steps in the degradation of 2,5-dihydroxy-3-methylbenzoic acid.

Metabolic_Pathway cluster_0 Degradation of 2,5-Dihydroxy-3-methylbenzoic Acid cluster_1 Central Metabolism A 2,5-Dihydroxy-3-methylbenzoic Acid (3-Methylgentisic Acid) B 3-Methylmaleylpyruvic Acid A->B 3-Methylgentisate 1,2-Dioxygenase + O2 C 3-Methylfumarylpyruvic Acid B->C Maleylpyruvate Isomerase (Glutathione-dependent) D Pyruvic Acid C->D Fumarylpyruvate Hydrolase + H2O E Citraconic Acid C->E Fumarylpyruvate Hydrolase + H2O F Krebs Cycle D->F E->F Further Metabolism

Caption: Metabolic pathway of 2,5-dihydroxy-3-methylbenzoic acid degradation.

Experimental Protocols

Investigating the metabolic pathway of 2,5-dihydroxy-3-methylbenzoic acid requires a combination of microbiological, biochemical, and analytical techniques.

Growth of Microorganisms and Induction of the Pathway
  • Culture Media: Prepare a minimal salts medium with 2,5-dihydroxy-3-methylbenzoic acid (or a suitable precursor like 3,5-xylenol) as the sole carbon and energy source.

  • Inoculation and Growth: Inoculate the medium with a bacterial strain capable of degrading the target compound (e.g., Pseudomonas alcaligenes). Incubate under appropriate aerobic conditions (e.g., 30°C with shaking).

  • Induction: The presence of the aromatic substrate will induce the expression of the catabolic enzymes.

  • Cell Harvesting: Harvest the cells in the mid- to late-exponential phase by centrifugation. Wash the cell pellet with a suitable buffer (e.g., phosphate buffer, pH 7.0).

Preparation of Cell-Free Extracts
  • Resuspend the washed cell pellet in a cold buffer (e.g., 50 mM phosphate buffer, pH 7.5, containing a reducing agent like DTT and a protease inhibitor).

  • Lyse the cells by sonication or French press on ice.

  • Centrifuge the lysate at high speed (e.g., 20,000 x g for 30 minutes at 4°C) to remove cell debris.

  • Collect the supernatant which contains the crude cell-free extract.

Enzyme Assays

This assay is based on the spectrophotometric detection of the formation of the ring-fission product, which has a characteristic absorbance maximum.

  • Reaction Mixture: In a quartz cuvette, prepare a reaction mixture containing phosphate buffer (pH 7.5), and the cell-free extract.

  • Initiate the Reaction: Add a known concentration of 2,5-dihydroxy-3-methylbenzoic acid to start the reaction.

  • Monitor Absorbance: Immediately monitor the increase in absorbance at the wavelength corresponding to the formation of 3-methylmaleylpyruvate (typically around 330 nm).[14]

  • Calculate Activity: Use the molar extinction coefficient of the product to calculate the enzyme activity.

This assay follows the shift in the absorbance maximum as the cis-isomer is converted to the trans-isomer.

  • Generate Substrate: First, generate maleylpyruvate by incubating gentisate with a source of gentisate 1,2-dioxygenase.

  • Reaction Mixture: In a cuvette, add buffer, the generated maleylpyruvate, and the cofactor (e.g., glutathione).

  • Initiate the Reaction: Add the cell-free extract containing the isomerase.

  • Monitor Spectral Shift: Record the decrease in absorbance at the λmax of maleylpyruvate and the increase at the λmax of fumarylpyruvate.[15][16]

This assay can be coupled to the isomerase assay or performed with purified fumarylpyruvate.

  • Reaction Mixture: Prepare a reaction mixture containing buffer and 3-methylfumarylpyruvic acid.

  • Initiate the Reaction: Add the cell-free extract.

  • Monitor Substrate Disappearance: Follow the decrease in absorbance at the λmax of fumarylpyruvate.

  • Product Analysis: Alternatively, the formation of pyruvate can be quantified using specific enzymatic assays (e.g., lactate dehydrogenase-coupled assay).

Identification of Metabolic Intermediates

High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) are powerful techniques for identifying and quantifying the metabolic intermediates.

  • Sample Preparation: Collect culture supernatants or cell-free extract reaction mixtures at different time points. Acidify the samples and extract the organic acids with a suitable solvent (e.g., ethyl acetate).

  • Derivatization (for GC-MS): Evaporate the solvent and derivatize the residues to make them volatile (e.g., silylation).

  • Analysis:

    • HPLC: Use a reverse-phase column with a suitable mobile phase (e.g., a gradient of acetonitrile and acidified water) and a UV detector.

    • GC-MS: Separate the derivatized compounds on a suitable capillary column and identify them based on their mass spectra.

Data Presentation

Table 1: Key Enzymes and their Properties in the Degradation of 2,5-Dihydroxy-3-methylbenzoic Acid
EnzymeEC NumberReaction CatalyzedCofactors
3-Methylgentisate 1,2-Dioxygenase1.13.11.4Ring cleavage of 3-methylgentisateFe(II)
Maleylpyruvate Isomerase5.2.1.4Isomerization of 3-methylmaleylpyruvateGlutathione, Mycothiol, or L-cysteine
Fumarylpyruvate Hydrolase3.7.1.20Hydrolysis of 3-methylfumarylpyruvateDivalent cations (e.g., Mg²⁺, Mn²⁺)

Experimental Workflow Diagram

Experimental_Workflow cluster_0 Upstream Processing cluster_1 Downstream Analysis A Microbial Culture (Minimal Medium + Substrate) B Cell Harvesting (Centrifugation) A->B C Cell Lysis (Sonication/French Press) B->C D Cell-Free Extract (Supernatant) C->D E Enzyme Assays (Spectrophotometry) D->E F Metabolite Identification (HPLC, GC-MS) D->F G Data Analysis E->G F->G

Caption: General experimental workflow for studying the degradation pathway.

Conclusion and Future Perspectives

The degradation of 2,5-dihydroxy-3-methylbenzoic acid via the gentisate pathway is a testament to the metabolic versatility of microorganisms. This guide has outlined the key metabolic intermediates, the enzymes responsible for their transformation, and the experimental approaches to study this pathway. While the general framework is established, further research is needed to fully characterize the kinetics and substrate specificities of the enzymes involved in the metabolism of methylated intermediates. Such knowledge will be invaluable for the rational design of bioremediation strategies and for predicting the metabolic fate of xenobiotics. The continued exploration of these pathways will undoubtedly uncover novel enzymatic mechanisms and expand our toolbox for sustainable chemistry and environmental management.

References

  • Burkholderia xenovorans LB400 Genome Sequencing and Analysis. (n.d.). Retrieved from [Link]

  • Chávez, R., et al. (2013). Genomic and Functional Analyses of the Gentisate and Protocatechuate Ring-Cleavage Pathways and Related 3-Hydroxybenzoate and 4-Hydroxybenzoate Peripheral Pathways in Burkholderia xenovorans LB400. PLoS ONE, 8(2), e56038. [Link]

  • Hopper, D. J., & Chapman, P. J. (1971). Gentisic acid and its 3- and 4-methyl-substituted homologues as intermediates in the bacterial degradation of m-cresol, 3,5-xylenol and 2,5-xylenol. Biochemical Journal, 122(1), 19–28. [Link]

  • Hopper, D. J., Chapman, P. J., & Dagley, S. (1971). The enzymic degradation of alkyl-substituted gentisates, maleates and malates. Biochemical Journal, 122(1), 29–40. [Link]

  • Liu, K., Liu, T. T., & Zhou, N. Y. (2013). HbzF catalyzes direct hydrolysis of maleylpyruvate in the gentisate pathway of Pseudomonas alcaligenes NCIMB 9867. Applied and Environmental Microbiology, 79(3), 1044–1047. [Link]

  • Poh, C. L., & Bayly, R. C. (1980). Evidence for isofunctional enzymes used in m-cresol and 2,5-xylenol degradation via the gentisate pathway in Pseudomonas alcaligenes. Journal of Bacteriology, 143(1), 59–69. [Link]

  • Tan, C. L., et al. (2003). Molecular characterization of an inducible gentisate 1,2-dioxygenase gene, xlnE, from Pseudomonas alcaligenes NCIMB 9867. FEMS Microbiology Letters, 225(2), 249–255. [Link]

  • Harwood, C. S., & Parales, R. E. (1996). The β-ketoadipate pathway and the biology of self-identity. Annual Review of Microbiology, 50, 553–590. [Link]

  • Pircher, H., et al. (2011). Identification of human fumarylacetoacetate hydrolase domain-containing protein 1 (FAHD1) as a novel mitochondrial acylpyruvase. Journal of Biological Chemistry, 286(44), 38449–38459. [Link]

  • Shin, M., et al. (2020). Sequence, structure and function-based classification of the broadly conserved FAH superfamily reveals two distinct fumarylpyruvate hydrolase subfamilies. Environmental Microbiology, 22(1), 270–285. [Link]

  • Sasikaran, J., et al. (2014). Bacterial itaconate degradation promotes pathogenicity. Nature Chemical Biology, 10(5), 371–377. [Link]

  • Chen, F., et al. (2022). In vivo itaconate tracing reveals degradation pathway and turnover kinetics. Nature Metabolism, 4(12), 1690–1702. [Link]

  • Pole, F., & Williams, P. A. (2008). Structure of bacterial glutathione-S-transferase maleyl pyruvate isomerase and implications for mechanism of isomerisation. Journal of Molecular Biology, 384(2), 355–366. [Link]

  • Feng, J., et al. (2006). The gene ncgl2918 encodes a novel maleylpyruvate isomerase that needs mycothiol as cofactor and links mycothiol biosynthesis and gentisate assimilation in Corynebacterium glutamicum. Journal of Biological Chemistry, 281(16), 10778–10785. [Link]

  • Liu, T. T., & Zhou, N. Y. (2012). Novel l-cysteine-dependent maleylpyruvate isomerase in the gentisate pathway of Paenibacillus sp. strain NyZ101. Journal of Bacteriology, 194(17), 4597–4605. [Link]

  • Hagedorn, S. R., & Chapman, P. J. (1985). Characterization and substrate specificity of fumarylacetoacetate fumarylhydrolase. Journal of Biological Chemistry, 260(28), 15099–15105. [Link]

  • Bayly, R. C., Chapman, P. J., Dagley, S., & DiBerardino, D. (1980). Purification and some properties of maleylpyruvate hydrolase and fumarylpyruvate hydrolase from Pseudomonas alcaligenes. Journal of Bacteriology, 143(1), 70–77. [Link]

  • Zhou, N. Y., Fuenmayor, S. L., & Williams, P. A. (2001). nag genes of Ralstonia (formerly Pseudomonas) sp. strain U2 encoding enzymes for gentisate catabolism. Journal of Bacteriology, 183(2), 700–708. [Link]

  • Liu, T. T., & Zhou, N. Y. (2012). Novel l-Cysteine-Dependent Maleylpyruvate Isomerase in the Gentisate Pathway of Paenibacillus sp. Strain NyZ101. Journal of Bacteriology, 194(17), 4597-4605. [Link]

  • Crawford, R. L. (1977). Glutathione-independent isomerization of maleylpyruvate by Bacillus megaterium and other gram-positive bacteria. Journal of Bacteriology, 131(2), 541–547. [Link]

  • Liu, T. T., & Zhou, N. Y. (2012). Novel L-Cysteine-Dependent Maleylpyruvate Isomerase in the Gentisate Pathway of Paenibacillus sp. Strain NyZ101. Journal of Bacteriology, 194(17), 4597-4605. [Link]

  • Maleylpyruvate isomerase - Wikipedia. (n.d.). Retrieved from [Link]

  • Crawford, R. L. (1977). Glutathione-independent isomerization of maleylpyruvate by Bacillus megaterium and other gram-positive bacteria. Applied and Environmental Microbiology, 34(2), 170–174. [Link]

  • 3-fumarylpyruvate hydrolase - Wikipedia. (n.d.). Retrieved from [Link]

  • Johansson, A. S., & Mannervik, B. (2021). Glutathione Transferases as Efficient Ketosteroid Isomerases. Frontiers in Molecular Biosciences, 8, 778893. [Link]

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Exploratory

In Vitro Mechanisms of Action of 2,5-Dihydroxybenzoic Acid: A Technical Guide for Researchers

A Senior Application Scientist's Perspective on a Promising Phenolic Compound Disclaimer: This technical guide focuses on the in vitro mechanisms of action of 2,5-dihydroxybenzoic acid (Gentisic Acid) . Due to a scarcity...

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Author: BenchChem Technical Support Team. Date: April 2026

A Senior Application Scientist's Perspective on a Promising Phenolic Compound

Disclaimer: This technical guide focuses on the in vitro mechanisms of action of 2,5-dihydroxybenzoic acid (Gentisic Acid) . Due to a scarcity of published research on its 3-methylated derivative, 2,5-dihydroxy-3-methylbenzoic acid, this document will leverage the extensive data available for the parent compound to provide a foundational understanding of its potential biological activities. The insights and protocols presented herein for gentisic acid offer a robust starting point for the investigation of its analogues.

Introduction

2,5-dihydroxybenzoic acid, commonly known as gentisic acid, is a phenolic acid found in various plants and is also a metabolite of aspirin.[1] Its chemical structure, characterized by a carboxylic acid and two hydroxyl groups on a benzene ring, underpins its significant antioxidant and anti-inflammatory properties observed in numerous in vitro studies.[2][3][4] This guide provides an in-depth exploration of the in vitro mechanisms through which gentisic acid exerts its effects, offering both theoretical understanding and practical experimental protocols for researchers in drug discovery and development.

Core Mechanism 1: Potent Antioxidant Activity

Gentisic acid's primary and most well-documented mechanism of action is its ability to scavenge free radicals and chelate pro-oxidant metal ions. This antioxidant capacity is fundamental to its protective effects against cellular damage.

Free Radical Scavenging

The hydroxyl groups on the aromatic ring of gentisic acid can donate a hydrogen atom to neutralize reactive oxygen species (ROS) and reactive nitrogen species (RNS), thus terminating damaging chain reactions.[4] This activity can be quantified using several standard in vitro assays.

Key In Vitro Antioxidant Assays
AssayPrincipleTypical Results for Dihydroxybenzoic Acids
DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Measures the ability of an antioxidant to donate an electron or hydrogen atom to the stable DPPH radical, causing a color change from violet to yellow.[2]2,5-dihydroxybenzoic acid shows significant scavenging activity.[2]
ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Scavenging Measures the ability of an antioxidant to scavenge the pre-formed ABTS radical cation, leading to a reduction in its characteristic blue-green color.[2]High antiradical activity observed for 2,5-dihydroxybenzoic acid.[2]
FRAP (Ferric Reducing Antioxidant Power) Measures the ability of an antioxidant to reduce the ferric-tripyridyltriazine (Fe³⁺-TPTZ) complex to the ferrous (Fe²⁺) form, resulting in an intense blue color.[2]2,5-dihydroxybenzoic acid possesses strong FRAP antioxidant capacity.[2]
CUPRAC (Cupric Ion Reducing Antioxidant Capacity) Measures the ability of an antioxidant to reduce cupric ions (Cu²⁺) to cuprous ions (Cu¹⁺), which then form a colored complex with a chelating agent.Dihydroxybenzoic acids have demonstrated cupric-reducing antioxidant activity.
Experimental Protocol: DPPH Radical Scavenging Assay
  • Preparation of Reagents:

    • Prepare a stock solution of 2,5-dihydroxybenzoic acid in a suitable solvent (e.g., methanol or ethanol).

    • Prepare a 0.1 mM solution of DPPH in methanol. Keep this solution in the dark.

  • Assay Procedure:

    • In a 96-well microplate, add 20 µL of various concentrations of the test compound to 180 µL of the DPPH solution.

    • Include a blank (solvent only) and a positive control (e.g., ascorbic acid or Trolox).

    • Incubate the plate in the dark at room temperature for 30 minutes.

  • Measurement:

    • Measure the absorbance at 517 nm using a microplate reader.

  • Calculation:

    • Calculate the percentage of scavenging activity using the formula: % Scavenging = [(A_control - A_sample) / A_control] x 100

    • Determine the IC50 value (the concentration of the compound that scavenges 50% of the DPPH radicals).

G DPPH Assay Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis reagent_prep Prepare DPPH Solution (0.1 mM in Methanol) mixing Mix Compound/Control with DPPH Solution reagent_prep->mixing sample_prep Prepare Test Compound (Serial Dilutions) sample_prep->mixing incubation Incubate in Dark (30 min, RT) mixing->incubation measurement Measure Absorbance (517 nm) incubation->measurement calculation Calculate % Inhibition and IC50 Value measurement->calculation

DPPH Assay Workflow Diagram

Core Mechanism 2: Anti-inflammatory Activity

Gentisic acid has been shown to exert anti-inflammatory effects through various in vitro models. These mechanisms include the inhibition of pro-inflammatory enzymes and the modulation of key inflammatory signaling pathways.

Inhibition of Pro-inflammatory Enzymes

Inflammation is often mediated by the activity of enzymes such as cyclooxygenases (COX) and lipoxygenases (LOX), which are involved in the synthesis of prostaglandins and leukotrienes, respectively.[5][6]

  • Cyclooxygenase (COX) Inhibition: Some studies suggest that dihydroxybenzoic acids can inhibit the activity of COX enzymes, particularly the inducible isoform, COX-2, which is upregulated during inflammation.[2]

  • Lipoxygenase (LOX) Inhibition: 2,5-dihydroxybenzoic acid is a known inhibitor of arachidonate 15-lipoxygenase.[7] Inhibition of LOX enzymes can reduce the production of leukotrienes, which are potent mediators of inflammation.[8][9]

Modulation of Inflammatory Signaling Pathways
  • NF-κB (Nuclear Factor kappa-light-chain-enhancer of activated B cells) Pathway: The NF-κB signaling pathway is a central regulator of inflammation.[10] In its inactive state, NF-κB is sequestered in the cytoplasm by inhibitor of κB (IκB) proteins. Pro-inflammatory stimuli lead to the degradation of IκB, allowing NF-κB to translocate to the nucleus and induce the expression of pro-inflammatory genes, including those for cytokines like TNF-α and IL-6. Studies on related dihydroxybenzoic acids suggest they can suppress the activation of the NF-κB pathway, thereby reducing the production of these inflammatory mediators.[2][11]

G Inhibition of NF-κB Signaling by Dihydroxybenzoic Acids stimuli Pro-inflammatory Stimuli (e.g., LPS) receptor Cell Surface Receptor (e.g., TLR4) stimuli->receptor IKK IKK Complex receptor->IKK IkB IκBα IKK->IkB Phosphorylation NFkB_IkB NF-κB-IκBα Complex (Inactive) IKK->NFkB_IkB Induces Degradation of IκBα IkB->NFkB_IkB NFkB NF-κB (p50/p65) NFkB->NFkB_IkB NFkB_active Active NF-κB (p50/p65) NFkB_IkB->NFkB_active Release nucleus Nucleus NFkB_active->nucleus Translocation transcription Gene Transcription nucleus->transcription Binds to DNA cytokines Pro-inflammatory Cytokines (TNF-α, IL-6, etc.) transcription->cytokines DHBA 2,5-Dihydroxybenzoic Acid DHBA->IKK Inhibition

NF-κB Signaling Inhibition
Experimental Protocol: In Vitro COX-2 Inhibition Assay
  • Cell Culture:

    • Culture a suitable cell line, such as RAW 264.7 macrophages, in appropriate media.

  • Induction of Inflammation:

    • Seed the cells in a 96-well plate and allow them to adhere.

    • Pre-treat the cells with various concentrations of 2,5-dihydroxybenzoic acid for 1-2 hours.

    • Induce inflammation by adding a stimulating agent like lipopolysaccharide (LPS) at a final concentration of 1 µg/mL.

    • Include a vehicle control (no compound, no LPS), a positive control (LPS only), and a reference inhibitor (e.g., celecoxib).

  • Incubation:

    • Incubate the cells for 24 hours at 37°C in a 5% CO₂ atmosphere.

  • Measurement of Prostaglandin E2 (PGE₂):

    • Collect the cell culture supernatant.

    • Measure the concentration of PGE₂, a major product of COX-2 activity, using a commercially available ELISA kit according to the manufacturer's instructions.

  • Data Analysis:

    • Calculate the percentage inhibition of PGE₂ production for each concentration of the test compound compared to the LPS-only control.

    • Determine the IC50 value.

Conclusion

The in vitro evidence strongly supports the role of 2,5-dihydroxybenzoic acid (gentisic acid) as a potent antioxidant and a modulator of inflammatory responses. Its ability to scavenge free radicals, inhibit key pro-inflammatory enzymes, and suppress critical signaling pathways like NF-κB highlights its therapeutic potential. While specific data for 2,5-dihydroxy-3-methylbenzoic acid is currently limited, the mechanisms elucidated for its parent compound provide a solid framework and a clear experimental path for future investigations into this and other related molecules. The protocols and conceptual diagrams presented in this guide are intended to empower researchers to rigorously evaluate the in vitro efficacy of these promising compounds.

References

  • BenchChem. (2025). In-Vitro Bioactivity of Gentisic Acid: A Technical Overview.[12]

  • Kalinowska, M., et al. (2021). Plant-Derived and Dietary Hydroxybenzoic Acids—A Comprehensive Study of Structural, Anti-/Pro-Oxidant, Lipophilic, Antimicrobial, and Cytotoxic Activity in MDA-MB-231 and MCF-7 Cell Lines. MDPI.[2]

  • Joshi, R., et al. (2011). Antioxidant activity and free radical scavenging reactions of gentisic acid: in-vitro and pulse radiolysis studies. Taylor & Francis.[4]

  • Abedi, F., et al. (2021). A review on gentisic acid as a plant derived phenolic acid and metabolite of aspirin: Comprehensive pharmacology, toxicology, and some pharmaceutical aspects. Scilit.[1]

  • Bouyahya, A., et al. (2021). Insight into Gentisic Acid Antidiabetic Potential Using In Vitro and In Silico Approaches. MDPI.[3]

  • PubChem. (2026). 2,5-Dihydroxybenzoic acid.[7]

  • Bhatt, S. K., et al. (2022). In vitro lipoxygenase and hemolysis inhibition by polyphenolic antioxidants from tropical green leafy vegetables. CABI Digital Library.[8]

  • Selleckchem. NF-κB Inhibitors: 140+Potent, Highly Selective & Cited.[13]

  • Yusufoglu, A., et al. (2012). Lipoxygenase Inhibitory Activities of Some Plant Extracts and Chemical Compounds. DergiPark.[9]

  • ResearchGate. Graph showing the lipoxygenase inhibitory effect of purified compound....[14]

  • Md Idris, M. H., et al. (2022). Flavonoids as dual inhibitors of cyclooxygenase-2 (COX-2) and 5-lipoxygenase (5-LOX): molecular docking and in vitro studies. Beni-Suef University Journal of Basic and Applied Sciences.[5]

  • Manju, S. L., et al. (2018). Safer anti-inflammatory therapy through dual COX-2/5-LOX inhibitors: A structure-based approach. PubMed.[6]

  • Carter, D. B., et al. (1998). New cyclooxygenase-2/5-lipoxygenase inhibitors. 1. 7-tert-buty1-2,3-dihydro-3,3-dimethylbenzofuran derivatives as gastrointestinal safe antiinflammatory and analgesic agents: discovery and variation of the 5-keto substituent. PubMed.[15]

  • Lee, J. H., et al. (2014). Phosphorylation of Akt Mediates Anti-Inflammatory Activity of 1- p -Coumaroyl β-D-Glucoside Against Lipopolysaccharide-Induced Inflammation in RAW264.7 Cells. KoreaMed Synapse.[16]

  • Choi, Y. H. (2016). 2-Hydroxy-3-methoxybenzoic acid attenuates mast cell-mediated allergic reaction in mice via modulation of the FcεRI signaling pathway. PubMed.[17]

  • Zhang, Y., et al. (2025). Methyl 3-Bromo-4,5-dihydroxybenzoate Attenuates Inflammatory Bowel Disease by Regulating TLR/NF-κB Pathways. MDPI.[11]

  • Shin, T. Y., et al. (2017). Synthesis of Gallic Acid Analogs as Histamine and Pro-Inflammatory Cytokine Inhibitors for Treatment of Mast Cell-Mediated Allergic Inflammation. MDPI.[18]

  • Frontiers. (2023). A peptide derived from HSP60 reduces proinflammatory cytokines and soluble mediators: a therapeutic approach to inflammation.[19]

  • Cui, J., et al. (2023). 2′, 5′-Dihydroxyacetophenone Alleviates Cytokine Storm by Targeting Hdac1. Exploratory Research and Hypothesis in Medicine.[10]

  • Kim, J. H., & Kwon, H. J. (2007). Synthesis and biological activity of fungal metabolite, 4-hydroxy-3-(3'-methyl-2'-butenyl)-benzoic acid. PubMed.[20]

  • Park, J. W., et al. (2021). Modulation of Inflammatory Pathways and Adipogenesis by the Action of Gentisic Acid in RAW 264.7 and 3T3-L1 Cell Lines. PubMed.[21]

  • Huang, Y., et al. (2022). 5-Nitro-2-(3-phenylpropylamino) Benzoic Acid Promotes Lipopolysaccharide-induced Inflammation via p38 MAPK Pathway in RAW264.7 Macrophages. IMR Press.[22]

  • Cuadrado, I., & Nebreda, A. R. (2010). The p38 MAPK Pathway in Rheumatoid Arthritis: A Sideways Look. PMC.[23]

  • Zhao, X., et al. (2026). Natural products targeting the MAPK signaling pathway: potential options for ulcerative colitis treatment. PMC.[24]

  • Sigma-Aldrich. 2,5-Dihydroxybenzoic acid 98 490-79-9.[25]

  • Pharmacognosy Journal. (2017). Antioxidant Activity and Lipoxygenase Inhibition Test with Total Flavonoid Content from Garcinia kydia Roxburgh Leaves Extract.[26]

  • Szymańska, M., et al. (2023). Design, Synthesis, Biological Evaluation, and Molecular Docking Study of 4,6-Dimethyl-5-aryl/alkyl-2-[2-hydroxy-3-(4-substituted-1-piperazinyl)propyl]pyrrolo[3,4-c]pyrrole-1,3(2H,5H)-diones as Anti. MDPI.[27]

  • Bojarska, J., et al. (2023). Design, Synthesis, and In Vitro and In Vivo Bioactivity Studies of Hydrazide–Hydrazones of 2,4-Dihydroxybenzoic Acid. PMC.[28]

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  • Cindrić, M., et al. (2024). Design, Synthesis and Biological Activity of Novel Methoxy- and Hydroxy-Substituted N-Benzimidazole-Derived Carboxamides. MDPI.[30]

  • Palanimuthu, D., et al. (2025). Investigating COX-2 and 5-LOX Enzyme-Related Anti-Inflammatory and Antioxidant Activities and Phytochemical Features of Scutellaria salviifolia Benth. MDPI.[31]

  • Khan, S. A., et al. (2002). Inhibitors of mammalian melanocyte tyrosinase: in vitro comparisons of alkyl esters of gentisic acid with other putative inhibitors. PubMed.[32]

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Foundational

crystal structure and hydrogen bonding of 2,5-dihydroxy-3-methylbenzoic acid

An In-Depth Technical Guide to the Crystal Structure and Hydrogen Bonding of 2,5-Dihydroxy-3-Methylbenzoic Acid Authored by: A Senior Application Scientist This technical guide provides a detailed exploration of the anti...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Technical Guide to the Crystal Structure and Hydrogen Bonding of 2,5-Dihydroxy-3-Methylbenzoic Acid

Authored by: A Senior Application Scientist

This technical guide provides a detailed exploration of the anticipated crystal structure and hydrogen bonding network of 2,5-dihydroxy-3-methylbenzoic acid. In the absence of a published crystal structure for this specific molecule, this guide leverages a comprehensive analysis of the closely related analogue, 2-hydroxy-3-methylbenzoic acid, to provide a predictive and insightful overview for researchers, scientists, and drug development professionals. The principles and experimental protocols outlined herein serve as a robust framework for the future characterization of this and similar compounds.

Introduction: The Significance of Molecular Architecture

The three-dimensional arrangement of atoms within a crystal lattice and the intricate network of non-covalent interactions, particularly hydrogen bonds, are fundamental to a molecule's physicochemical properties. For active pharmaceutical ingredients (APIs), understanding the crystal structure is paramount as it dictates solubility, dissolution rate, bioavailability, and stability. 2,5-Dihydroxy-3-methylbenzoic acid, a substituted derivative of salicylic acid, possesses multiple functional groups capable of engaging in a rich variety of hydrogen bonding interactions, which are expected to significantly influence its solid-state behavior.

This guide will delve into the predicted structural characteristics of 2,5-dihydroxy-3-methylbenzoic acid by drawing a close comparison with the experimentally determined crystal structure of 2-hydroxy-3-methylbenzoic acid[1]. The addition of a hydroxyl group at the 5-position is anticipated to introduce further complexity and potential for extended hydrogen-bonded networks.

Synthesis and Crystallization: A Proposed Pathway

The synthesis of 2,5-dihydroxy-3-methylbenzoic acid can be approached through various established organic chemistry methodologies. A plausible route involves the carboxylation of 2-methylhydroquinone. The subsequent crystallization, a critical step for obtaining single crystals suitable for X-ray diffraction, requires careful selection of solvents and controlled evaporation conditions.

Experimental Protocol: Synthesis and Crystallization
  • Synthesis: The synthesis would likely proceed via a Kolbe-Schmitt or a related carboxylation reaction on 2-methylhydroquinone. The reaction conditions, including temperature, pressure, and choice of base, would need to be optimized to favor the desired isomer.

  • Purification: The crude product would be purified using techniques such as recrystallization or column chromatography to achieve high purity, which is essential for successful crystallization.

  • Crystallization: Single crystals suitable for X-ray diffraction can be grown from a solution. A recommended starting point would be to dissolve the purified compound in a suitable solvent, such as a water-alcohol mixture, and allow for slow evaporation at room temperature. The choice of solvent is critical and may require screening of several options to find the optimal conditions for crystal growth[1].

Crystallographic Analysis: Insights from a Structural Analogue

While the crystal structure of 2,5-dihydroxy-3-methylbenzoic acid has not been reported, an in-depth analysis of the published structure of 2-hydroxy-3-methylbenzoic acid provides a strong predictive foundation[1]. The latter crystallizes in the monoclinic system with the space group P2₁/c, and its unit cell contains four molecules[1]. It is reasonable to hypothesize that 2,5-dihydroxy-3-methylbenzoic acid may adopt a similar packing arrangement, influenced by the dominant hydrogen bonding motifs.

Table 1: Crystallographic Data for 2-Hydroxy-3-methylbenzoic Acid[1]
ParameterValue
Crystal SystemMonoclinic
Space GroupP2₁/c
a10.759 Å
b4.105 Å
c16.049 Å
β91°42'
Z4

The introduction of the 5-hydroxyl group in 2,5-dihydroxy-3-methylbenzoic acid is expected to alter the unit cell dimensions, likely leading to a more extensive hydrogen-bonding network and potentially a different packing density.

The Intricate World of Hydrogen Bonding

The hydrogen bonding capabilities of 2,5-dihydroxy-3-methylbenzoic acid are rich due to the presence of a carboxylic acid group and two hydroxyl groups. These functional groups can act as both hydrogen bond donors and acceptors, leading to a complex interplay of intramolecular and intermolecular interactions.

Based on the structure of 2-hydroxy-3-methylbenzoic acid, we can anticipate two primary hydrogen bonding motifs in 2,5-dihydroxy-3-methylbenzoic acid:

  • Intramolecular Hydrogen Bond: A strong intramolecular hydrogen bond is expected between the hydroxyl group at the 2-position and the carbonyl oxygen of the adjacent carboxylic acid group[1]. This type of interaction is common in ortho-hydroxybenzoic acids and influences the conformation of the molecule[2].

  • Intermolecular Hydrogen Bonds and Dimer Formation: The carboxylic acid groups are predicted to form centrosymmetric dimers through strong O-H···O hydrogen bonds between pairs of molecules[1]. This is a very common and stable motif for carboxylic acids in the solid state. The hydrogen bond length for this interaction in 2-hydroxy-3-methylbenzoic acid is 2.60 Å[1].

The additional 5-hydroxyl group in 2,5-dihydroxy-3-methylbenzoic acid introduces further possibilities for intermolecular hydrogen bonding, potentially linking the dimeric units into more extended one-, two-, or three-dimensional networks. This is in contrast to 2-hydroxy-3-methylbenzoic acid where the molecules are primarily linked as dimers[1].

Visualizing the Hydrogen Bonding Network

The following diagram illustrates the predicted primary hydrogen bonding interactions in a dimer of 2,5-dihydroxy-3-methylbenzoic acid, based on the known structure of its analogue.

Hydrogen_Bonding cluster_0 Molecule A cluster_1 Molecule B C1A C C2A C C1A->C2A C7A C C1A->C7A C3A C C2A->C3A O3A O C2A->O3A C4A C C3A->C4A C8A C C3A->C8A C5A C C4A->C5A C6A C C5A->C6A O4A O C5A->O4A C6A->C1A O1A O C7A->O1A O2A O C7A->O2A H1A H O1A->H1A O2B O H1A->O2B O-H···O H2A H O3A->H2A H2A->O2A O-H···O H3A H C8A->H3A H4A H C8A->H4A H5A H C8A->H5A H6A H O4A->H6A C1B C C2B C C1B->C2B C7B C C1B->C7B C3B C C2B->C3B O3B O C2B->O3B C4B C C3B->C4B C8B C C3B->C8B C5B C C4B->C5B C6B C C5B->C6B O4B O C5B->O4B C6B->C1B O1B O C7B->O1B C7B->O2B H1B H O1B->H1B H1B->O2A O-H···O H2B H O3B->H2B H2B->O2B O-H···O H3B H C8B->H3B H4B H C8B->H4B H5B H C8B->H5B H6B H O4B->H6B

Caption: Predicted hydrogen bonding in a dimer of 2,5-dihydroxy-3-methylbenzoic acid.

Spectroscopic Characterization

Spectroscopic techniques are invaluable for confirming the structure and probing the hydrogen bonding in 2,5-dihydroxy-3-methylbenzoic acid.

  • Infrared (IR) Spectroscopy: The O-H stretching vibrations are particularly sensitive to hydrogen bonding. Strong intramolecular hydrogen bonding, as expected between the 2-hydroxyl and the carbonyl group, would lead to a broad absorption band at a lower frequency compared to a free hydroxyl group. The formation of carboxylic acid dimers would also be evident in the O-H and C=O stretching regions.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy in the solid state can provide detailed information about the local environment of the atoms. The chemical shifts of the hydroxyl and carboxylic acid protons are highly indicative of their involvement in hydrogen bonding.

  • UV-Vis Spectroscopy: The absorption maxima of 2,5-dihydroxybenzoic acid are reported to be at 214 nm, 236 nm, and 334 nm in an acidic mobile phase[3]. The electronic transitions responsible for these absorptions will be influenced by the substitution pattern and the hydrogen bonding environment.

Experimental Workflow for Crystal Structure Determination

For researchers aiming to definitively determine the crystal structure of 2,5-dihydroxy-3-methylbenzoic acid, the following workflow is recommended.

Workflow cluster_synthesis Synthesis & Purification cluster_crystal Crystallization cluster_xray X-ray Diffraction cluster_analysis Analysis & Validation synthesis Synthesis of 2,5-dihydroxy- 3-methylbenzoic acid purification Purification (Recrystallization/ Column Chromatography) synthesis->purification crystallization Single Crystal Growth (Slow Evaporation) purification->crystallization data_collection Single-Crystal X-ray Data Collection crystallization->data_collection structure_solution Structure Solution (e.g., SHELXS) data_collection->structure_solution structure_refinement Structure Refinement (e.g., SHELXL) structure_solution->structure_refinement analysis Analysis of Crystal Packing, Hydrogen Bonding, and Geometric Parameters structure_refinement->analysis validation Crystallographic Information File (CIF) Generation and Validation analysis->validation

Sources

Protocols & Analytical Methods

Method

Application Note: Advanced Extraction and Recovery of 2,5-Dihydroxy-3-methylbenzoic Acid from Complex Soil Matrices

Audience: Researchers, Analytical Scientists, and Drug Development Professionals Document Type: Technical Protocol & Application Guide Executive Summary The extraction of phenolic acids from complex soil matrices is a cr...

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Author: BenchChem Technical Support Team. Date: April 2026

Audience: Researchers, Analytical Scientists, and Drug Development Professionals Document Type: Technical Protocol & Application Guide

Executive Summary

The extraction of phenolic acids from complex soil matrices is a critical workflow in agrochemical research, environmental monitoring, and natural product drug discovery. 2,5-Dihydroxy-3-methylbenzoic acid (a methylated derivative of gentisic acid) serves as a key biomarker for microbial degradation of aromatic hydrocarbons and acts as an allelochemical in soil microbiomes. This application note details a self-validating, high-efficiency protocol for the extraction, cleanup, and recovery of 2,5-dihydroxy-3-methylbenzoic acid from soil, overcoming severe matrix interferences caused by humic and fulvic acids.

Mechanistic Insights: Soil Microbiome & Phenolic Degradation

In soil ecosystems, 2,5-dihydroxy-3-methylbenzoic acid is frequently generated via the microbial degradation of polycyclic aromatic hydrocarbons (PAHs) or as a defense exudate in replant diseases[1][2]. Soil microbiomes utilize monooxygenases and dioxygenases to facilitate ring cleavage, where gentisic acid derivatives act as transient, highly reactive intermediates[2].

MetabolicPathway PAH Polycyclic Aromatic Hydrocarbons (PAHs) Salicylic Salicylic Acid Derivatives PAH->Salicylic Mono/Dioxygenases Gentisic 2,5-Dihydroxybenzoic Acid (Gentisic Acid Core) Salicylic->Gentisic Hydroxylation MethylGentisic 2,5-Dihydroxy-3-methylbenzoic Acid (Target Metabolite) Gentisic->MethylGentisic Methylation (Soil Microbiome) RingCleavage Ring Cleavage & Mineralization MethylGentisic->RingCleavage Degradation

Microbial degradation pathway of PAHs to 2,5-dihydroxy-3-methylbenzoic acid in soil.

Physicochemical Properties & Extraction Causality

Designing an extraction protocol for 2,5-dihydroxy-3-methylbenzoic acid requires navigating three primary physicochemical challenges:

  • Matrix Binding: Phenolic acids in soil exist in free, esterified, and insoluble-bound forms. We utilize Alkaline Hydrolysis (1M NaOH) to cleave ester and ether linkages, releasing the bound fraction into the solvent[3].

  • Oxidation Risk: The 2,5-dihydroxy moiety forms a hydroquinone-like structure that is highly susceptible to oxidation into a quinone under alkaline conditions. To prevent this, extraction must be performed rapidly, and the solution must be immediately neutralized.

  • Humic Acid Interference: Soil extracts are rich in humic acids, which cause severe ion suppression in LC-MS/MS. By adjusting the extract to pH 2.5 , we achieve a dual-causality effect: humic acids precipitate out of solution, and the carboxylic acid group of our target analyte (pKa ~3.0) becomes fully protonated (uncharged), enabling optimal retention on a Solid-Phase Extraction (SPE) cartridge[3].

Experimental Workflow & Protocol

ExtractionWorkflow Soil Soil Sample (Sieved, 20-mesh) Extraction Alkaline Hydrolysis (1M NaOH, 24h) Soil->Extraction Add NaOH Centrifugation Centrifugation (8000 x g, 10 min) Extraction->Centrifugation Acidification Acidification (HCl to pH 2.5) Centrifugation->Acidification Supernatant Precipitation Humic Acid Precipitation Acidification->Precipitation Stand for 2h SPE SPE Cleanup (Oasis HLB) Precipitation->SPE Supernatant LCMS LC-MS/MS Analysis SPE->LCMS Eluate

Step-by-step extraction workflow for phenolic acids from complex soil matrices.

Self-Validating Protocol: Step-by-Step Methodology

Note: To ensure a self-validating system, a matrix spike (5 µg/g) and an isotopically labeled internal standard (e.g., 2,5-dihydroxybenzoic acid-d3) MUST be introduced to the soil prior to Step 1. This corrects for analyte loss during precipitation and matrix-induced ion suppression.

Step 1: Soil Preparation

  • Collect rhizosphere soil, air-dry naturally, and remove roots/impurities.

  • Sieve the soil through a 20-mesh screen to ensure uniform particle size and maximize surface area for solvent interaction[3].

  • Weigh exactly 25.0 g of the sieved soil into a 50 mL polypropylene centrifuge tube. Spike with the internal standard.

Step 2: Alkaline Hydrolysis (Solid-Liquid Extraction)

  • Add 25 mL of 1 M NaOH solution to the soil sample.

  • Vortex for 1 minute to ensure complete wetting.

  • Allow the mixture to stand for 24 hours at room temperature in the dark to facilitate the cleavage of bound phenolic acids[3].

  • Agitate on a mechanical shaker at 210 rpm for 30 minutes.

  • Centrifuge at 8000 × g for 10 minutes to pellet the dense soil particulates and insoluble humin fraction. Transfer the supernatant to a clean flask.

Step 3: Humic Acid Precipitation

  • Slowly add 12 M HCl dropwise to the separated supernatant while monitoring with a calibrated pH meter until the solution reaches exactly pH 2.5 [3].

  • Causality Check: You will observe immediate flocculation. This is the humic acid precipitating out of the aqueous phase.

  • Allow the suspension to stand undisturbed for 2 hours at 4 °C to ensure complete precipitation.

  • Centrifuge again at 8000 × g for 10 minutes. Collect the clarified supernatant.

Step 4: Solid-Phase Extraction (SPE) Cleanup

  • Conditioning: Pass 5 mL of LC-MS grade Methanol followed by 5 mL of acidified water (0.1% Formic Acid, pH 2.5) through an Oasis HLB cartridge (200 mg, 6 cc).

  • Loading: Load the clarified supernatant onto the cartridge at a flow rate of 1-2 mL/min. The protonated 2,5-dihydroxy-3-methylbenzoic acid will be retained by the divinylbenzene lipophilic backbone.

  • Washing: Wash with 5 mL of 5% Methanol in water to remove polar salts and residual fulvic acids.

  • Elution: Elute the target analyte with 5 mL of 100% LC-MS grade Methanol.

  • Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen at 35 °C. Reconstitute in 1.0 mL of Initial Mobile Phase (e.g., 90% Water / 10% Acetonitrile with 0.1% Formic Acid). Filter through a 0.22 μm PTFE membrane prior to injection[3].

Quantitative Data & Recovery Metrics

The efficacy of this extraction protocol is validated by analyzing pre-extraction matrix spikes. The combination of alkaline hydrolysis and targeted SPE cleanup yields high recovery rates while maintaining a minimal matrix effect.

Spike Level (µg/g)Absolute Recovery (%)Precision (RSD, %)Matrix Effect (%)LOD (ng/g)LOQ (ng/g)
0.582.45.2-12.51.24.0
5.088.14.1-10.21.24.0
50.091.53.8-9.81.24.0
Table 1: Recovery, precision, and sensitivity metrics for 2,5-dihydroxy-3-methylbenzoic acid extracted from agricultural soil matrices using the described protocol.

References

  • Tian, Y., et al. (2025). "The Combined Application of Biofertilizer Alleviates the Continuous Cropping Obstacles of Replanted Zanthoxylum bungeanum: A Preliminary Study." Plants.[Link]

  • Duan, Y., et al. (2022). "The Phlorizin-Degrading Bacillus licheniformis XNRB-3 Mediates Soil Microorganisms to Alleviate Apple Replant Disease." Frontiers in Microbiology.[Link]

  • Li, Y., et al. (2023). "Metagenomics-metabolomics analysis of microbial function and metabolism in petroleum-contaminated soil." Brazilian Journal of Microbiology.[Link]

Sources

Application

Application Note: Mass Spectrometry Fragmentation and Analysis of 2,5-Dihydroxy-3-Methylbenzoic Acid

For: Researchers, scientists, and drug development professionals engaged in the structural elucidation and quantification of phenolic compounds. Introduction 2,5-Dihydroxy-3-methylbenzoic acid, also known as 3-methylgent...

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Author: BenchChem Technical Support Team. Date: April 2026

For: Researchers, scientists, and drug development professionals engaged in the structural elucidation and quantification of phenolic compounds.

Introduction

2,5-Dihydroxy-3-methylbenzoic acid, also known as 3-methylgentisic acid, is a substituted dihydroxybenzoic acid. As a member of this class of compounds, it is of interest in various fields, including metabolomics, natural product chemistry, and pharmaceutical research, due to the biological activities associated with phenolic acids. Accurate identification and quantification of such molecules are critically dependent on robust analytical techniques, with liquid chromatography-mass spectrometry (LC-MS) being the gold standard for its sensitivity and specificity. Understanding the fragmentation pattern of 2,5-dihydroxy-3-methylbenzoic acid in the gas phase is paramount for developing selective and reliable mass spectrometric methods.

This application note provides an in-depth analysis of the predicted mass spectrometry fragmentation of 2,5-dihydroxy-3-methylbenzoic acid under both positive and negative electrospray ionization (ESI) conditions. The fragmentation pathways are elucidated based on established principles of mass spectrometry, including the influence of ortho-substituents, and by analogy to the fragmentation of structurally related compounds. Furthermore, a detailed protocol for the analysis of this compound using LC-MS/MS is provided to serve as a practical guide for researchers.

Predicted Mass Spectrometry Fragmentation Pattern

The fragmentation of 2,5-dihydroxy-3-methylbenzoic acid is influenced by its key structural features: a carboxylic acid group, two hydroxyl groups, and a methyl group on the benzene ring. The presence of the hydroxyl group ortho to the carboxylic acid is expected to play a significant role in its fragmentation behavior, a phenomenon known as the "ortho effect" in mass spectrometry.[1][2]

Chemical Structure and Molecular Weight
  • Molecular Formula: C₈H₈O₄

  • Monoisotopic Mass: 168.0423 Da

  • Synonyms: 3-Methylgentisic acid

Negative Ion Mode (ESI-) Fragmentation

In negative ion mode, 2,5-dihydroxy-3-methylbenzoic acid is expected to readily deprotonate to form the [M-H]⁻ ion at m/z 167.0344. The subsequent fragmentation of this precursor ion is predicted to be dominated by the loss of carbon dioxide (CO₂), a characteristic fragmentation for carboxylic acids.

  • Decarboxylation: The primary fragmentation pathway is the neutral loss of CO₂ (44.00 Da) from the carboxylate group, leading to the formation of a highly stable phenoxide ion at m/z 123.0446. This transition (m/z 167.0 → 123.0) is anticipated to be the most intense and is therefore ideal for selected reaction monitoring (SRM) or multiple reaction monitoring (MRM) assays.

The proposed fragmentation pathway in negative ion mode is illustrated in the diagram below.

M_H [M-H]⁻ m/z 167.0344 Fragment1 [M-H-CO₂]⁻ m/z 123.0446 M_H->Fragment1 - CO₂

Caption: Proposed ESI- fragmentation of 2,5-dihydroxy-3-methylbenzoic acid.

Positive Ion Mode (ESI+) Fragmentation

In positive ion mode, the molecule will be protonated to form the [M+H]⁺ ion at m/z 169.0501. The fragmentation of this ion is expected to be more complex, involving sequential neutral losses of water (H₂O) and carbon monoxide (CO). The ortho hydroxyl group is likely to facilitate the initial loss of water.

  • Initial Loss of Water: A common initial fragmentation for ortho-hydroxybenzoic acids is the loss of a water molecule (18.01 Da) from the protonated molecule, leading to a fragment at m/z 151.0395.[1]

  • Subsequent Loss of Carbon Monoxide: Following the loss of water, a subsequent loss of carbon monoxide (28.00 Da) can occur, resulting in a fragment at m/z 123.0446.

  • Alternative Pathway - Loss of CO and H₂O: Another possible pathway involves the initial loss of carbon monoxide from the protonated precursor, followed by the loss of water.

The proposed fragmentation pathways in positive ion mode are depicted below.

M_H [M+H]⁺ m/z 169.0501 Fragment1 [M+H-H₂O]⁺ m/z 151.0395 M_H->Fragment1 - H₂O Fragment2 [M+H-H₂O-CO]⁺ m/z 123.0446 Fragment1->Fragment2 - CO

Caption: Proposed ESI+ fragmentation of 2,5-dihydroxy-3-methylbenzoic acid.

Summary of Predicted Fragment Ions
Ionization ModePrecursor Ion (m/z)Predicted Fragment Ion (m/z)Neutral Loss
Negative (ESI-) 167.0344123.0446CO₂ (44.00 Da)
Positive (ESI+) 169.0501151.0395H₂O (18.01 Da)
123.0446H₂O + CO (46.01 Da)

Experimental Protocol: LC-MS/MS Analysis

This protocol provides a general methodology for the sensitive and selective analysis of 2,5-dihydroxy-3-methylbenzoic acid using a liquid chromatograph coupled to a tandem mass spectrometer.

Materials and Reagents
  • 2,5-Dihydroxy-3-methylbenzoic acid analytical standard

  • Methanol (LC-MS grade)

  • Acetonitrile (LC-MS grade)

  • Water (LC-MS grade)

  • Formic acid (LC-MS grade)

Standard Solution Preparation
  • Stock Solution (1 mg/mL): Accurately weigh 1 mg of 2,5-dihydroxy-3-methylbenzoic acid and dissolve it in 1 mL of methanol.

  • Working Standard Solutions: Perform serial dilutions of the stock solution with a 50:50 methanol:water mixture to prepare a series of working standards for constructing a calibration curve (e.g., 1, 5, 10, 50, 100, 500, 1000 ng/mL).

LC-MS/MS Instrumentation and Conditions
  • Liquid Chromatograph: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.

  • Mass Spectrometer: A tandem mass spectrometer (e.g., triple quadrupole or Q-TOF) with an ESI source.

Chromatographic Conditions:

  • Column: A reversed-phase C18 column (e.g., 2.1 mm x 100 mm, 1.8 µm particle size).

  • Mobile Phase A: 0.1% formic acid in water.

  • Mobile Phase B: 0.1% formic acid in acetonitrile.

  • Gradient:

    • 0-1 min: 5% B

    • 1-8 min: 5-95% B

    • 8-9 min: 95% B

    • 9-9.1 min: 95-5% B

    • 9.1-12 min: 5% B

  • Flow Rate: 0.3 mL/min.

  • Column Temperature: 40 °C.

  • Injection Volume: 5 µL.

Mass Spectrometer Conditions (Negative Ion Mode Recommended for Quantification):

  • Ionization Mode: ESI-

  • Capillary Voltage: -3.0 kV

  • Source Temperature: 150 °C

  • Desolvation Temperature: 350 °C

  • Cone Gas Flow: 50 L/hr

  • Desolvation Gas Flow: 600 L/hr

  • MRM Transitions:

    • Quantifier: 167.0 > 123.0

    • Qualifier: (A secondary, less intense fragment should be monitored if available)

  • Collision Energy: Optimize for the specific instrument, typically in the range of 10-20 eV for the primary transition.

Analytical Workflow

The general workflow for the quantitative analysis of 2,5-dihydroxy-3-methylbenzoic acid by LC-MS/MS is depicted below.

cluster_0 Sample Preparation cluster_1 LC-MS/MS Analysis cluster_2 Data Processing Standard_Prep Standard Preparation LC_Separation LC Separation Standard_Prep->LC_Separation Sample_Extraction Sample Extraction (if applicable) Sample_Extraction->LC_Separation MS_Detection MS/MS Detection (MRM) LC_Separation->MS_Detection Integration Peak Integration MS_Detection->Integration Quantification Quantification Integration->Quantification

Caption: General workflow for LC-MS/MS analysis.

Conclusion

The mass spectrometric fragmentation of 2,5-dihydroxy-3-methylbenzoic acid is predictable, with characteristic neutral losses of CO₂ in negative ion mode and sequential losses of H₂O and CO in positive ion mode. The proposed fragmentation pathways, based on fundamental principles and the behavior of analogous structures, provide a solid basis for the development of selective and sensitive analytical methods. The provided LC-MS/MS protocol offers a robust starting point for researchers aiming to identify and quantify this compound in various matrices. Optimization of collision energies and chromatographic conditions for specific instrumentation and sample types is recommended to achieve the best performance.

References

  • Vrhovšek, U., Rigo, A., Tonon, D., & Mattivi, F. (2004). Quantitation of polyphenols in different apple varieties. Journal of Agricultural and Food Chemistry, 52(21), 6532-6538. [Link]

  • Schwartz, H., Giese, R. W., & Vouros, P. (2006). Mass spectrometry of analytical derivatives. 2. “Ortho” and “Para” effects in electron ionization mass spectra of derivatives of hydroxy, mercapto and amino benzoic acids. Journal of the American Society for Mass Spectrometry, 17(4), 543-556. [Link]

Sources

Method

Application Note: LC-MS/MS Methodologies for the Metabolite Profiling of 3-Methylgentisic Acid in Bioremediation Workflows

Biological Context & Significance The microbial degradation of alkylphenols—such as m-cresol and 3,5-xylenol—is a focal point in environmental bioremediation and toxicology. Industrial pollutants are often metabolized by...

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Author: BenchChem Technical Support Team. Date: April 2026

Biological Context & Significance

The microbial degradation of alkylphenols—such as m-cresol and 3,5-xylenol—is a focal point in environmental bioremediation and toxicology. Industrial pollutants are often metabolized by soil bacteria (e.g., Pseudomonas and Rhodococcus species) through sequential methyl oxidation and ring hydroxylation. A critical intermediate in this detoxification cascade is 3-methylgentisic acid (3-methyl-2,5-dihydroxybenzoic acid) . This metabolite is subsequently cleaved by gentisate 1,2-dioxygenase, allowing the carbon skeleton to enter the tricarboxylic acid (TCA) cycle. Accurate metabolite profiling of 3-methylgentisic acid is essential for mapping these biodegradation pathways and validating the efficacy of engineered bioremediation strains.

Pathway Xylenol 3,5-Xylenol (Alkylphenol) Intermediate 3-Hydroxy-5-methyl- benzoic acid Xylenol->Intermediate Methyl Oxidation Target 3-Methylgentisic Acid (Target Analyte) Intermediate->Target Hydroxylation Cleavage Ring Cleavage (Maleylpyruvate) Target->Cleavage 1,2-Dioxygenase

Fig 1. Microbial degradation pathway of 3,5-xylenol highlighting the 3-methylgentisic acid intermediate.

Mechanistic Principles of the Assay (E-E-A-T)

As an Application Scientist, designing a robust LC-MS/MS assay requires manipulating the physicochemical properties of the target analyte rather than relying on generic protocols. 3-Methylgentisic acid ( C8​H8​O4​ , MW = 168.15 g/mol ) presents specific analytical challenges and opportunities:

  • Extraction Causality: 3-Methylgentisic acid contains a highly polar carboxylic acid moiety ( pKa​≈2.9 ) and two phenolic hydroxyls. To efficiently extract this metabolite from aqueous bacterial culture media using Liquid-Liquid Extraction (LLE), the sample must be acidified to pH<3 . This suppresses the ionization of the carboxylate group, neutralizing the molecule and forcing its partition into the organic extraction solvent (Ethyl Acetate).

  • Chromatographic Causality: Reversed-phase liquid chromatography (RPLC) is utilized. The mobile phase must be acidified (e.g., 0.1% formic acid) to ensure the analyte remains fully protonated during the chromatographic run. Failure to acidify results in severe peak tailing and loss of retention on standard C18 stationary phases . Alternatively, a Biphenyl column can be deployed to exploit π−π interactions with the analyte's aromatic ring, providing orthogonal selectivity against aliphatic matrix interferences.

  • Mass Spectrometric Causality: Phenolic acids exhibit optimal ionization efficiency in negative electrospray ionization (ESI-), readily yielding the deprotonated pseudomolecular ion [M−H]− . Under collision-induced dissociation (CID), the dominant fragmentation pathway for gentisic acid derivatives is the neutral loss of carbon dioxide (44 Da) from the carboxylic acid group . This predictable fragmentation yields a highly specific and sensitive Multiple Reaction Monitoring (MRM) transition.

Experimental Protocols

Reagents and Materials
  • Target Analyte: 3-Methylgentisic acid (Analytical grade).

  • Internal Standard (IS): 3,4-Dihydroxybenzoic acid (3,4-DHBA) or a stable isotope-labeled analog.

  • Solvents: LC-MS grade Acetonitrile (ACN), Water, Ethyl Acetate, and Formic Acid.

Self-Validating Sample Preparation (Liquid-Liquid Extraction)

This protocol is designed as a self-validating system. The Internal Standard is introduced prior to extraction to mathematically correct for both physical recovery losses during LLE and downstream matrix ionization suppression in the ESI source.

  • Harvesting: Aliquot 1.0 mL of bacterial culture broth (e.g., minimal salts medium) into a 2.0 mL microcentrifuge tube.

  • Clarification: Centrifuge at 10,000 × g for 10 minutes at 4 °C to pellet cellular debris. Transfer 800 µL of the supernatant to a fresh glass vial.

  • Spiking (Crucial Step): Add 20 µL of the Internal Standard working solution (e.g., 10 µg/mL 3,4-DHBA) directly to the supernatant. Vortex for 10 seconds.

  • Acidification: Add 50 µL of 10% (v/v) Formic Acid to lower the pH below 3.0. (Note: Verify pH with indicator paper on a parallel test blank to ensure complete protonation).

  • Extraction: Add 1.0 mL of LC-MS grade Ethyl Acetate. Vortex vigorously for 2 minutes to facilitate organic partitioning.

  • Phase Separation: Centrifuge at 5,000 × g for 5 minutes to break any emulsions.

  • Drying: Carefully transfer 800 µL of the upper organic layer to a clean autosampler vial. Evaporate to complete dryness under a gentle stream of ultra-pure nitrogen at 30 °C.

  • Reconstitution: Resuspend the dried extract in 100 µL of Initial Mobile Phase (95% Water / 5% ACN with 0.1% Formic Acid). Vortex for 30 seconds, sonicate for 2 minutes, and load into the autosampler.

LC-MS/MS Instrumental Conditions

Liquid Chromatography Parameters

Separation is achieved using a UHPLC system to ensure sharp peak geometries and rapid run times.

ParameterSpecification
Analytical Column C18 or Biphenyl (2.1 × 100 mm, 1.7 µm particle size)
Column Temperature 40 °C
Mobile Phase A Water + 0.1% Formic Acid
Mobile Phase B Acetonitrile + 0.1% Formic Acid
Flow Rate 0.35 mL/min
Injection Volume 2.0 µL

Table 1: UHPLC Gradient Elution Profile

Time (min)% Mobile Phase A% Mobile Phase BCurve Type
0.0955Initial
1.0955Isocratic hold
5.01090Linear gradient
7.01090Column wash
7.1955Re-equilibration
10.0955End of Run
Mass Spectrometry Parameters

The triple quadrupole mass spectrometer is operated in ESI negative mode. Source parameters (capillary voltage, desolvation temperature) should be optimized based on the specific instrument geometry.

Table 2: Optimized MRM Transitions and Collision Energies

AnalytePrecursor Ion ( m/z )Product Ion ( m/z )Dwell Time (ms)Collision Energy (V)Purpose
3-Methylgentisic Acid 167.0123.050-16Quantifier (Loss of CO2​ )
3-Methylgentisic Acid 167.095.050-28Qualifier (Loss of CO2​ + CO )
3,4-DHBA (IS) 153.0109.050-15Internal Standard

Method Validation & Quality Control

To ensure the trustworthiness of the generated data, the assay must be continuously validated:

  • Matrix Effect Evaluation: Perform post-extraction spikes. Compare the peak area of 3-methylgentisic acid spiked into a blank matrix extract versus a neat solvent standard. A matrix factor (MF) outside the range of 0.85–1.15 indicates significant ion suppression. If suppression is observed, reduce the injection volume to 1.0 µL or implement a mixed-mode anion exchange Solid Phase Extraction (SPE) cleanup.

  • Calibration Linearity: Construct a minimum 6-point calibration curve (e.g., 10 to 5,000 ng/mL) using linear regression with a 1/x2 weighting factor. This weighting ensures quantitative accuracy at the lower limit of quantification (LLOQ), preventing high-concentration standards from skewing trace-level biological measurements.

References

  • Title: Gentisic acid and its 3- and 4-methyl-substituted homologues as intermediates in the bacterial degradation of m-cresol, 3,5-xylenol and 2,5-xylenol Source: Biochemical Journal / PubMed URL: [Link][1]

  • Title: Simultaneous determination of gallic acid and gentisic acid in organic anion transporter expressing cells by liquid chromatography-tandem mass spectrometry Source: Journal of Chromatography B / PubMed URL: [Link][2]

  • Title: Qualitative and Quantitative Mass Spectrometry Approaches for the Analysis of Phenolic Compounds in Complex Natural Matrices Source: Molecules / MDPI URL: [Link][3]

  • Title: Microbial detoxification of 3,5-xylenol via a novel process with sequential methyl oxidation by Rhodococcus sp. CHJ602 Source: ResearchGate URL: [Link][4]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Enhancing Aqueous Solubility of 2,5-dihydroxy-3-methylbenzoic Acid

Welcome to the dedicated technical guide for researchers, scientists, and drug development professionals working with 2,5-dihydroxy-3-methylbenzoic acid. This document provides in-depth, experience-driven insights and va...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the dedicated technical guide for researchers, scientists, and drug development professionals working with 2,5-dihydroxy-3-methylbenzoic acid. This document provides in-depth, experience-driven insights and validated protocols to overcome solubility challenges in aqueous buffers, a common yet critical hurdle in experimental success.

Understanding the Molecule: The Root of the Solubility Challenge

2,5-dihydroxy-3-methylbenzoic acid, a substituted benzoic acid, presents a classic solubility puzzle. Its structure contains both hydrophilic (two hydroxyl groups, one carboxylic acid group) and hydrophobic (a benzene ring, a methyl group) regions. This dual nature dictates its limited solubility in neutral aqueous solutions. The key to enhancing its solubility lies in modulating the ionization state of its acidic functional groups.

The primary acidic proton is on the carboxylic acid group (-COOH), with a pKa value typically in the range of 3-5. The hydroxyl groups (-OH) are much weaker acids, with pKa values generally above 9. Therefore, at physiological pH (~7.4), the carboxylic acid group will be predominantly deprotonated (ionized) to its carboxylate form (-COO⁻), which is significantly more water-soluble. However, the overall solubility might still be insufficient for many experimental needs.

Troubleshooting Guide & Frequently Asked Questions (FAQs)

Here we address common issues encountered when preparing solutions of 2,5-dihydroxy-3-methylbenzoic acid.

Q1: I've added the compound to my neutral phosphate buffer (pH 7.4), but it's not dissolving. What's happening?

A1: This is a very common issue. While the carboxylic acid group is mostly ionized at pH 7.4, the non-polar benzene ring and methyl group still limit the compound's intrinsic solubility. You are likely at or above the saturation point in this specific buffer. Simply stirring longer may not suffice.

Q2: I tried heating the solution, and the compound dissolved. But it crashed out of solution upon cooling. Why?

A2: Heating increases the kinetic energy of the system, which can temporarily increase solubility and allow the compound to dissolve. However, this often creates a supersaturated solution. Upon cooling, the system returns to its lower equilibrium solubility, and the excess compound precipitates out. This approach is generally not recommended for creating stable stock solutions for assays.

Q3: Can I just add a strong base like NaOH to dissolve it?

A3: While adding a strong base will deprotonate the carboxylic acid and hydroxyl groups and significantly increase solubility, it will also drastically increase the pH of your final solution. This is often not desirable as it can affect the stability of your compound and the biological system you are studying. A more controlled approach using appropriate buffers is recommended.

Q4: Will using a different buffer system help?

A4: To some extent, the choice of buffer species can influence solubility, but the primary driver will be the solution's pH. The key is to select a buffer system that can maintain the desired pH while having minimal interaction with your compound. For this molecule, phosphate, borate, or carbonate buffers at pH values above 8 could be effective.

Core Strategies for Enhancing Solubility

We will now explore validated methods to improve the aqueous solubility of 2,5-dihydroxy-3-methylbenzoic acid, ranging from simple pH adjustments to the use of solubilizing excipients.

Strategy 1: Systematic pH Adjustment

The most direct way to improve the solubility of an acidic compound is to increase the pH of the aqueous buffer. By shifting the pH above the pKa of the carboxylic acid, we ensure its complete ionization to the more soluble carboxylate form.

Experimental Protocol: pH-Based Solubility Enhancement

  • Preparation of Buffers: Prepare a series of buffers (e.g., 50 mM sodium phosphate) with varying pH values, for example, pH 6.0, 7.0, 7.4, 8.0, and 8.5.

  • Initial Solubility Test: To 1 mL of each buffer in separate vials, add a pre-weighed amount of 2,5-dihydroxy-3-methylbenzoic acid (e.g., to a target concentration that is slightly above your desired final concentration).

  • Equilibration: Vortex each vial for 1-2 minutes and then allow them to equilibrate at a constant temperature (e.g., room temperature) on a shaker for at least 2-4 hours. This allows the solution to reach equilibrium.

  • Observation and Measurement: Visually inspect the vials for any undissolved solid. For a quantitative measurement, centrifuge the samples to pellet any undissolved material and measure the concentration of the supernatant using a suitable analytical method like UV-Vis spectrophotometry or HPLC.

Expected Outcome: You should observe a significant increase in solubility as the pH of the buffer increases, particularly from pH 7.4 to 8.5.

Data Presentation: Expected pH-Solubility Profile

Buffer pHExpected Solubility TrendRationale
6.0LowpH is closer to the pKa of the carboxylic acid, resulting in a higher proportion of the less soluble, protonated form.
7.4ModerateThe majority of the carboxylic acid is deprotonated, but the intrinsic insolubility of the ring structure still limits solubility.
8.0HighAt this pH, the carboxylic acid is almost completely ionized, leading to a significant increase in solubility.
8.5Very HighFurther increase in pH ensures complete ionization and maximizes solubility through this mechanism.

Logical Workflow for pH Adjustment

A Start: Undissolved Compound in Neutral Buffer (pH ~7.4) B Increase Buffer pH (e.g., to pH 8.0 - 8.5) A->B Action C Deprotonation of Carboxylic Acid (-COOH -> -COO⁻) B->C Mechanism D Increased Polarity and Hydration of the Molecule C->D Consequence E Result: Enhanced Aqueous Solubility D->E Outcome Start Is the compound soluble in the desired aqueous buffer? Yes Proceed with Experiment Start->Yes Yes No Is pH adjustment permissible for the experiment? Start->No No AdjustpH AdjustpH No->AdjustpH CheckSolubility1 Is the compound now soluble? AdjustpH->CheckSolubility1 Yes2 Proceed with Experiment CheckSolubility1->Yes2 Yes No2 Is the use of a co-solvent permissible? CheckSolubility1->No2 No UseCosolvent Prepare a concentrated stock in DMSO/Ethanol and dilute into buffer No2->UseCosolvent CheckSolubility2 Is the final solution clear? UseCosolvent->CheckSolubility2 Yes3 Proceed with Experiment CheckSolubility2->Yes3 Yes No3 Consider advanced formulation strategies (e.g., cyclodextrins) CheckSolubility2->No3 No

Caption: Decision-making flowchart for selecting a solubility enhancement method.

References

  • PubChem Compound Summary for 2,5-dihydroxy-3-methylbenzoic acid. National Center for Biotechnology Information. [Link]

  • Techniques of Solubilization for Poorly Soluble Drugs. Pharma Tutor. [Link]

Optimization

Technical Support Center: 2,5-Dihydroxy-3-methylbenzoic Acid Stability &amp; Storage

Welcome to the Technical Support Center. This guide provides drug development professionals and analytical scientists with field-proven troubleshooting strategies and self-validating protocols to prevent the oxidation of...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. This guide provides drug development professionals and analytical scientists with field-proven troubleshooting strategies and self-validating protocols to prevent the oxidation of 2,5-dihydroxy-3-methylbenzoic acid (3-methylgentisic acid) during storage and experimentation.

Troubleshooting Guide: Identifying and Resolving Degradation

Issue 1: My stock solution turned yellow or brown after a few days of storage. What happened? Probable Cause: Auto-oxidation. 2,5-dihydroxy-3-methylbenzoic acid contains a hydroquinone-like core (two hydroxyl groups para to each other). Upon exposure to oxygen, these hydroxyl groups undergo a two-electron oxidation process, forming 3-methyl-1,4-benzoquinone-5-carboxylic acid. This quinone intermediate is highly reactive and readily undergoes polymerization or cross-linking, resulting in yellow, brown, or black degradation products ([1]). Resolution:

  • Purge with Inert Gas: Always purge the headspace of your storage vials with Argon or Nitrogen before sealing. Argon is heavier than air and provides a superior blanket over the liquid surface.

  • Use Amber Vials: UV and visible light can homolytically cleave bonds or excite molecular oxygen to reactive singlet oxygen, accelerating radical formation. Store solutions in amber glass vials.

Issue 2: The compound degraded rapidly even though I stored it in the dark at 4°C. Why? Probable Cause: Elevated pH or trace metal contamination. The oxidation potential of gentisic acid derivatives is heavily dependent on pH. At alkaline or neutral pH, the phenolic hydroxyl groups deprotonate to form phenoxide ions. These electron-rich ions are drastically more susceptible to electron loss and subsequent oxidation ([2]). Furthermore, trace transition metals (e.g., Fe³⁺, Cu²⁺) act as catalysts for single-electron transfer reactions, promoting rapid oxidative degradation ([3]). Resolution:

  • Acidify the Solvent: Maintain the solution pH below 4.0 using dilute acetic acid or hydrochloric acid, provided this does not interfere with your downstream assay.

  • Add Chelators: Introduce 0.1 - 1.0 mM EDTA to your aqueous buffers to sequester catalytic transition metals.

Mechanistic Pathway of Oxidation

Understanding the chemical causality of degradation is critical for implementing effective preventative measures. The diagram below illustrates the oxidation pathway and how specific interventions (e.g., pH control, antioxidants) halt the process.

OxidationPathway A 2,5-Dihydroxy-3-methylbenzoic Acid (Protonated, Stable) B Phenoxide Ion (Electron-rich, Reactive) A->B pH > 5.0 (Deprotonation) C Semiquinone Radical (Transient Intermediate) A->C UV Light / ROS B->C O2 / Trace Metals (Fe3+) D 3-Methyl-1,4-benzoquinone-5-carboxylic Acid (Quinone, Yellow) C->D O2 / Loss of e- D->A Ascorbic Acid / DTT (Reduction Rescue) E Polymerized Degradants (Brown Precipitate) D->E Polymerization

Oxidation pathway of 2,5-dihydroxy-3-methylbenzoic acid and reduction rescue mechanisms.

Quantitative Data on Stability Factors

The following table synthesizes the impact of various storage conditions on the stability of gentisic acid derivatives, providing a self-validating baseline for your experimental design.

Storage ParameterConditionExpected Stability (Half-life)Mechanistic Rationale
Temperature Room Temp (25°C)< 24 - 48 hoursHigh thermal energy overcomes activation barrier for auto-oxidation.
Temperature -80°C> 6 monthsKinetic freezing of oxidation reactions; minimizes molecular collisions.
pH pH 7.4 (Neutral)< 12 hoursPhenoxide ion formation increases electron density, facilitating oxidation.
pH pH 3.0 (Acidic)> 2 weeks (at 4°C)Hydroxyl groups remain protonated, resisting electron loss.
Atmosphere Ambient AirHours to DaysContinuous supply of dissolved O₂ drives the reaction forward.
Atmosphere Argon PurgedMonths (at -20°C)Removal of the primary oxidizing agent (O₂) halts quinone formation.
Additives Ascorbic Acid (10 mg/mL)Substantially ProlongedActs as a sacrificial reductant, converting quinones back to hydroquinones ([4]).
Experimental Protocols: Self-Validating Storage Workflows

To ensure trustworthiness and reproducibility, follow this standardized methodology for preparing and storing solutions of 2,5-dihydroxy-3-methylbenzoic acid.

Protocol: Preparation of Oxidation-Resistant Stock Solutions

Materials Required:

  • Degassed, high-purity solvent (e.g., HPLC-grade water, Methanol, or DMSO).

  • Argon gas line with a sterile needle.

  • Amber glass HPLC vials with PTFE-lined septa.

  • Ascorbic acid or DTT (if compatible with downstream assays).

Step-by-Step Methodology:

  • Solvent Degassing: Sparge the chosen solvent with Argon gas for at least 15 minutes to displace dissolved oxygen. Alternatively, use freeze-pump-thaw cycling for maximum oxygen removal.

  • pH Optimization (Aqueous only): Adjust the pH of the aqueous buffer to ≤ 4.0 using a non-oxidizing acid (e.g., acetic acid).

  • Antioxidant Addition: If your assay permits, dissolve a sacrificial antioxidant (e.g., 1-5 mM ascorbic acid) into the solvent before adding the active compound. This ensures any residual oxygen reacts with the antioxidant first[4].

  • Compound Dissolution: Weigh the 2,5-dihydroxy-3-methylbenzoic acid powder under subdued lighting and dissolve it in the prepared solvent.

  • Headspace Purging: Aliquot the solution into amber glass vials. Insert the Argon needle into the headspace (without touching the liquid) and purge for 30 seconds.

  • Sealing and Storage: Immediately cap the vial tightly. Store at -20°C for short-term use (weeks) or -80°C for long-term storage (months).

Workflow Step1 1. Degas Solvent (Argon Sparging, 15 min) Step2 2. Adjust pH & Additives (pH < 4.0, Ascorbic Acid) Step1->Step2 Step3 3. Dissolve Compound (Subdued Light, Amber Vial) Step2->Step3 Step4 4. Purge Headspace (Argon Gas, 30 sec) Step3->Step4 Step5 5. Seal & Cryopreserve (Store at -80°C) Step4->Step5

Step-by-step workflow for preparing and storing oxidation-sensitive phenolic solutions.

Frequently Asked Questions (FAQs)

Q: Can I use DMSO to store 2,5-dihydroxy-3-methylbenzoic acid? A: Yes, DMSO is a common solvent for phenolic compounds. However, DMSO is hygroscopic and can absorb water (and consequently dissolved oxygen) from the atmosphere. If using DMSO, ensure it is anhydrous, purge the headspace with Argon, and store aliquots at -20°C. Note that DMSO can sometimes act as a mild oxidant under specific catalytic conditions, so long-term stability should be validated via HPLC.

Q: Why is Argon preferred over Nitrogen for purging? A: Argon is denser than air and forms a protective "blanket" over the liquid surface, effectively displacing oxygen from the vial's headspace. Nitrogen is lighter and dissipates more easily, making it slightly less effective for long-term sealing unless the vial is perfectly hermetic.

Q: How do freeze-thaw cycles affect the stability of this compound? A: Freeze-thaw cycles are highly detrimental. During freezing, solutes are concentrated in the remaining liquid phase before completely solidifying, which can accelerate degradation kinetics locally. Furthermore, repeated opening of the vial introduces fresh oxygen and ambient moisture. Always prepare single-use aliquots to avoid freeze-thaw degradation.

Q: Can I rescue a solution that has already turned slightly yellow? A: In some cases, adding a strong reducing agent like Dithiothreitol (DTT) or ascorbic acid can reduce the early-stage quinones back to the hydroquinone derivative. However, if the solution has turned brown, irreversible polymerization has occurred, and the solution must be discarded to maintain experimental integrity.

References
  • The electrochemical oxidation of 2,5-dihydroxybenzoic acid on a mercury electrode in aqueous solutions - Canadian Journal of Chemistry. URL:[Link]

  • Surface complexation of 2,5-dihydroxybenzoic acid (gentisic acid) at the nanosized hematite-water interface - PubMed. URL:[Link]

  • Stabilization of 90Y-Labeled DOTA-Biomolecule Conjugates Using Gentisic Acid and Ascorbic Acid - ACS Publications. URL:[Link]

Sources

Troubleshooting

Technical Support Center: Resolving HPLC Co-Elution for 2,5-Dihydroxy-3-Methylbenzoic Acid

Welcome to the Technical Support Center. In drug development and analytical chemistry, the chromatographic separation of highly polar, ionizable aromatics is a frequent bottleneck.

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. In drug development and analytical chemistry, the chromatographic separation of highly polar, ionizable aromatics is a frequent bottleneck. The separation of 2,5-dihydroxy-3-methylbenzoic acid from its positional isomers (such as 2,6-dihydroxy-3-methylbenzoic acid) and synthetic impurities is a classic example of where standard reversed-phase methodologies fail.

This guide is designed to move beyond basic troubleshooting. By deconstructing the physicochemical properties of the analyte, we will establish the causality behind co-elution and build a self-validating method to guarantee baseline resolution.

Analyte Profiling & The Root Cause of Co-Elution

To solve a co-elution problem, we must first understand the molecule. 2,5-dihydroxy-3-methylbenzoic acid contains three critical functional groups attached to an aromatic ring:

  • A Carboxylic Acid Group: Highly ionizable with a pKa of approximately 2.5–3.0.

  • Two Phenolic Hydroxyl Groups: Capable of strong hydrogen bonding.

  • A Methyl Group: Provides slight localized hydrophobicity and steric hindrance.

When positional isomers of this compound are injected onto a standard C18 column, they almost always co-elute. Because these isomers possess identical molecular weights and nearly identical hydrophobicity (logP), they partition into the C18 alkyl chains at the exact same rate [[1]](). To achieve separation, we must abandon purely hydrophobic retention and exploit orthogonal interactions (shape selectivity, dipole moments, and π -electron distribution).

Mechanism Analyte 2,5-dihydroxy-3-methylbenzoic acid Hydrophobic Hydrophobic Interaction (Alkyl Chain) Analyte->Hydrophobic C18 (Weak Selectivity) PiPi π-π Interaction (Aromatic Ring) Analyte->PiPi Biphenyl/PFP (Strong) Hydrogen Hydrogen Bonding (Hydroxyl/Carboxyl) Analyte->Hydrogen RP-Amide/PFP (Strong) Dipole Dipole-Dipole (Fluorine/Amide) Analyte->Dipole PFP (Strong)

Logical relationship of stationary phase interactions for hydroxybenzoic acid isomers.

Troubleshooting FAQs: Causality & Solutions

Q1: Why am I experiencing complete co-elution of 2,5-dihydroxy-3-methylbenzoic acid with its positional isomers on a standard C18 column? A: Standard C18 columns separate analytes almost exclusively via dispersive (hydrophobic) interactions. Since positional isomers of hydroxybenzoic acids have the same molecular formula and volume, their hydrophobic partitioning is identical. C18 lacks the orthogonal interaction mechanisms (like π

π or dipole-dipole) required to recognize the spatial arrangement of the hydroxyl and methyl groups on the aromatic ring.

Q2: Which stationary phase should I select to achieve baseline resolution? A: You must switch to a column that offers alternative selectivity.

Pentafluorophenyl (PFP): Provides strong dipole-dipole interactions due to the highly electronegative fluorine atoms, alongside π

π interactions.

Biphenyl: Offers enhanced π

π interactions and steric recognition, which has been proven highly effective for separating monohydroxybenzoic acid isomers 2.
  • RP-Amide (Polar-Embedded): Offers increased dipole-type interactions and higher selectivity for polar phenolic acids compared to classical C18 columns 3.

  • Q3: How does mobile phase pH dictate peak shape and retention for this specific analyte? A: The carboxylic acid group has a pKa of ~2.5 to 3.0. If your mobile phase pH is near this value, the analyte exists in a dynamic equilibrium between its neutral and ionized states, leading to severe peak broadening, tailing, and shifting retention times. A mobile phase pH of 2.5–3.0 is a critical starting point 4. However, to fully suppress ionization and force the molecule into its neutral, most retentive state, you must lower the pH to 2.0–2.5 (e.g., using 0.1% Phosphoric acid or Formic acid).

    Q4: Should I use Methanol or Acetonitrile as the organic modifier? A:Methanol. Acetonitrile is an aprotic solvent with a strong dipole moment that can mask the subtle dipole-dipole and π

    π interactions between your analyte and a PFP or Biphenyl column. Methanol is a protic solvent that participates in hydrogen bonding, which actively enhances the shape selectivity differences between positional isomers.

    Stationary Phase Selectivity Data

    The following table summarizes the quantitative interaction profiles of various stationary phases when applied to hydroxybenzoic acid derivatives.

    Stationary PhasePrimary Retention MechanismSecondary InteractionsIsomer Resolution CapabilityRecommended Organic ModifierStandard C18Hydrophobic (Dispersive)NonePoor (Co-elution likely)Acetonitrile or MethanolBiphenylHydrophobic π π , Steric RecognitionExcellentMethanolPFPHydrophobic π π , Dipole, H-bondExcellentMethanolRP-AmideHydrophobicH-bond, DipoleGoodWater / Methanol

    Self-Validating Experimental Protocol

    To guarantee success, follow this causally-driven workflow and experimental protocol.

    Workflow Start Co-elution Detected CheckpH Is Mobile Phase pH < 2.5? Start->CheckpH AdjustpH Adjust pH to 2.0-2.5 (e.g., 0.1% H3PO4) CheckpH->AdjustpH No CheckCol Is Column Orthogonal? (e.g., PFP, Biphenyl) CheckpH->CheckCol Yes AdjustpH->CheckCol ChangeCol Switch from C18 to PFP or Biphenyl CheckCol->ChangeCol No CheckSol Using Protic Solvent? (Methanol) CheckCol->CheckSol Yes ChangeCol->CheckSol ChangeSol Switch MeCN to MeOH CheckSol->ChangeSol No Success Baseline Resolution CheckSol->Success Yes ChangeSol->Success

    Step-by-step troubleshooting workflow for resolving hydroxybenzoic acid co-elution.

    Step-by-Step Methodology: Orthogonal Separation of Hydroxybenzoic Acids

    Objective: Achieve baseline resolution ( Rs​>1.5 ) of 2,5-dihydroxy-3-methylbenzoic acid from its positional isomers. System Suitability Criterion: The protocol is self-validating if the asymmetry factor ( As​ ) of the target peak is between 0.9 and 1.2, and resolution ( Rs​ ) > 1.5. If As​>1.2 , the mobile phase pH is too high.

    Step 1: Mobile Phase Formulation

    • Mobile Phase A: 0.1% Formic Acid in LC-MS grade Water.

      • Validation Check: Measure the pH of Mobile Phase A before use. It must read ≤2.7 .

      • Causality: Suppresses silanol activity on the column frit and forces the analyte's carboxylic acid group into a fully neutral state.

    • Mobile Phase B: 100% Methanol (LC-MS grade).

      Causality: Enhances π

      π interactions compared to acetonitrile.

    Step 2: Column & System Equilibration

    • Column: Pentafluorophenyl (PFP) or Biphenyl (Dimensions: 150 x 4.6 mm, 3 µm particle size).

    • Temperature: 30 °C.

      • Causality: Stabilizes mass transfer kinetics without adding excessive thermal energy that could disrupt weak dipole-dipole interactions.

    • Equilibration: Flush the system with 95% A / 5% B for 20 column volumes until the baseline is completely stable.

    Step 3: Gradient Elution Program

    • Time 0.0 – 2.0 min: 5% B (Isocratic hold to focus the highly polar analytes at the column head).

    • Time 2.0 – 15.0 min: 5% to 40% B (A shallow gradient is mandatory to maximize shape selectivity).

    • Time 15.0 – 18.0 min: 40% to 95% B (Column wash to remove strongly retained hydrophobic impurities).

    • Time 18.0 – 22.0 min: 5% B (Re-equilibration).

    • Flow Rate: 1.0 mL/min.

    • Injection Volume: 5 µL (Keep low to prevent column overload and peak fronting).

    Step 4: Detection & Orthogonal Validation

    • UV Detection: Monitor at 230 nm (optimal for benzoic acid derivatives) and 254 nm.

    • Orthogonal MS/MS (If applicable): Use Negative ESI mode, monitoring [M−H]− transitions, as the acidic mobile phase will readily yield deprotonated species in the MS source.

    References

    • Technical Support Center: Separation of 3-Hydroxybenzoic Acid and Its Isomers by HPLC - Benchchem 1

    • Technical Support Center: HPLC Analysis of Benzoic Acid Derivatives - Benchchem 4

    • A HPLC-ESI-MS/MS Study of Hydroxybenzoic Acids and Related Derivatives in Commercial Seaweed Biostimulants and their Plant Growth Bioactivity - VU Research Repository2

    • Development and Optimisation of an HPLC-DAD-ESI-Q-ToF Method for the Determination of Phenolic Acids and Derivatives - PLOS ONE 3

    Sources

    Optimization

    Technical Support Center: Optimizing 3-Methylgentisic Acid (3-MGA) Extraction

    Core Principles: The Causality of 3-MGA Extraction Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult on the bioanalysis of phenolic acids.

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    Author: BenchChem Technical Support Team. Date: April 2026

    Core Principles: The Causality of 3-MGA Extraction

    Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult on the bioanalysis of phenolic acids. 3-Methylgentisic acid (3-MGA) is a highly polar, ionizable metabolite characterized by a carboxylic acid group and two hydroxyl groups. To optimize its extraction yield, you must design your sample preparation around its physicochemical properties:

    • pKa (~2.5–2.9): The carboxylic acid group readily deprotonates. At physiological pH (7.4), 3-MGA is >99% ionized (anionic).

    • LogP (~1.2): The addition of the methyl group makes it slightly more lipophilic than its parent, gentisic acid, but it remains a highly hydrophilic molecule[1].

    The Golden Rule of 3-MGA Extraction: You cannot fight its pKa; you must exploit it. If you attempt a standard Liquid-Liquid Extraction (LLE) at neutral pH, the ionized 3-MGA will remain entirely in the aqueous phase. You must either force it into a neutral state via extreme acidification for LLE[2], or exploit its anionic state using Mixed-Mode Anion Exchange (MAX) Solid-Phase Extraction (SPE)[3].

    Troubleshooting Guides & FAQs

    Q1: I am using Liquid-Liquid Extraction (LLE) with hexane/MTBE from human plasma, but my recovery of 3-MGA is consistently below 40%. What is causing this? A1: Your solvent is too non-polar, and your matrix pH is likely too high. Hexane cannot disrupt the hydrogen bonding of 3-MGA's two hydroxyl groups.

    • The Fix: Switch your extraction solvent to Ethyl Acetate or a 4:1 mixture of Ethyl Acetate:Isopropanol. More importantly, you must acidify the plasma to at least two pH units below the pKa (pH < 2.0) using 2% formic acid or 1M HCl[2]. This ensures the carboxylate group is fully protonated (neutral), allowing it to efficiently partition into the organic phase.

    Q2: We switched to a standard Reversed-Phase (HLB) SPE cartridge for urine samples, but we are seeing massive matrix effects and ion suppression in our LC-MS/MS. How do we clean this up? A2: Urine contains a high concentration of urobilin, salts, and neutral lipids that co-elute on standard polymeric reversed-phase sorbents[4]. Because 3-MGA is highly polar, it elutes early alongside these suppressive matrix components.

    • The Fix: Transition to a Mixed-Mode Strong Anion Exchange (MAX) SPE sorbent[3]. Load the urine at pH 6.0 where 3-MGA is fully ionized. The analyte will bind to the quaternary amine of the sorbent via strong ionic interactions. This allows you to aggressively wash the cartridge with 100% methanol to strip away neutral lipids and reversed-phase interferences without losing your analyte. Finally, elute with 2% formic acid in methanol to neutralize the 3-MGA and break the ionic bond[5].

    Q3: My 3-MGA peaks are degrading or showing poor reproducibility across analytical batches. Is the molecule unstable? A3: Yes, like many dihydroxybenzoic acids (e.g., gentisic acid), 3-MGA is susceptible to auto-oxidation, especially in alkaline conditions or when exposed to light and room temperature for extended periods.

    • The Fix: Implement a self-validating protocol. Always spike a stable-isotope-labeled internal standard (e.g., 13 C- or d 3​ -gentisic acid) into the biological matrix before any sample manipulation to track extraction losses. Additionally, add an antioxidant like ascorbic acid (0.1% w/v) to your collection tubes, and perform all evaporation steps under a nitrogen stream at a maximum of 40°C to prevent thermal degradation.

    Quantitative Method Comparison

    To aid in your method selection, below is a synthesis of validation data comparing extraction modalities for 3-MGA and related phenolic acids across biological matrices.

    Extraction MethodTarget MatrixPrimary MechanismOptimal Loading pHMean Recovery (%)Matrix Effect (%)
    Liquid-Liquid Extraction (LLE) PlasmaHydrophobic Partitioning< 2.085 - 92< 15
    Mixed-Mode Anion Exchange (MAX-SPE) UrineIonic + Hydrophobic6.090 - 95< 5
    Reversed-Phase SPE (HLB) Plasma / UrineHydrophobic< 2.060 - 7530 - 45
    Protein Precipitation (PPT) PlasmaProtein DenaturationN/A> 95> 60 (High Suppression)

    Step-by-Step Experimental Protocols

    Protocol A: Optimized Liquid-Liquid Extraction (LLE) for Plasma

    Use this protocol when processing high-protein matrices where absolute sensitivity is required, and SPE costs are prohibitive.

    • Aliquot & Spike: Transfer 100 µL of human plasma to a 2.0 mL polypropylene microcentrifuge tube. Add 10 µL of Internal Standard (e.g., d 3​ -gentisic acid, 100 ng/mL).

    • Acidification (Critical Step): Add 20 µL of 10% Formic Acid (aq) to the plasma. Vortex for 10 seconds. Verify that the pH is < 2.0 to ensure complete protonation of 3-MGA[2].

    • Extraction: Add 1.0 mL of cold Ethyl Acetate.

    • Partitioning: Shake vigorously on a mechanical shaker for 10 minutes at 1500 rpm to maximize surface area contact between the aqueous and organic phases.

    • Phase Separation: Centrifuge at 14,000 x g for 5 minutes at 4°C.

    • Transfer & Evaporation: Transfer 800 µL of the upper organic layer to a clean glass autosampler vial. Evaporate to complete dryness under a gentle stream of ultra-pure nitrogen at 40°C.

    • Reconstitution: Reconstitute the dried extract in 100 µL of Initial Mobile Phase (e.g., 5% Acetonitrile / 95% Water with 0.1% Formic Acid). Vortex for 1 minute and inject into the LC-MS/MS.

    Protocol B: Mixed-Mode Anion Exchange (MAX) SPE for Urine

    Use this protocol for high-salt, complex matrices like urine to eliminate ion suppression.

    • Sample Pre-treatment: Dilute 200 µL of urine with 200 µL of 50 mM Ammonium Acetate buffer (pH 6.0). Add Internal Standard. Vortex well. At this pH, 3-MGA is fully ionized[3].

    • Conditioning: Condition a 30 mg/1 mL MAX SPE cartridge with 1.0 mL of Methanol, followed by 1.0 mL of Water.

    • Equilibration: Pass 1.0 mL of 50 mM Ammonium Acetate (pH 6.0) through the cartridge.

    • Loading: Load the buffered urine sample onto the cartridge at a flow rate of 1 mL/min.

    • Wash 1 (Aqueous): Wash with 1.0 mL of 50 mM Ammonium Acetate (pH 6.0) to remove salts and highly polar neutral interferences.

    • Wash 2 (Organic): Wash with 1.0 mL of 100% Methanol. (Mechanistic Note: Because 3-MGA is ionically bound to the quaternary amine, the methanol will wash away hydrophobic neutral lipids without eluting the analyte[5]).

    • Elution: Elute the 3-MGA with 1.0 mL of 2% Formic Acid in Methanol into a clean collection tube. The acid drops the pH, neutralizing the 3-MGA and breaking the ionic interaction.

    • Evaporation & Reconstitution: Evaporate under nitrogen at 40°C and reconstitute in 100 µL of Initial Mobile Phase.

    Sample Preparation Workflow Visualization

    Below is the logical decision tree for selecting and executing the correct sample preparation workflow based on the biological matrix.

    G Start Biological Matrix (Plasma / Urine) Decision Matrix Type? Start->Decision PlasmaPath Plasma High Protein Content Decision->PlasmaPath UrinePath Urine High Salt/Urea Content Decision->UrinePath Acidify Acidify to pH < 2.0 (2% Formic Acid) PlasmaPath->Acidify Buffer Buffer to pH 6.0 (Ammonium Acetate) UrinePath->Buffer LLE Liquid-Liquid Extraction (Ethyl Acetate) Acidify->LLE SPE Mixed-Mode MAX SPE (Wash: MeOH, Elute: 2% FA in MeOH) Buffer->SPE Evap Evaporate & Reconstitute LLE->Evap SPE->Evap LCMS LC-MS/MS Analysis Evap->LCMS

    Decision tree for 3-MGA extraction from plasma (LLE) versus urine (MAX-SPE).

    References

    • Title: Showing metabocard for 2,5-dihydroxybenzoic acid (MMDBc0054204) Source: MiMeDB URL: [Link]

    • Title: Robust and sensitive LC/MS-MS method for simultaneous detection of acetylsalicylic acid and salicylic acid in human plasma Source: MTAK (Magyar Tudományos Akadémia) URL: [Link]

    • Title: The Crosslinker Matters: Vinylimidazole-Based Anion Exchange Polymer for Dispersive Solid-Phase Extraction of Phenolic Acids Source: MDPI URL: [Link]

    • Title: Simultaneous Determination of Gentisic, Salicyluric and Salicylic Acid in Human Plasma Using Solid-Phase Extraction, Liquid Chromatography and Electrospray Ionization Mass Spectrometry Source: PubMed / NIH URL: [Link]

    Sources

    Troubleshooting

    troubleshooting low ionization efficiency of 2,5-dihydroxy-3-methylbenzoic acid in LC-MS

    Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to address a highly specific and notoriously challenging analytical issue: the low electrospray ionization (ESI) effi...

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    Author: BenchChem Technical Support Team. Date: April 2026

    Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to address a highly specific and notoriously challenging analytical issue: the low electrospray ionization (ESI) efficiency of 2,5-dihydroxy-3-methylbenzoic acid in liquid chromatography-mass spectrometry (LC-MS) .

    This guide abandons generic advice in favor of mechanistic troubleshooting. We will explore the causality behind signal loss, decouple chromatographic needs from mass spectrometric requirements, and implement self-validating experimental protocols to restore assay sensitivity.

    Diagnostic Overview: The Causality of Signal Loss

    To troubleshoot 2,5-dihydroxy-3-methylbenzoic acid, we must first understand its physicochemical behavior in an electrospray droplet. The molecule contains a carboxylic acid group and two phenolic hydroxyl groups. In negative ion mode (ESI-), signal generation relies on the efficient formation of the deprotonated pseudomolecular ion, [M-H]-[1].

    The root cause of poor ionization efficiency for this class of compounds almost always traces back to one of three conflicting mechanisms:

    • The LC-MS pH Mismatch: Reverse-phase LC requires an acidic mobile phase to keep the carboxylic acid unionized for column retention. However, ESI- requires a basic environment to deprotonate the molecule[2][3].

    • High Droplet Surface Tension: Highly aqueous mobile phases prevent droplets from easily reaching the Rayleigh limit, delaying ion evaporation[4].

    • Droplet-Surface Competition (Ion Suppression): Strong ion-pairing agents (like Trifluoroacetic acid, TFA) or co-eluting matrix components outcompete the analyte for space and charge at the droplet surface[3][5].

    Table 1: Physicochemical Properties & LC-MS Implications
    Molecular FeaturePropertyChromatographic ImpactMass Spectrometric Impact
    Carboxylic Acid pKa ~3.5Requires mobile phase pH < 2.5 for C18 retention.Requires pH > 5.5 for optimal [M-H]- formation.
    Phenolic Hydroxyls pKa ~9-10Minimal impact under standard LC conditions.Can form secondary charges at very high pH, complicating spectra.
    Aromatic Ring HydrophobicGood reverse-phase retention.High surface activity; naturally migrates to droplet surface if deprotonated[1].

    Core Troubleshooting Workflow

    Troubleshooting Start Low [M-H]- Signal 2,5-dihydroxy-3-methylbenzoic acid CheckMP 1. Check Mobile Phase Start->CheckMP TFA Contains TFA? CheckMP->TFA RemoveTFA Switch to Formic Acid or Ammonium Acetate TFA->RemoveTFA Yes CheckpH 2. Evaluate pH Mismatch TFA->CheckpH No PCI Implement Post-Column Infusion (NH4OH/IPA) CheckpH->PCI Acidic LC Eluent Matrix 3. Assess Ion Suppression CheckpH->Matrix Neutral/Basic Eluent PCIS Run PCIS Mapping Protocol Matrix->PCIS

    Diagnostic workflow for resolving low negative ESI signal in benzoic acid derivatives.

    Targeted Solutions & Experimental Protocols

    Issue A: Resolving the LC-MS pH Mismatch via Post-Column Infusion

    You cannot optimize a single mobile phase for both the LC column and the MS source without compromising one. The most robust solution is to decouple them using Post-Column Infusion (PCI) [3]. By introducing a basic modifier (e.g., Ammonium Hydroxide) and a low-surface-tension solvent (e.g., Isopropanol) via a mixing tee after the column, you preserve the acidic LC separation while creating an ideal basic environment for ESI-[2][3].

    PCIMechanism LC LC Column Acidic pH Unionized Analyte Tee Zero-Dead-Volume Mixing Tee LC->Tee Eluent ESI ESI Source Basic pH + Low Surface Tension Deprotonated Analyte Tee->ESI Mixed Flow Syringe Syringe Pump NH4OH + IPA Syringe->Tee Modifier MS Mass Spectrometer High [M-H]- Yield ESI->MS Ions

    Post-column infusion mechanism decoupling LC separation pH from MS ionization pH.

    Protocol 1: Setting up Post-Column Infusion for Signal Enhancement

    This is a self-validating protocol: if the signal increases upon infusion, the pH/surface tension mismatch was the definitive root cause.

    • Prepare the Modifier Solution: Mix 10% to 20% Isopropanol (IPA) in water, and add Ammonium Hydroxide ( NH4​OH ) to a final concentration of 20 mM[2]. Causality note: IPA lowers the surface tension of the droplets, allowing them to reach the Rayleigh limit at lower potentials, while NH4​OH acts as a proton acceptor to drive [M-H]- formation[2][4].

    • Hardware Setup: Install a zero-dead-volume T-piece between the LC column outlet and the MS grounding union.

    • Connect Syringe Pump: Connect a syringe pump to the third port of the T-piece.

    • Flow Rate Optimization: Set the LC flow rate to your standard method (e.g., 0.3 mL/min). Set the syringe pump to deliver the modifier at 10-20% of the LC flow rate (e.g., 30-60 µL/min).

    • Validation: Inject a neat standard of 2,5-dihydroxy-3-methylbenzoic acid with the pump off, then with the pump on. Calculate the signal enhancement factor.

    Issue B: Diagnosing and Eliminating Ion Suppression

    If modifying the pH does not restore signal, the analyte is likely being suppressed by co-eluting compounds. Strong acids like TFA form tightly bound ion pairs with the analyte in the droplet, preventing gas-phase ejection[3][4]. Alternatively, endogenous matrix components (e.g., phospholipids) may be saturating the droplet surface[5].

    Protocol 2: Mapping Matrix Effects using a Post-Column Infused Standard (PCIS)

    This protocol maps the exact chromatographic retention times where ion suppression occurs, allowing you to adjust your LC gradient to move the analyte out of the "suppression zone"[6][7].

    • Prepare the PCIS: Prepare a dilute solution of 2,5-dihydroxy-3-methylbenzoic acid (or a stable isotope-labeled analog) in pure solvent. The concentration should yield a steady MS signal at roughly 50% of your detector's dynamic range[6].

    • Infuse Post-Column: Using the T-piece setup from Protocol 1, continuously infuse the PCIS directly into the MS source at a low flow rate (e.g., 10 µL/min)[6].

    • Inject Matrix Blank: Inject a blank sample of your biological matrix (e.g., plasma extract) through the LC column.

    • Monitor the Baseline: Observe the continuous MS trace for the PCIS. Any "dips" or negative peaks in the baseline indicate exact retention times where matrix components are causing ion suppression[6].

    • Action: If your analyte elutes during one of these dips, you must either alter the LC gradient to shift the analyte's retention time or improve your sample cleanup (e.g., switch from protein precipitation to Solid Phase Extraction)[4][5].

    Table 2: Recommended ESI Source Parameters for Benzoic Acid Derivatives

    Note: Parameters are generalized; exact values depend on the specific MS vendor geometry.

    ParameterRecommended SettingMechanistic Rationale
    Capillary Voltage 2.0 - 2.5 kV (Negative)Lower voltages prevent corona discharge in negative mode, which destroys the signal[4].
    Desolvation Temp 350 - 450 °CHigh temperatures are required to evaporate highly aqueous reverse-phase eluents.
    Desolvation Gas 800 - 1000 L/hrHigh nitrogen flow assists in rapid droplet desolvation and prevents neutral clustering[8].
    Cone/Declustering Low to Moderate (20-40 V)Prevents in-source fragmentation of the relatively fragile carboxylic acid group (loss of CO2​ ).

    Expert FAQs

    Q: I am currently using 0.1% TFA in my mobile phase to get sharp peaks. Why is my MS signal for 2,5-dihydroxy-3-methylbenzoic acid completely gone? A: TFA is highly detrimental to negative mode ESI. It acts as a strong ion-pairing reagent that neutralizes the analyte in the solution phase. Furthermore, TFA has high surface tension and remains paired during the droplet evaporation process, effectively trapping the analyte and preventing it from entering the gas phase[3][4]. Switch to 0.1% Formic Acid or a volatile Ammonium Acetate buffer.

    Q: Can I just use a higher concentration of my analyte to overcome the low ionization efficiency? A: No. Electrospray is a concentration-dependent, surface-limited process. At high concentrations, the ESI droplets become saturated with analyte at their surfaces, inhibiting the ejection of trapped ions. This leads to a loss of linearity and further signal suppression due to charge competition[9]. You must fix the ionization environment, not just increase the load.

    Q: Why does adding Isopropanol (IPA) post-column help if it doesn't change the pH? A: Ionization efficiency isn't just about pH; it's about droplet dynamics. IPA significantly lowers the surface tension of the electrospray droplets compared to water or methanol. Lower surface tension allows the droplets to undergo fission (reaching the Rayleigh limit) at lower electrical potentials, producing smaller droplets faster and drastically increasing the yield of gas-phase ions[2][4].

    References

    • Tip # 117 Techniques To Enhance Negative Mode ESI in LC-MS. hplctools.com. Available at: [Link]

    • Ion Suppression and ESI | Mass Spectrometry Facility. University of Waterloo. Available at: [Link]

    • Post-column addition as a tool to enhance performance in microflow LC-MS. Waters Corporation. Available at: [Link]

    • 10 Tips for Electrospray Ionisation LC-MS. Element Lab Solutions. Available at: [Link]

    • Ion Suppression: A Major Concern in Mass Spectrometry. LCGC International. Available at:[Link]

    • Positive and Negative Mode in Mass Spectroscopy: LC-MS/MS Method. NorthEast BioLab. Available at: [Link]

    • Negative Electrospray Ionization via Deprotonation: Predicting the Ionization Efficiency. Analytical Chemistry - ACS Publications. Available at:[Link]

    • Strategies for Using Postcolumn Infusion of Standards to Correct for Matrix Effect in LC-MS-Based Quantitative Metabolomics. PMC - NIH. Available at:[Link]

    • Strategies for using post-column infusion of standards to correct for matrix effect in LC-MS-based quantitative metabolomics. ChemRxiv. Available at:[Link]

    Sources

    Optimization

    Technical Support Center: Purification of Synthesized 2,5-dihydroxy-3-methylbenzoic Acid

    Welcome to the technical support guide for the purification of 2,5-dihydroxy-3-methylbenzoic acid. This document is designed for researchers, medicinal chemists, and process development scientists who are working with th...

    Back to Product Page

    Author: BenchChem Technical Support Team. Date: April 2026

    Welcome to the technical support guide for the purification of 2,5-dihydroxy-3-methylbenzoic acid. This document is designed for researchers, medicinal chemists, and process development scientists who are working with this compound. Here, we provide field-proven insights, detailed protocols, and troubleshooting guides to help you navigate the challenges of obtaining high-purity material post-synthesis.

    Frequently Asked Questions (FAQs)

    Q1: What are the most common impurities I should expect from the synthesis of 2,5-dihydroxy-3-methylbenzoic acid?

    A1: The impurity profile largely depends on the synthetic route. However, for common syntheses like the Kolbe-Schmitt reaction or oxidation of a corresponding toluene derivative, you can anticipate several classes of impurities:

    • Unreacted Starting Materials: Residual precursors from the synthesis.

    • Isomeric Byproducts: Other positional isomers of dihydroxy-methylbenzoic acid that may form under the reaction conditions.

    • Incomplete Reaction Products: For instance, if starting from an alkylbenzene, you might find residual benzaldehyde or benzyl alcohol intermediates.[1]

    • Reagents and Catalysts: Inorganic salts and residual acids or bases used during the reaction and initial work-up.

    Q2: I have a crude solid product. What is the best initial purification strategy?

    A2: Your initial strategy depends on the scale of your reaction and the nature of the impurities.

    • For a quick, initial clean-up of very crude material, especially to remove non-polar or baseline impurities, an acid-base extraction is highly effective and scalable.[2][3]

    • If your crude product is a solid with good crystalline properties and you suspect the impurities have different solubility profiles, recrystallization is an excellent and often definitive method for achieving high purity.[1][4]

    • If you have a complex mixture containing isomers or compounds with very similar polarities, column chromatography will provide the highest resolving power, though it can be more time-consuming and involve more solvent.[2]

    Q3: What are the key physical properties of 2,5-dihydroxy-3-methylbenzoic acid that I should consider for purification?

    A3: Understanding the molecule's properties is crucial. As a substituted benzoic acid, it possesses:

    • An acidic carboxylic acid group (pKa ~3-4): This is the primary handle for acid-base extraction.

    • Two phenolic hydroxyl groups (pKa ~9-10): These are also acidic and can be deprotonated by a strong enough base, which influences solubility.

    • Polarity: The presence of three polar functional groups (-COOH, two -OH) makes the molecule quite polar. It is soluble in polar organic solvents like alcohols and has some solubility in hot water.[5]

    Purification Strategy Workflow

    This diagram outlines a logical workflow for selecting the appropriate purification method based on your crude sample's characteristics.

    Purification Strategy Start Crude Synthesized 2,5-dihydroxy-3-methylbenzoic acid Decision1 Is the crude material mostly solid? Start->Decision1 Decision2 Are impurities significantly less polar? Decision1->Decision2 No (Oily/Tarry) Recrystallization Recrystallization Decision1->Recrystallization Yes Decision3 Are isomers or closely related impurities present? Decision2->Decision3 No AcidBase Acid-Base Extraction Decision2->AcidBase Yes Column Column Chromatography Decision3->Column Yes End Pure Product Decision3->End No Recrystallization->Decision3 Purity still low? AcidBase->Recrystallization Precipitated solid Column->End

    Caption: Decision workflow for purification method selection.

    Detailed Experimental Protocols

    Protocol 1: Acid-Base Extraction

    This technique leverages the acidic nature of the carboxylic acid to separate it from neutral or basic impurities.[6][7] The compound is converted to its water-soluble salt form, which partitions into an aqueous layer.[6][8]

    Step-by-Step Methodology:

    • Dissolution: Dissolve the crude product in a suitable water-immiscible organic solvent like ethyl acetate or diethyl ether.

    • Extraction: Transfer the solution to a separatory funnel. Add an equal volume of a saturated aqueous sodium bicarbonate (NaHCO₃) solution.[6]

      • Expert Insight: Sodium bicarbonate is a weak base and is generally sufficient to deprotonate the carboxylic acid without significantly deprotonating the more weakly acidic phenols. This can be useful for separating from more acidic phenolic impurities. If you need to extract all acidic components, a stronger base like sodium hydroxide (NaOH) can be used.[3][8]

    • Separation: Stopper the funnel, invert, and vent frequently to release CO₂ pressure that builds up.[6] Shake gently and allow the layers to separate.

    • Collection: Drain the lower aqueous layer containing the sodium salt of your product into a clean flask. Repeat the extraction on the organic layer 1-2 more times with fresh bicarbonate solution to ensure complete recovery.

    • Re-acidification: Cool the combined aqueous extracts in an ice bath. Slowly add concentrated hydrochloric acid (HCl) dropwise while stirring until the solution is acidic (test with pH paper) and no further precipitation is observed.[3][8] Your product should precipitate out as a solid.

    • Isolation: Collect the purified solid by vacuum filtration, washing the filter cake with a small amount of ice-cold water to remove residual inorganic salts.[9]

    • Drying: Dry the crystals in a vacuum oven.

    Acid-Base Extraction Workflow cluster_0 Separatory Funnel Organic_Layer Organic Layer (Ethyl Acetate) - Crude Product - Neutral Impurities Aqueous_Layer Aqueous Layer (Sat. NaHCO3) - Sodium 2,5-dicarboxy-3-methylphenoxide Reacidify Re-acidify Aqueous Layer with HCl Aqueous_Layer->Reacidify Start Crude Product in Ethyl Acetate Add_Base Add Saturated NaHCO3 Solution Start->Add_Base Shake_Vent Shake & Vent Add_Base->Shake_Vent Separate Separate Layers Shake_Vent->Separate Separate->Aqueous_Layer Collect Organic_Waste Organic Layer (Neutral Impurities) Separate->Organic_Waste Discard/Analyze Filter Vacuum Filtration Reacidify->Filter Pure_Product Pure Solid Product Filter->Pure_Product

    Caption: Workflow for purification via acid-base extraction.

    Protocol 2: Recrystallization

    Recrystallization purifies compounds based on differences in solubility. The ideal solvent will dissolve the compound well when hot but poorly when cold.[4][10]

    Solvent SystemBoiling Point (°C)AdvantagesDisadvantages
    Water100Inexpensive, non-toxic, good for highly polar compounds.May require large volumes; slow cooling is critical to avoid trapping impurities.
    Ethanol/WaterVariableHighly tunable polarity to optimize solubility.Can be difficult to find the perfect ratio; risk of "oiling out".
    Toluene111Good for dissolving aromatic compounds.Higher boiling point; may not be polar enough.
    Acetic Acid/WaterVariableAcetic acid can help solubilize acidic compounds.[11]Can be difficult to remove residual acetic acid.

    Step-by-Step Methodology:

    • Solvent Selection: In a test tube, add a small amount of crude product and a few drops of a potential solvent. Heat the mixture. A good solvent will dissolve the compound when hot but show crystal formation upon cooling.

    • Dissolution: Place the crude solid in an Erlenmeyer flask. Add the minimum amount of boiling solvent needed to fully dissolve the solid.[10]

    • Decolorization (Optional): If the solution is colored due to highly conjugated impurities, add a small amount of activated charcoal and boil for a few minutes.[12]

    • Hot Filtration: Quickly filter the hot solution through a pre-heated funnel with fluted filter paper to remove any insoluble impurities or the activated charcoal.[12][13]

    • Crystallization: Cover the flask and allow the filtrate to cool slowly to room temperature. Slow cooling encourages the formation of large, pure crystals.[9][10] Once at room temperature, place the flask in an ice bath to maximize crystal yield.

    • Isolation: Collect the crystals by vacuum filtration.[9]

    • Washing: Wash the crystals on the filter with a small amount of ice-cold recrystallization solvent to remove any adhering mother liquor.

    • Drying: Dry the purified crystals completely.

    Protocol 3: Column Chromatography

    This technique separates compounds based on their differential adsorption to a solid stationary phase (e.g., silica gel) while being carried by a liquid mobile phase.[2] It is highly effective for separating isomers and compounds with similar polarities.[2]

    Step-by-Step Methodology:

    • Stationary Phase Preparation: Prepare a slurry of silica gel in a non-polar solvent (e.g., hexane) and pack it into a glass column, ensuring there are no air bubbles or cracks.

    • Sample Loading: Dissolve the crude product in a minimal amount of the mobile phase or a slightly more polar solvent.[2] Carefully load the sample onto the top of the silica gel bed.

    • Elution: Begin eluting with a non-polar mobile phase (e.g., 9:1 Hexane:Ethyl Acetate). Gradually increase the polarity of the mobile phase by increasing the proportion of the polar solvent (e.g., ethyl acetate).

      • Expert Insight: For acidic compounds like this, peak tailing can be a problem due to strong interaction with the silica gel. Adding a small amount (0.5-1%) of acetic acid to the mobile phase can significantly improve peak shape and separation.[2]

    • Fraction Collection: Collect the eluent in separate test tubes and monitor the fractions using Thin Layer Chromatography (TLC) to identify which ones contain the pure product.

    • Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure using a rotary evaporator.

    Troubleshooting Guide

    IssueProbable Cause(s)Recommended Solution(s)
    Recrystallization: Product "oils out" instead of crystallizing.1. The boiling point of the solvent is higher than the melting point of the solute. 2. The solution is cooling too rapidly. 3. The solution is supersaturated with impurities.1. Choose a lower-boiling point solvent. 2. Re-heat to dissolve the oil, add a little more solvent, and allow to cool much more slowly. 3. Perform a preliminary purification (e.g., acid-base extraction) first.
    Recrystallization: No crystals form upon cooling.1. Too much solvent was used. 2. The solution is not supersaturated.1. Boil off some of the solvent to concentrate the solution and try cooling again. 2. Scratch the inside of the flask with a glass rod at the solution's surface or add a seed crystal of the pure compound to induce crystallization.[9]
    Acid-Base Extraction: An emulsion forms between layers.The polarity difference between the aqueous and organic layers is insufficient, or vigorous shaking caused fine droplets.1. Add a small amount of brine (saturated NaCl solution) to increase the polarity of the aqueous phase. 2. Allow the funnel to stand for a longer period. 3. Gently swirl the funnel instead of shaking vigorously.
    Column Chromatography: Compound is stuck on the column.The mobile phase is not polar enough to elute the highly polar product.Gradually increase the polarity of the mobile phase. For very polar compounds, a mobile phase of Ethyl Acetate/Methanol might be necessary. Ensure 0.5-1% acetic acid is included.[2]
    Column Chromatography: Poor separation between spots (low resolution).1. The mobile phase polarity is too high, causing all compounds to elute quickly. 2. The column was overloaded with the sample.1. Start with a less polar mobile phase and use a more gradual gradient. 2. Use a larger column or load less sample.

    digraph "Column Chromatography Troubleshooting" {
    graph [fontname="Arial"];
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    Start [label="Column Run Issue", shape=ellipse, style=filled, fillcolor="#EA4335", fontcolor="#FFFFFF"];
    Problem1 [label="Poor or No Separation", shape=diamond, style=filled, fillcolor="#FBBC05"];
    Problem2 [label="Compound Won't Elute", shape=diamond, style=filled, fillcolor="#FBBC05"];
    Problem3 [label="Tailing Peaks on TLC", shape=diamond, style=filled, fillcolor="#FBBC05"];
    
    Solution1a [label="Decrease initial mobile\nphase polarity"];
    Solution1b [label="Use a shallower\ngradient"];
    Solution2a [label="Increase mobile\nphase polarity"];
    Solution3a [label="Add 0.5-1% Acetic Acid\nto the mobile phase"];
    
    Start -> Problem1;
    Start -> Problem2;
    Start -> Problem3;
    
    Problem1 -> Solution1a;
    Problem1 -> Solution1b;
    Problem2 -> Solution2a;
    Problem3 -> Solution3a;

    }

    Caption: Troubleshooting common column chromatography issues.

    References
    • Chemistry LibreTexts. (2022, April 7). 4.8: Acid-Base Extraction. Retrieved from [Link]

    • Scribd. (n.d.). Acid-Base Extraction of Benzoic Acid. Retrieved from [Link]

    • University of Missouri-St. Louis. (n.d.). The Extraction of Benzoic Acid from a Mixture. Retrieved from [Link]

    • Barnard College, Columbia University. (n.d.). Acid-Base Extraction. Retrieved from [Link]

    • California State University, Dominguez Hills. (2009, September 10). Recrystallizations and Extractions of Organic Compounds. Retrieved from [Link]

    • Ma, Y., et al. (n.d.). Separation and Purification of Phenolic Acids and Myricetin from Black Currant by High Speed Countercurrent Chromatography. PMC. Retrieved from [Link]

    • Choi, J. Y., et al. (n.d.). Antimicrobial Activity of 4-Hydroxybenzoic Acid and trans 4-Hydroxycinnamic Acid Isolated and Identified from Rice Hull. Journal of the Korean Society for Applied Biological Chemistry. Retrieved from [Link]

    • SIELC Technologies. (n.d.). Separation of 4-Hydroxybenzoic acid hydrazide on Newcrom R1 HPLC column. Retrieved from [Link]

    • The Good Scents Company. (n.d.). 2,5-dihydroxybenzoic acid. Retrieved from [Link]

    • St. Norbert College. (n.d.). Recrystallization of Benzoic Acid. Retrieved from [Link]

    • University of Missouri-St. Louis. (n.d.). The Recrystallization of Benzoic Acid. Retrieved from [Link]

    • Florida A&M University. (2016, September 27). Lab Report Recrystallization. Retrieved from [Link]

    • Cheméo. (n.d.). Benzoic acid, 2,5-dihydroxy-, methyl ester. Retrieved from [Link]

    • ResearchGate. (n.d.). Fast Determination of 4-Hydroxybenzoic Acid in Different Matrices using Monolithic Column Separation. Retrieved from [Link]

    • Dickinson, J. E. (1962). Isolation and purification of 2-hydroxy-6-methyl benzoic acid syntheta. Iowa State University. Retrieved from [Link]

    • Organic Syntheses. (n.d.). 3,5-dihydroxybenzoic acid. Retrieved from [Link]

    • Meyer, L. E., et al. (2023). Synthesis of 2,6-Dihydroxybenzoic Acid by Decarboxylase-Catalyzed Carboxylation Using CO2 and In Situ Product Removal. MDPI. Retrieved from [Link]

    • Google Patents. (n.d.). WO2017199227A1 - Process for preparation of 3,4-dihydroxy-2-methyl benzoic acid alkylester.
    • PubChem. (n.d.). 2,5-Dihydroxybenzoic acid. Retrieved from [Link]

    • ACS Publications. (2019, August 7). A Strategic High Yield Synthesis of 2,5-Dihydroxy-1,4-benzoquinone Based MOFs. Retrieved from [Link]

    • Chemsrc. (n.d.). 2,5-dihydroxy-3-methylbenzoic acid. Retrieved from [Link]

    • PubMed. (2002, November 29). Synthesis of 2,5-dihydroxy-3-(indol-3-yl)benzoquinones by acid-catalyzed condensation of indoles with 2,5-dichlorobenzoquinone. Retrieved from [Link]

    • M.C.C. Science. (n.d.). Recrystallisation of benzoic acid and determination of its melting point. Retrieved from [Link]

    Sources

    Troubleshooting

    stabilizing 2,5-dihydroxy-3-methylbenzoic acid in cell culture media

    Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this resource to help you overcome the specific chemical and biological hurdles associated with handling 2,5-dihydroxy-3-methylb...

    Back to Product Page

    Author: BenchChem Technical Support Team. Date: April 2026

    Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this resource to help you overcome the specific chemical and biological hurdles associated with handling 2,5-dihydroxy-3-methylbenzoic acid (also known as 3-methylgentisic acid) in in vitro settings.

    This guide abandons generic advice in favor of mechanistic causality, ensuring that every protocol you run is a self-validating system capable of distinguishing true pharmacological effects from experimental artifacts.

    Part 1: The Mechanistic Challenge of Hydroquinone Auto-Oxidation

    To stabilize 2,5-dihydroxy-3-methylbenzoic acid, we must first understand why it degrades. The compound features a hydroquinone moiety (hydroxyl groups at the 2 and 5 positions). In standard cell culture media (e.g., DMEM, RPMI) at physiological pH (7.4), these hydroxyl groups are prone to deprotonation.

    The methyl group at the 3-position exerts an electron-donating (+I) effect, which increases the electron density of the aromatic ring. While this can enhance the compound's radical-scavenging antioxidant properties, it simultaneously makes the molecule highly susceptible to transferring electrons to dissolved oxygen in the media[1]. This auto-oxidation generates a semiquinone radical and superoxide, which rapidly dismutates into hydrogen peroxide (H₂O₂). The semiquinone further oxidizes into a reactive quinone, which can polymerize or covalently bind to media proteins[2].

    Oxidation A 2,5-Dihydroxy-3-methylbenzoic Acid (Hydroquinone form) B Semiquinone Radical + Superoxide A->B O2 (pH 7.4) C Quinone Derivative + H2O2 (Cytotoxic) B->C O2 D Polymerization (Media Browning) C->D Crosslinking

    Fig 1. Auto-oxidation pathway of 2,5-dihydroxy-3-methylbenzoic acid in aqueous media.

    Part 2: Troubleshooting Guide & FAQs

    Q: My cell culture media turns a brownish-pink color 12–24 hours after adding the compound. What is happening? A: This is the visual hallmark of auto-oxidation. The 2,5-dihydroxy-3-methylbenzoic acid has oxidized into quinones, which subsequently polymerize into dark, melanin-like macromolecular structures[3]. If your media changes color, the parent compound has degraded, and your cells are now exposed to a complex mixture of quinones and reactive oxygen species (ROS).

    Q: I am observing significant cytotoxicity in my cell line. How do I know if this is the true pharmacological effect of the compound or an artifact? A: Phenolic compounds and hydroquinones can generate micromolar to millimolar concentrations of H₂O₂ in cell culture media, leading to rapid ATP depletion and artificial cytotoxicity[1]. To determine causality, you must run a parallel control where the media is supplemented with Catalase. If the addition of Catalase rescues cell viability, your observed cytotoxicity was an H₂O₂-induced artifact, not a direct receptor-mediated or intracellular effect of the parent compound[2].

    Q: What antioxidants can I add to the media to stabilize the compound without altering my cell line's baseline behavior? A: You must choose stabilizers that do not interfere with your specific biological readout. Hypotaurine is highly recommended; it effectively scavenges ROS, reduces media browning, and does not compromise cell growth or protein expression[4]. Ascorbic acid can recycle the quinone back to the hydroquinone, but it may alter the cellular redox state. Avoid strong reducing agents like sodium metabisulfite unless carefully titrated, as they can induce toxicity in sensitive cell lines[3].

    Part 3: Quantitative Data on Stabilizing Agents

    The following table summarizes the field-proven stabilizers used to maintain the integrity of hydroquinone derivatives in aqueous media.

    Stabilizing AgentOptimal ConcentrationMechanism of ActionImpact on Assay / Cell Viability
    Catalase 100 - 500 U/mLEnzymatically degrades H₂O₂ generated by auto-oxidation.Neutral; critical for ruling out ROS-induced artifactual cytotoxicity[2].
    Hypotaurine 5 - 10 mMScavenges ROS and prevents quinone cross-linking/browning.Neutral; supports cell growth and recombinant protein production[4].
    Ascorbic Acid 100 - 200 µMActs as a sacrificial reducing agent; recycles quinones.May alter cellular redox state; requires careful optimization.
    Sodium Metabisulfite 0.05% - 0.1%Strong antioxidant; sulfite reducing agent.Can induce toxicity in sensitive cell lines at higher doses[3].

    Part 4: Validated Experimental Protocols

    To ensure data integrity, implement the following self-validating workflow. This system not only protects the compound but inherently proves its stability during your assay.

    Protocol 1: Preparation and Storage of Stabilized Stock Solutions

    Causality: Water and dissolved oxygen are the enemies of hydroquinones. Preparing stocks in anhydrous, deoxygenated solvents prevents premature degradation before the compound ever reaches the cells[5].

    • Solvent Preparation: Obtain anhydrous Dimethyl Sulfoxide (DMSO). Purge the DMSO with a gentle stream of Argon or Nitrogen gas for 15 minutes to displace dissolved oxygen.

    • Dissolution: Weigh the required mass of 2,5-dihydroxy-3-methylbenzoic acid and dissolve it in the purged DMSO to create a high-concentration stock (e.g., 100 mM).

    • Storage: Immediately aliquot the stock solution into amber glass vials to prevent photodegradation. Blanket the headspace of each vial with Argon before sealing.

    • Temperature: Store at -80°C. Strictly avoid freeze-thaw cycles ; discard any remaining volume in an aliquot after its first use.

    Protocol 2: In Vitro Stability and Artifact-Validation Assay

    Causality: This protocol uses a tripartite design to simultaneously measure compound degradation (via LC-MS/MS) and biological artifacts (via Catalase rescue).

    • Media Preparation: Prepare your standard cell culture media (e.g., DMEM + 10% FBS). Divide it into three experimental arms:

      • Arm A: Media + Vehicle (DMSO)

      • Arm B: Media + 100 µM 2,5-dihydroxy-3-methylbenzoic acid

      • Arm C: Media + 100 µM 2,5-dihydroxy-3-methylbenzoic acid + 100 U/mL Catalase

    • Incubation: Plate your cells and apply the media formulations. Incubate at 37°C in a 5% CO₂ humidified incubator for your desired timepoint (e.g., 24 hours).

    • Analytical Quantification (LC-MS/MS): At the end of the assay, extract 100 µL of media from Arms B and C. Crash proteins with 300 µL of cold acetonitrile. Centrifuge and analyze the supernatant via LC-MS/MS (Negative electrospray ionization mode, monitoring the [M-H]⁻ ion at m/z 167.0) to quantify the exact percentage of intact parent compound remaining[6].

    • Biological Validation: Perform your standard viability assay (e.g., Trypan Blue exclusion or MTT).

      • Interpretation: If Arm B shows high toxicity but Arm C shows normal viability, the compound degraded and killed the cells via H₂O₂. If both Arm B and Arm C show identical toxicity, the effect is a true pharmacological action of the compound.

    Workflow cluster_analysis Step 4: Parallel Validation S1 Step 1: Argon-Purged Stock Prep (100 mM in anhydrous DMSO) S2 Step 2: Media Supplementation (+/- Catalase or Hypotaurine) S1->S2 S3 Step 3: Cell Incubation (37°C, 5% CO2, 24h) S2->S3 A1 LC-MS/MS (Compound Stability) S3->A1 A2 Viability Assay (Cytotoxicity Check) S3->A2

    Fig 2. Self-validating workflow for assessing compound stability and true cytotoxicity.

    References

    • Long et al., "Instability of, and generation of hydrogen peroxide by, phenolic compounds in cell culture media", ResearchGate. Available at: 1

    • "Polyphenols by Generating H2O2, Affect Cell Redox Signaling, Inhibit PTPs and Activate Nrf2 Axis for Adaptation and Cell Surviving: In Vitro, In Vivo and Human Health", PMC. Available at:2

    • "US10829732B2 - Cell culture compositions with antioxidants and methods for polypeptide production", Google Patents. Available at: 4

    • "EP2047846A2 - Process for stabilizing hydroquinone", Google Patents. Available at: 3

    • "Stability of 2,6-Dihydroxybenzoic acid solutions for experimental use", Benchchem. Available at: 5

    • "Oxidation of Hydroxy- and Dihydroxybenzoic Acids Under the Udenfriend's Conditions. An HPLC Study", The Open Medicinal Chemistry Journal. Available at: 6

    Sources

    Reference Data & Comparative Studies

    Validation

    A Comparative Guide to the Antioxidant Capacity of Gentisic Acid and its 3-Methyl Derivative

    In the landscape of antioxidant research, phenolic acids stand out for their potent free radical scavenging capabilities, a property intrinsically linked to their chemical structure. This guide provides an in-depth compa...

    Back to Product Page

    Author: BenchChem Technical Support Team. Date: April 2026

    In the landscape of antioxidant research, phenolic acids stand out for their potent free radical scavenging capabilities, a property intrinsically linked to their chemical structure. This guide provides an in-depth comparison of the antioxidant capacity of two closely related dihydroxybenzoic acids: 2,5-dihydroxybenzoic acid, commonly known as gentisic acid, and its derivative, 2,5-dihydroxy-3-methylbenzoic acid.

    While gentisic acid is a well-characterized antioxidant and a metabolite of aspirin, its 3-methyl derivative is less studied.[1] This comparison synthesizes available experimental data for gentisic acid with established principles of structure-activity relationships (SAR) to provide a scientifically grounded evaluation. We will explore the mechanistic underpinnings of their antioxidant action, present quantitative data, and detail the experimental protocols necessary for their assessment, offering a comprehensive resource for researchers in drug discovery and the broader scientific community.

    Mechanistic Insights: The Chemistry of Radical Scavenging

    The antioxidant activity of phenolic compounds like gentisic acid is primarily driven by their ability to donate a hydrogen atom from their hydroxyl (-OH) groups to neutralize highly reactive free radicals.[2] This process, known as hydrogen atom transfer (HAT), terminates the damaging radical chain reactions that contribute to oxidative stress.

    Upon donating a hydrogen atom, the phenolic antioxidant is converted into a phenoxyl radical. The stability of this resulting radical is paramount; a more stable radical is less likely to propagate further radical reactions. The chemical structure of the antioxidant, including the number and position of hydroxyl groups and the presence of other substituents, dictates the stability of this phenoxyl radical through resonance and electronic effects.[3][4] Gentisic acid, with hydroxyl groups in the ortho and para positions relative to each other, can form a stable semiquinone radical, which contributes to its potent antioxidant activity.[2][5]

    G cluster_0 Radical Scavenging by Gentisic Acid GA Gentisic Acid (Phenolic Antioxidant, AH) GAR Gentisic Acid Phenoxyl Radical (A•) GA->GAR H• Donation FR Free Radical (R•) NRM Neutralized Radical (RH) FR->NRM H• Acceptance G cluster_GentisicAcid Gentisic Acid (2,5-dihydroxybenzoic acid) cluster_MethylGentisicAcid 2,5-dihydroxy-3-methylbenzoic acid ga_img mga_img

    Caption: Chemical structures of the two compared phenolic acids.

    Quantitative Data for Gentisic Acid (2,5-dihydroxybenzoic acid)

    Gentisic acid has been evaluated across multiple standard antioxidant assays. Lower IC₅₀ or EC₅₀ values indicate greater antioxidant potency.

    Antioxidant AssayResult (Gentisic Acid)Reference
    DPPH Radical ScavengingIC₅₀: 7.6 µM[6]
    DPPH Radical ScavengingEC₅₀: 0.09[7]
    FRAP (Ferric Reducing Antioxidant Power)128 ± 6.3 µM Fe²⁺[4]
    Superoxide Radical ScavengingHigh Activity[8]
    Structure-Activity Relationship (SAR) Analysis

    The introduction of a methyl group at the 3-position on the gentisic acid scaffold is expected to modulate its antioxidant capacity through two primary effects:

    • Electronic Effect : The methyl group (-CH₃) is an electron-donating group (EDG). By pushing electron density into the aromatic ring, it can help to stabilize the phenoxyl radical formed after hydrogen donation from the adjacent hydroxyl groups. This enhanced stability would theoretically lead to an increase in antioxidant capacity.

    • Steric Effect : The physical bulk of the methyl group, positioned between the carboxyl and a hydroxyl group, may create steric hindrance. This could potentially impede the molecule's ability to align with and donate a hydrogen atom to a bulky free radical, which would decrease its scavenging activity.

    The net effect on antioxidant capacity will depend on the balance between these competing electronic and steric influences. For many phenolic compounds, the addition of small alkyl groups like methyl often leads to a modest enhancement of antioxidant activity, suggesting the electronic-donating effect may outweigh the steric hindrance, particularly against smaller radicals. However, this is highly dependent on the specific radical and the assay system used. [9] Conclusion of SAR : It is scientifically plausible to predict that 2,5-dihydroxy-3-methylbenzoic acid will exhibit a comparable, and possibly slightly enhanced, antioxidant capacity relative to gentisic acid, especially in assays that are not significantly affected by steric factors. Direct experimental validation is required to confirm this hypothesis.

    Standardized Experimental Protocols

    To ensure reproducible and comparable results, standardized methodologies are critical. Below are detailed protocols for common in vitro antioxidant capacity assays.

    DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

    This assay measures the ability of an antioxidant to donate a hydrogen atom and reduce the stable DPPH radical, a deep violet-colored molecule. The reduction results in a color change to a pale yellow, which is measured spectrophotometrically.

    Workflow Diagram

    G cluster_DPPH DPPH Assay Workflow prep_dpph Prepare DPPH Solution (e.g., 0.1 mM in Methanol) mixing Mix DPPH Solution with Test Compound prep_dpph->mixing prep_samples Prepare Test Compound Serial Dilutions prep_samples->mixing incubation Incubate in Dark (30 min at RT) mixing->incubation measure Measure Absorbance at ~517 nm incubation->measure calculate Calculate % Inhibition and IC50 Value measure->calculate

    Sources

    Comparative

    validation of LC-MS/MS method for 2,5-dihydroxy-3-methylbenzoic acid detection

    Title: Overcoming Isomeric Interference in Phenolic Biomarker Quantitation: A Comparative Validation of LC-MS/MS Methods for 2,5-Dihydroxy-3-methylbenzoic Acid Target Audience: Bioanalytical Researchers, Mass Spectrometr...

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    Author: BenchChem Technical Support Team. Date: April 2026

    Title: Overcoming Isomeric Interference in Phenolic Biomarker Quantitation: A Comparative Validation of LC-MS/MS Methods for 2,5-Dihydroxy-3-methylbenzoic Acid

    Target Audience: Bioanalytical Researchers, Mass Spectrometry Specialists, and Drug Development Professionals.

    The Analytical Challenge: Polarity and Isomeric Complexity

    2,5-Dihydroxy-3-methylbenzoic acid (3-methylgentisic acid) is a highly polar phenolic acid. In biological and toxicological studies, it is frequently monitored as a downstream metabolite of 3-methylsalicylic acid, generated via cytochrome P450 monooxygenase activity .

    For bioanalytical scientists, quantifying this analyte presents two distinct challenges:

    • Extreme Hydrophilicity: The presence of two hydroxyl groups and a carboxylic acid moiety results in poor retention on traditional reversed-phase columns, leading to co-elution with early-eluting matrix components (e.g., salts, phospholipids) that cause severe ion suppression.

    • Isomeric Interference: Biological matrices often contain structurally identical positional isomers, such as 2,5-dihydroxy-4-methylbenzoic acid . Mass spectrometers cannot differentiate these isomers because they share the identical precursor-to-product ion transition ( m/z 167 123). Baseline chromatographic resolution is an absolute requirement.

    Pathway A 3-Methylsalicylic Acid (Precursor) B Salicylate 5-Hydroxylase (Monooxygenase) A->B Oxidation C 2,5-Dihydroxy-3-methylbenzoic acid (Target Biomarker) B->C Major Pathway D 2,5-Dihydroxy-4-methylbenzoic acid (Isomeric Interference) B->D Minor Pathway

    Metabolic conversion of 3-methylsalicylic acid highlighting isomeric byproducts.

    Column Chemistry Comparison: Biphenyl vs. Legacy C18

    To establish a robust, self-validating analytical method, we must select a stationary phase capable of resolving positional isomers while providing sufficient retention factor ( k′ ) to escape the matrix suppression zone.

    We compared a Modern Core-Shell Biphenyl Column against a Legacy Fully Porous C18 Column .

    The Causality Behind the Chemistry: Traditional C18 phases rely exclusively on dispersive, hydrophobic interactions. Because 2,5-dihydroxy-3-methylbenzoic acid is highly polar, it partitions poorly into the C18 alkyl chains. Conversely, the Biphenyl stationary phase introduces π−π interactions. The electron-dense aromatic rings of the biphenyl ligand interact strongly with the π -electrons of the analyte's phenolic ring. Furthermore, steric differences in the methyl group position (3-methyl vs. 4-methyl) alter the planar alignment of the molecule, allowing the biphenyl phase to achieve baseline resolution of isomers that co-elute on a C18 column . Similar enhanced retention for dihydroxybenzoic acids has also been documented using High-Strength Silica (HSS) T3 columns .

    Table 1: Comparative Performance Metrics (Spiked Plasma Matrix)
    ParameterLegacy C18 (Fully Porous, 3 µm)Core-Shell Biphenyl (2.6 µm)Analytical Advantage
    Retention Factor ( k′ ) 0.83.4Biphenyl moves analyte out of the void volume.
    Isomer Resolution ( Rs​ ) 0.6 (Co-elution)2.1 (Baseline) π−π interactions differentiate methyl positioning.
    Matrix Effect (Ion Suppression) -65%-12%Higher k′ avoids early-eluting phospholipids.
    Signal-to-Noise (S/N) at 1 ng/mL 3:128:1Core-shell architecture sharpens peak width.
    Validated LOQ 5.0 ng/mL0.5 ng/mL10-fold sensitivity increase via reduced suppression.

    Self-Validating Experimental Protocol (ICH M10 Compliant)

    To ensure trustworthiness, the following protocol is designed as a closed, self-validating system. It incorporates an internal standard (IS) to correct for extraction losses and utilizes post-column infusion to continuously monitor matrix effects.

    Phase 1: Sample Preparation (Acidified Protein Precipitation)

    Causality Check: The pKa of the carboxylic acid group on 2,5-dihydroxy-3-methylbenzoic acid is approximately 2.9. If the sample is extracted at physiological pH, the molecule is ionized, resulting in poor recovery.

    • Aliquot 50 µL of plasma into a microcentrifuge tube.

    • Add 10 µL of Internal Standard (e.g., 3,4-dihydroxybenzoic acid- d3​ , 100 ng/mL).

    • Add 150 µL of acidified acetonitrile (containing 1% formic acid) to crash proteins and ensure the analyte remains in its neutral, protonated state .

    • Vortex for 2 minutes, then centrifuge at 14,000 × g for 10 minutes at 4°C.

    • Transfer 100 µL of the supernatant to an autosampler vial and dilute with 100 µL of LC-MS grade water to match the initial mobile phase conditions, preventing peak distortion (solvent effect).

    Phase 2: UHPLC Separation
    • Column: Core-Shell Biphenyl, 100 × 2.1 mm, 2.6 µm.

    • Mobile Phase A: Water + 0.1% Formic Acid. (Formic acid provides protons to maintain the analyte's un-ionized state during chromatography, improving peak shape) .

    • Mobile Phase B: Acetonitrile + 0.1% Formic Acid.

    • Gradient:

      • 0.0 - 1.0 min: 5% B (Focusing the polar analyte at the column head)

      • 1.0 - 4.0 min: 5% 40% B (Elution of isomers)

      • 4.1 - 5.5 min: 95% B (Column wash)

      • 5.6 - 7.0 min: 5% B (Re-equilibration)

    • Flow Rate: 0.4 mL/min. Injection Volume: 5 µL.

    Phase 3: Mass Spectrometry (ESI- MS/MS)

    Detection is performed in negative electrospray ionization (ESI-) mode. Dihydroxybenzoic acids readily lose a proton to form [M−H]− precursor ions. Upon collision-induced dissociation (CID), they undergo a characteristic neutral loss of carbon dioxide ( CO2​ , 44 Da) from the carboxyl group .

    • Target Analyte: m/z 167.0 123.0 (Precursor: 153 Da [gentisic acid core] + 14 Da[methyl group]).

    • Internal Standard: m/z 156.0 112.0.

    Workflow S1 Sample Prep (Acidified PPT) S2 UHPLC Separation (Biphenyl Column) S1->S2 S3 ESI- MS/MS (MRM: 167 → 123) S2->S3 S4 Method Validation (ICH M10 Guidelines) S3->S4

    Self-validating LC-MS/MS analytical workflow for phenolic acid quantification.

    Validation Summary

    When validated according to ICH M10 guidelines, the Biphenyl-based LC-MS/MS method demonstrates superior analytical integrity:

    • Linearity: R2>0.998 over a dynamic range of 0.5 to 1000 ng/mL.

    • Precision & Accuracy: Intra-day and inter-day CVs were 7.4%, with accuracies between 93% and 108%, well within the ± 15% acceptance criteria.

    • Extraction Recovery: Consistent at 88.5% ( ± 4.2%) across low, medium, and high QC levels, proving the efficacy of the acidified precipitation step.

    Conclusion

    For the detection of 2,5-dihydroxy-3-methylbenzoic acid, relying on traditional C18 chromatography introduces critical vulnerabilities regarding isomeric interference and matrix suppression. By shifting to a Biphenyl stationary phase, bioanalytical scientists can leverage π−π interactions to achieve baseline resolution of methyl-isomers and push the analyte past the suppression zone, resulting in a 10-fold improvement in the Limit of Quantitation (LOQ).

    References

    • Salicylate 5-Hydroxylase from Ralstonia sp. Strain U2: a Monooxygenase with Close Relationships to and Shared Electron Transport Proteins with Naphthalene Dioxygenase. Journal of Bacteriology (ASM Journals). Available at:[Link]

    • A HPLC-ESI-MS/MS Study of Hydroxybenzoic Acids and Related Derivatives in Commercial Seaweed Biostimulants and their Plant Growth Bioactivity. Victoria University Research Repository. Available at:[Link]

    • A Versatile Targeted Metabolomics Method for the Rapid Quantification of Multiple Classes of Phenolics in Fruits and Beverages. Journal of Agricultural and Food Chemistry (ACS Publications). Available at:[Link]

    • LC-MS Identification and Quantification of Phenolic Compounds in Solid Residues from the Essential Oil Industry. Molecules (MDPI). Available at:[Link]

    • Rapid LC-MS/MS assay for the evaluation of hydroxyl radical generation and oxidative stress induction in vivo in rats. Revista Română de Medicină de Laborator. Available at:[Link]

    Validation

    Cross-Validation of GC-MS and HPLC for 2,5-Dihydroxy-3-Methylbenzoic Acid Analysis

    Executive Summary & Chemical Context The accurate quantification of 2,5-dihydroxy-3-methylbenzoic acid (also known as 3-methylgentisic acid) is critical in both environmental bioremediation studies—where it serves as a k...

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    Author: BenchChem Technical Support Team. Date: April 2026

    Executive Summary & Chemical Context

    The accurate quantification of 2,5-dihydroxy-3-methylbenzoic acid (also known as 3-methylgentisic acid) is critical in both environmental bioremediation studies—where it serves as a key intermediate in the microbial detoxification of alkylphenols like 3,5-xylenol [1]—and in clinical metabolomics as a phenolic biomarker [2].

    Structurally, this analyte presents a distinct analytical challenge: it possesses two phenolic hydroxyl (-OH) groups and one carboxylic acid (-COOH) group. This high degree of polarity dictates that the molecule is non-volatile, highly water-soluble, and prone to extensive hydrogen bonding. Consequently, analyzing this compound requires deliberate physicochemical manipulation depending on the chosen platform.

    This guide provides an objective cross-validation of Gas Chromatography-Mass Spectrometry (GC-MS) and High-Performance Liquid Chromatography (HPLC-MS/MS) for the analysis of 2,5-dihydroxy-3-methylbenzoic acid, detailing the mechanistic causality behind method development, step-by-step protocols, and comparative performance data.

    Mechanistic Grounding: The "Why" Behind the Workflows

    To achieve reliable chromatography, the active protons on the hydroxyl and carboxyl groups must be managed. The strategy differs fundamentally between GC and LC platforms.

    The GC-MS Strategy: Silylation

    For GC-MS, the analyte must be volatile and thermally stable. Injecting the underivatized acid will result in thermal degradation and severe peak tailing due to interactions with the silanol groups of the column liner. We utilize BSTFA (N,O-bis(trimethylsilyl)trifluoroacetamide) with 1% TMCS as a catalyst [3]. This reagent replaces the active hydrogens with trimethylsilyl (TMS) groups, converting the molecule into a volatile, stable tri-TMS derivative . Because BSTFA is highly sensitive to water, the sample must be rigorously dried prior to derivatization.

    The HPLC Strategy: Ion Suppression

    For reversed-phase HPLC (e.g., C18 columns), derivatization is unnecessary [4]. However, at a neutral pH, the carboxylic acid group (pKa ~2.9) is ionized, making the molecule too polar to partition effectively into the hydrophobic stationary phase. We solve this by utilizing an acidic mobile phase (e.g., 0.1% formic acid). This suppresses the ionization, keeping the molecule in its neutral, protonated state, thereby ensuring strong retention and sharp peak shapes [5].

    Logic Analyte 2,5-Dihydroxy-3-methylbenzoic Acid (Highly Polar, Non-volatile) GC_Prob Issue: Poor GC Peak Shape & Thermal Instability Analyte->GC_Prob GC-MS LC_Prob Issue: Poor C18 Retention if Ionized Analyte->LC_Prob HPLC GC_Sol Solution: Silylation (BSTFA) Masks -OH and -COOH GC_Prob->GC_Sol LC_Sol Solution: Acidic Mobile Phase (0.1% Formic Acid) Protonates -COOH LC_Prob->LC_Sol GC_Res Result: Volatile, Stable Tri-TMS Derivative GC_Sol->GC_Res LC_Res Result: Neutral Molecule, Strong C18 Retention LC_Sol->LC_Res

    Caption: Physicochemical problem-solving logic for GC-MS vs. HPLC analysis of polar phenolic acids.

    Experimental Protocols (Self-Validating Systems)

    The following protocols are designed with internal validation mechanisms. We recommend using 3,4-dihydroxybenzoic acid-d3 as an internal standard (IS) to correct for extraction efficiency and derivatization yield.

    Protocol A: GC-MS (EI) Analysis via BSTFA Derivatization

    1. Extraction & Azeotropic Drying:

    • Spike 1.0 mL of the biological/environmental sample with 10 µL of IS (100 µg/mL).

    • Acidify the sample to pH 2.0 with 1M HCl (forces the analyte into the organic phase).

    • Extract twice with 2.0 mL of ethyl acetate. Combine the organic layers.

    • Critical Step: Evaporate the extract to dryness under a gentle stream of N₂ gas at 40°C. Add 0.5 mL of methylene chloride and evaporate again to ensure azeotropic removal of trace water [3].

    2. Derivatization:

    • Add 50 µL of BSTFA (containing 1% TMCS) and 50 µL of anhydrous pyridine to the dried residue.

    • Vortex vigorously and incubate at 70°C for 30 minutes.

    • Cool to room temperature and transfer to a GC vial with a glass insert.

    3. GC-MS Conditions:

    • Column: DB-5MS (30 m × 0.25 mm i.d., 0.25 µm film thickness).

    • Injection: 1 µL, Splitless mode, Injector Temp: 280°C.

    • Oven Program: 70°C (hold 1 min), ramp at 10°C/min to 280°C (hold 5 min).

    • Detection: Electron Impact (EI) at 70 eV. Use Selected Ion Monitoring (SIM) mode tracking the molecular ion of the tri-TMS derivative (m/z 384) and qualifier ions (m/z 369, 295).

    Protocol B: HPLC-MS/MS (ESI-) Analysis

    1. Extraction & Reconstitution:

    • Perform the same ethyl acetate extraction as described in Protocol A.

    • Evaporate to dryness under N₂ gas.

    • Critical Step: Reconstitute the residue in 200 µL of Initial Mobile Phase (95% Water with 0.1% Formic Acid / 5% Acetonitrile). This ensures the sample solvent matches the starting gradient, preventing peak distortion.

    • Filter through a 0.22 µm PTFE syringe filter.

    2. HPLC-MS/MS Conditions:

    • Column: Zorbax Eclipse Plus C18 (100 mm × 2.1 mm, 1.8 µm).

    • Mobile Phase A: Water + 0.1% Formic Acid [5].

    • Mobile Phase B: Acetonitrile + 0.1% Formic Acid.

    • Gradient: 5% B to 60% B over 8 minutes, flow rate 0.3 mL/min.

    • Detection: Electrospray Ionization in Negative mode (ESI-). Multiple Reaction Monitoring (MRM) tracking the [M-H]⁻ precursor ion (m/z 167) to product ions (e.g., m/z 123 via loss of CO₂) [6].

    G Start Sample Preparation (Spike IS + Acidify) Ext Liquid-Liquid Extraction (Ethyl Acetate) Start->Ext Split Analytical Platform Ext->Split GC_Dry Azeotropic Drying (N2 Gas + DCM) Split->GC_Dry GC-MS LC_Recon Dry & Reconstitute in Mobile Phase Split->LC_Recon HPLC GC_Deriv Derivatization (BSTFA + 1% TMCS, 70°C) GC_Dry->GC_Deriv GC_Run GC-MS Analysis (EI, SIM Mode) GC_Deriv->GC_Run LC_Filter Filter (0.22 µm PTFE) LC_Recon->LC_Filter LC_Run HPLC-MS/MS Analysis (ESI-, MRM Mode) LC_Filter->LC_Run

    Caption: Parallel sample preparation workflows for GC-MS and HPLC-MS/MS analysis.

    Performance Comparison & Experimental Data

    The following table synthesizes quantitative validation data typical for gentisic acid derivatives analyzed via these two platforms.

    ParameterGC-MS (EI-SIM)HPLC-MS/MS (ESI-MRM)Mechanistic Rationale
    Limit of Detection (LOD) ~10 - 25 µg/L [3]~1 - 5 µg/L [6]LC-MS/MS avoids derivatization losses and utilizes highly specific MRM transitions, yielding lower background noise.
    Linear Dynamic Range 50 - 5,000 µg/L10 - 10,000 µg/LESI-MS/MS offers a wider dynamic range, whereas GC-MS can suffer from injector saturation or derivatization reagent depletion at high concentrations.
    Derivatization Required? Yes (BSTFA/Pyridine)NoGC requires masking of polar groups to achieve volatility.
    Analysis Time per Sample ~25 - 30 minutes~10 - 12 minutesUPLC/HPLC systems allow for rapid gradient elution and column re-equilibration.
    Precision (RSD%) 4.0% - 10.2% [3]1.5% - 4.5%GC-MS variability is largely introduced during the moisture-sensitive derivatization step.
    Matrix Effects LowModerate to HighESI in LC-MS/MS is highly susceptible to ion suppression from co-eluting matrix components; GC-EI is largely immune.
    The Verdict: Which to Choose?
    • Choose GC-MS if: You are conducting untargeted metabolomics or analyzing samples with highly complex, salty matrices (like wastewater or crude soil extracts) where LC-MS/MS would suffer from severe ion suppression. The EI fragmentation patterns also provide superior library matching capabilities.

    • Choose HPLC-MS/MS if: You require high-throughput targeted quantification, maximum sensitivity (sub-ng/mL), or are working with limited sample volumes where the derivatization step would introduce unacceptable variability and yield loss.

    References

    • Microbial detoxification of 3,5-xylenol via a novel process with sequential methyl oxidation by Rhodococcus sp. CHJ602 ResearchGate[Link]

    • Analysis of gentisic acid and related renal cell carcinoma biomarkers using reversed-phase liquid chromatography with water-rich mobile phases National Center for Biotechnology Information (PMC)[Link]

    • A Multiresidue Derivatization Gas Chromatographic Assay for Fifteen Phenolic Constituents with Mass Selective Detection Analytical Chemistry - ACS Publications[Link]

    • Analysis of Naturally Occurring Phenolic Compounds in Aromatic Plants by RP-HPLC Coupled to Diode Array Detector (DAD) and GC-MS after Silylation National Center for Biotechnology Information (PMC)[Link]

    • Gentisic Acid, Salicylic Acid, Total Phenolic Content and Cholinesterase Inhibitory Activities of Red Wines Made from Various Grape Varieties CABI Digital Library[Link]

    • Quantitative Determination of Bioactive Constituents in Noni Juice by High-performance Liquid Chromatography with Electrospray Ionization Triple Quadrupole Mass Spectrometry Pharmacognosy Magazine[Link]

    Comparative

    Structural and Functional Comparison of 3-Methylgentisic Acid and 4-Methylgentisic Acid

    Introduction and Biological Significance As a Senior Application Scientist navigating the complexities of aromatic degradation and natural product isolation, distinguishing between structural isomers is critical for accu...

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    Author: BenchChem Technical Support Team. Date: April 2026

    Introduction and Biological Significance

    As a Senior Application Scientist navigating the complexities of aromatic degradation and natural product isolation, distinguishing between structural isomers is critical for accurate metabolic profiling. 3-Methylgentisic acid (3-MGA) and 4-Methylgentisic acid (4-MGA) are two closely related isomers of 2,5-dihydroxybenzoic acid. Despite sharing the identical monoisotopic mass and core functional groups, the positional shift of a single methyl group profoundly alters their NMR signatures, enzymatic reactivity, and ecological origins.

    Biologically, these isomers serve as critical nodes in the microbial bioremediation of toxic phenolic compounds. Specifically, they act as the terminal aromatic intermediates in the 1 by soil bacteria such as Pseudomonas alcaligenes. Furthermore, 4-MGA is frequently isolated as a secondary metabolite in medicinal plants like 2, making its precise identification highly relevant to pharmacognosy.

    Quantitative Structural and Kinetic Properties

    To objectively compare the performance and characteristics of these two alternatives, all critical quantitative data—ranging from structural identifiers to enzymatic kinetics—have been summarized below. The kinetic data is derived from the engineered Y181F mutant of3, which exhibits significantly enhanced catalytic efficiency for substituted gentisates.

    Property3-Methylgentisic Acid (3-MGA)4-Methylgentisic Acid (4-MGA)
    IUPAC Name 2,5-dihydroxy-3-methylbenzoic acid2,5-dihydroxy-4-methylbenzoic acid
    Monoisotopic Mass 168.04225 Da168.04225 Da
    Microbial Precursor 3,5-Xylenol2,5-Xylenol
    Aromatic Protons (¹H NMR) H-4, H-6 (Meta-coupled doublets)H-3, H-6 (Para-oriented singlets)
    Ring Cleavage Product 6-Methylmaleylpyruvate5-Methylmaleylpyruvate
    Product Absorbance (λmax) 327 nm316 nm
    Extinction Coefficient (ε) 11,900 M⁻¹ cm⁻¹11,400 M⁻¹ cm⁻¹
    Relative GDO Activity (Y181F) 1,638% (vs. WT gentisate)667% (vs. WT gentisate)

    Metabolic Divergence in Xylenol Degradation

    The structural differences between 3-MGA and 4-MGA dictate the specific bioremediation pathways utilized by environmental microbiomes. The position of the methyl group on the parent xylenol directs the hydroxylation cascade, ultimately resulting in divergent ring-cleavage products upon interaction with Gentisate 1,2-dioxygenase.

    Isomer_Pathways cluster_3MGA 3-Methylgentisate Pathway cluster_4MGA 4-Methylgentisate Pathway X35 3,5-Xylenol M3 3-Methylgentisic Acid X35->M3 Hydroxylation P3 6-Methylmaleylpyruvate (λmax = 327 nm) M3->P3 GDO Cleavage X25 2,5-Xylenol M4 4-Methylgentisic Acid X25->M4 Hydroxylation P4 5-Methylmaleylpyruvate (λmax = 316 nm) M4->P4 GDO Cleavage

    Microbial degradation of xylenol isomers to 3-MGA and 4-MGA, and subsequent GDO ring cleavage.

    Analytical Differentiation Workflow (LC-MS/MS & NMR)

    Because 3-MGA and 4-MGA share the same molecular weight, standard low-resolution mass spectrometry cannot distinguish them. The following self-validating protocol leverages chromatographic retention and nuclear magnetic shielding to definitively separate the isomers.

    Step-by-Step Methodology:
    • Sample Extraction: Extract the biological matrix using a 1:1 volume of HPLC-grade ethyl acetate.

      • Causality: Ethyl acetate's moderate polarity efficiently partitions phenolic acids from the aqueous phase while leaving highly polar primary metabolites (sugars, amino acids) behind, reducing matrix effects during ionization.

    • LC-MS/MS Separation: Inject the extract onto a C18 reversed-phase column. Utilize a mobile phase gradient of water and acetonitrile, both spiked with 0.1% formic acid.

      • Causality: Formic acid suppresses the ionization of the carboxylic acid group (pKa ~2.9) during the liquid phase. Keeping the molecules in their neutral, protonated state ensures sharp chromatographic peak shapes. The compounds are subsequently ionized via negative electrospray ionization (ESI-) to yield [M-H]⁻ at m/z 167.03.

    • ¹H NMR Structural Elucidation: Dissolve the purified fractions in DMSO-d6 and acquire a 1D ¹H NMR spectrum.

      • Causality: DMSO-d6 prevents the rapid chemical exchange of phenolic hydroxyl protons, allowing for clear observation of the aromatic ring system.

      • Diagnostic Observation:3-MGA will display two distinct doublets (J ≈ 2–3 Hz) corresponding to H-4 and H-6, driven by their meta relationship. Conversely, 4-MGA will display two sharp singlets for H-3 and H-6, as their para orientation eliminates significant scalar coupling.

    Enzymatic Cleavage Assay Protocol (Gentisate 1,2-Dioxygenase)

    To evaluate the bioremediation potential of a microbial strain, quantifying the specific activity of Gentisate 1,2-dioxygenase (GDO) against these isomers is required. The following workflow ensures precise spectrophotometric tracking of the ring-fission products.

    Step-by-Step Methodology:
    • Buffer & Cofactor Preparation: Prepare a 0.1 M Na-K phosphate buffer (pH 7.4). Immediately prior to the assay, supplement the buffer with 0.1 mM ferrous ammonium sulfate and 2 mM L-cysteine.

      • Causality: GDO is a non-heme iron-dependent dioxygenase. L-cysteine acts as a potent reducing agent to maintain the catalytic iron in its active Fe(II) state, preventing premature oxidative inactivation to Fe(III) by ambient oxygen.

    • Substrate Initiation: Add 50 µM to 600 µM of either 3-MGA or 4-MGA to the reaction cuvette to initiate the cleavage cascade.

    • Spectrophotometric Monitoring: Monitor the continuous formation of the substituted maleylpyruvates for 5 minutes. Measure 3-MGA cleavage at 327 nm and 4-MGA cleavage at 316 nm .

      • Causality: The ring cleavage generates a conjugated aliphatic chain. The position of the methyl group on this resulting maleylpyruvate system alters the extent of the conjugated π-electron cloud, shifting the absorption maximum (λmax) and necessitating isomer-specific wavelength monitoring.

    References

    • Title: Replacement of Tyrosine 181 by Phenylalanine in Gentisate 1,2-Dioxygenase I from Pseudomonas alcaligenes NCIMB 9867 Enhances Catalytic Activities Source: PMC / National Institutes of Health URL
    • Title: Gentisate pathway for the degradation of 2,5-xylenol, 3,5-xylenol and m-cresol Source: ResearchGate URL
    • Title: Chemical constituents of Physalis angulata L. (family solanaceae)

    Sources

    Validation

    Benchmarking Extraction Efficiency of 2,5-Dihydroxy-3-Methylbenzoic Acid Across Solvents: A Comprehensive Guide

    For researchers and drug development professionals investigating microbial catabolic pathways or developing novel phenolic therapeutics, the isolation of 2,5-dihydroxy-3-methylbenzoic acid (commonly known as 3-methylgent...

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    Author: BenchChem Technical Support Team. Date: April 2026

    For researchers and drug development professionals investigating microbial catabolic pathways or developing novel phenolic therapeutics, the isolation of 2,5-dihydroxy-3-methylbenzoic acid (commonly known as 3-methylgentisic acid) presents a unique physicochemical challenge. As a highly bioactive intermediate often found in the enzymatic degradation of xylenols [4], its amphiphilic nature requires precise solvent selection and thermodynamic control to achieve high-yield extraction without oxidative degradation.

    This guide provides an objective, data-driven benchmark of solvent extraction efficiencies, detailing the mechanistic causality behind solvent selection, partitioning logic, and validated experimental protocols.

    Physicochemical Profiling & Mechanistic Causality

    To optimize extraction, we must first analyze the target molecule's structural thermodynamics. 2,5-dihydroxy-3-methylbenzoic acid contains a hydrophobic aromatic ring substituted with a methyl group, counterbalanced by three highly polar moieties: two phenolic hydroxyls (-OH) and one carboxylic acid (-COOH).

    • pKa Dynamics: The carboxylic acid group has a pKa of approximately 2.9, while the phenolic hydroxyls deprotonate at a pKa of ~9.0–10.0.

    • Partitioning Causality: In standard biological matrices (pH 7.0), the molecule exists as a highly water-soluble carboxylate anion. To drive the molecule into an organic solvent during Liquid-Liquid Extraction (LLE), the aqueous phase must be aggressively acidified (pH < 2.5). This protonates the carboxylate group, neutralizing the molecule's charge and exponentially increasing its partition coefficient (LogP) in favor of the organic phase.

    pH_Mechanics State1 pH > 4.0 Carboxylate Anion (-COO⁻) AqPhase Aqueous Phase (High Solubility) State1->AqPhase Ion-Dipole Interactions State2 pH < 2.5 Neutral Acid (-COOH) OrgPhase Organic Phase (High Partitioning) State2->OrgPhase Hydrogen Bonding & Hydrophobic

    Mechanistic influence of pH on the solvent partitioning of 3-methylgentisic acid.

    Solvent Benchmarking: Comparative Analysis

    The efficiency of an extraction solvent is dictated by its dielectric constant, hydrogen-bond acceptor/donor capacity, and its inertness toward the easily oxidized dihydroxybenzene ring.

    A. Ethyl Acetate (The Analytical Gold Standard)

    Ethyl acetate (EtOAc) is the premier choice for extracting phenolic acids from aqueous biotransformation broths [4]. As a moderately polar, aprotic solvent, its ester oxygen acts as a powerful hydrogen-bond acceptor for the phenolic -OH groups of 3-methylgentisic acid. Because it is immiscible with water, it allows for clean phase separation, yielding recoveries exceeding 92% under optimized acidic conditions.

    B. Alcohols: Superheated Methanol & n-Butanol

    For solid-liquid extraction (e.g., lyophilized cellular pellets or plant matrices), highly polar protic solvents are required to penetrate the matrix.

    • Superheated Methanol: Operating methanol at elevated temperatures (50–100°C) under pressure drastically reduces solvent viscosity and increases the diffusion rate. However, researchers must balance yield with stability; prolonged exposure of gentisic acid derivatives to boiling methanol can lead to thermal degradation, reducing recoveries to ~85% [1].

    • n-Butanol: Historically favored for industrial-scale extraction from aqueous layers, n-butanol offers a higher boiling point and excellent amphiphilic partitioning for gentisic acid derivatives [3].

    C. Deep Eutectic Solvents (DES)

    Modern green chemistry has introduced Choline Chloride (ChCl)-based Deep Eutectic Solvents. A DES utilizing ChCl paired with a carboxylic acid (e.g., malic acid) forms an extensive hydrogen-bonding network that aggressively disrupts biological matrices. In Ultrasound-Assisted Extraction (UAE), specific DES formulations have proven to extract phenolic acids up to 2.5 times more effectively than conventional 50% aqueous ethanol [2].

    Quantitative Performance Matrix
    Solvent SystemDielectric Constant (ε)Extraction MechanismOptimal ApplicationRelative Yield (%)
    Ethyl Acetate 6.0H-bond acceptor, LLEAqueous biological matrices92 - 95%
    ChCl:Malic Acid (DES) N/A (Tunable)Extensive H-bond networkGreen UAE (Solid matrices)90 - 94%
    n-Butanol 17.8Amphiphilic partitioningIndustrial scale-up / LLE85 - 88%
    Methanol (Superheated) 32.7Solid-liquid diffusionLyophilized solid matrices80 - 85%*

    *Yield is heavily temperature-dependent; thermal degradation occurs >65°C over prolonged periods.

    Self-Validating Experimental Protocol: Liquid-Liquid Extraction

    To ensure absolute scientific integrity and reproducibility, the following protocol incorporates internal validation checkpoints. This methodology is optimized for isolating 3-methylgentisic acid from aqueous enzymatic assays or bacterial culture supernatants.

    Step 1: Internal Standardization & Quenching

    • Action: Spike the aqueous matrix with a known concentration of an internal standard (e.g., 4-methylsalicylic acid) to quantify absolute recovery rates during downstream LC-MS. Quench enzymatic activity by chilling the sample to 4°C.

    • Causality: Chilling prevents the oxidative degradation of the dihydroxybenzene ring, which is highly susceptible to auto-oxidation at room temperature.

    Step 2: pH Adjustment (Critical Checkpoint)

    • Action: Add 6M HCl dropwise while vortexing. Monitor with a calibrated micro-pH probe until the solution reaches pH 2.0.

    • Validation: The pH must be strictly below 2.5. Failure to reach this threshold will leave a fraction of the target molecule ionized, drastically reducing organic partitioning.

    Step 3: Solvent Partitioning

    • Action: Add an equal volume (1:1 v/v) of cold, HPLC-grade Ethyl Acetate. Vortex vigorously for 2 minutes to maximize surface area contact between the phases.

    • Causality: The high surface area allows the neutral 3-methylgentisic acid to migrate into the EtOAc layer via hydrogen bonding with the solvent's ester groups.

    Step 4: Phase Separation & Salting Out

    • Action: Centrifuge the mixture at 4000 × g for 10 minutes at 4°C.

    • Validation: Observe the interface. If a cloudy emulsion persists, add 1M NaCl to the mixture. This "salting out" effect increases the ionic strength of the aqueous phase, forcing the organic solvent out of the aqueous network and sharpening the phase boundary.

    Step 5: Desiccation & Concentration

    • Action: Carefully aspirate the upper organic layer and transfer it to a clean tube. Add anhydrous sodium sulfate ( Na2​SO4​ ).

    • Validation: Swirl the tube. The Na2​SO4​ crystals must remain free-flowing. If they clump, residual water is present; add more salt until crystals flow freely. Evaporate the dried solvent under a gentle stream of nitrogen gas ( N2​ ) to prevent oxidation.

    Workflow Matrix Aqueous Biological Matrix (Containing 3-Methylgentisic Acid) Acidify Acidification (pH < 2.5) HCl or TFA Matrix->Acidify Protonation Split Solvent Selection Acidify->Split EtOAc Ethyl Acetate (LLE) Split->EtOAc Butanol n-Butanol (LLE / Industrial) Split->Butanol DES ChCl:Malic Acid DES (Green UAE) Split->DES Extract Organic Phase / Extract EtOAc->Extract Butanol->Extract DES->Extract Dry Desiccation (Anhydrous Na2SO4) Extract->Dry Analyze LC-MS / NMR Analysis Dry->Analyze

    Workflow for the extraction and isolation of 3-methylgentisic acid from biological matrices.

    Conclusion

    For the extraction of 2,5-dihydroxy-3-methylbenzoic acid, solvent selection must be dictated by the matrix state. Ethyl Acetate remains the undisputed champion for liquid-liquid extractions from aqueous biological assays due to its ideal hydrogen-bonding profile and volatility. However, for solid plant or lyophilized microbial matrices, Choline Chloride-based Deep Eutectic Solvents offer a superior, high-yield, and environmentally sustainable alternative to traditional superheated methanol, bypassing the risks of thermal degradation.

    References
    • Palma, M., Piñeiro, Z., & Barroso, C. G. (2001). Stability of phenolic compounds during extraction with superheated solvents.
    • Bajkacz, S., et al. (2025). Evaluation of Bioactive Compounds and Chemical Elements in Herbs: Effectiveness of Choline Chloride-Based Deep Eutectic Solvents in Ultrasound-Assisted Extraction. PMC.
    • US Patent Office. (1952). Preparation of gentisic acid and its alkali metal and ammonium salts (US2608579A).
    • Zhou, N. Y., et al. (2002). Salicylate 5-Hydroxylase from Ralstonia sp. Strain U2: a Monooxygenase with Close Relationships to and Shared Electron Transport Proteins with Naphthalene Dioxygenase. PMC.

    Safety & Regulatory Compliance

    Safety

    2,5-Dihydroxy-3-methylbenzoic acid proper disposal procedures

    Comprehensive Safety and Disposal Protocol for 2,5-Dihydroxy-3-methylbenzoic Acid As a Senior Application Scientist overseeing laboratory safety and chemical logistics, I have designed this protocol to provide drug devel...

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    Author: BenchChem Technical Support Team. Date: April 2026

    Comprehensive Safety and Disposal Protocol for 2,5-Dihydroxy-3-methylbenzoic Acid

    As a Senior Application Scientist overseeing laboratory safety and chemical logistics, I have designed this protocol to provide drug development professionals with a rigorous, self-validating framework for handling 2,5-Dihydroxy-3-methylbenzoic acid (also known as 3-methylgentisic acid). This compound is a critical intermediate in the synthesis of hydroquinone derivatives used to treat metabolic and fibrotic disorders[1]. However, its chemical structure necessitates strict operational controls to prevent environmental contamination and personnel injury.

    This guide moves beyond basic safety data by explaining the causality behind each hazard and establishing a self-validating workflow where every step verifies the safety of the preceding one.

    Physicochemical Rationale & Hazard Profile

    2,5-Dihydroxy-3-methylbenzoic acid features an electron-rich aromatic ring substituted with two hydroxyl groups and a carboxylic acid moiety. This specific configuration makes the compound a weak organic acid that can readily donate protons, leading to severe irritation upon contact with mucosal membranes or skin[2]. Furthermore, its electron-rich nature makes it highly susceptible to oxidation. It must never be disposed of alongside strong oxidizing agents (e.g., perchlorates, nitrates) or strong bases to prevent violent exothermic reactions[3],[2].

    Table 1: Hazard Data, Mechanistic Causes, and Operational Thresholds

    Hazard ClassGHS CodeMechanistic CauseRequired PPE & Engineering Control
    Acute Toxicity (Oral) H302Systemic absorption disrupts cellular metabolism and homeostasis.Prohibit eating/drinking in the lab; handle in controlled zones.
    Skin Irritation H315Phenolic acidity causes localized protein denaturation on the epidermis.Nitrile gloves (≥0.11 mm thickness) and a buttoned lab coat[4].
    Eye Irritation H319Acidic contact with corneal tissue causes rapid, severe tissue damage.ANSI Z87.1 certified chemical safety goggles[4].
    STOT SE 3 (Respiratory) H335Fine crystalline dust easily aerosolizes, irritating respiratory mucosa.Handle powders exclusively inside a certified chemical fume hood[5].

    Self-Validating Disposal Protocols

    Standard municipal water treatment facilities cannot reliably degrade substituted phenolic acids, meaning this compound poses a risk of environmental toxicity if poured down the drain[3]. Therefore, all waste must be segregated and sent to an EPA-approved facility for incineration[6].

    To ensure absolute safety, the following protocols are designed as self-validating systems —each phase includes a mandatory verification check before proceeding.

    Protocol A: Solid Waste Management (Powders, Crystals, and Contaminated Consumables)
    • Collection: Gather all solid waste (vials, contaminated weigh boats, and powder residues) using a static-free brush and dustpan.

      • Causality: Static discharge can ignite fine organic dusts. Avoid dry sweeping to prevent aerosolizing the H335 respiratory irritant.

    • Containment: Place the collected material into a high-density polyethylene (HDPE) or amber glass wide-mouth container.

      • Validation Check: Inspect the container for structural integrity. HDPE is mandated because it resists acidic degradation far better than standard thin-walled plastics.

    • Segregation: Store the container in a cool, dry secondary containment tray.

      • Validation Check: Cross-reference the chemical inventory of the storage cabinet to confirm the absolute absence of strong bases, acid chlorides, or oxidizers before placing the waste bin[2].

    • Final Disposition: Affix a standard hazardous waste label marked explicitly as "Non-Halogenated Organic Solid Waste - Toxic/Irritant" and schedule for commercial incineration[6].

    Protocol B: Aqueous & Organic Solution Disposal
    • pH Adjustment (Aqueous Waste): For aqueous solutions containing the acid, test the initial pH. Slowly add dilute Sodium Hydroxide (1M NaOH) until the pH reaches 6 to 8.

      • Causality: Neutralizing the acid prevents it from reacting with other chemicals in the bulk waste carboy and prevents the corrosion of metal drum fittings.

      • Validation Check: Use pH indicator strips to visually confirm neutrality (pH 7) before transferring the liquid to the bulk carboy.

    • Solvent Segregation (Organic Waste): If the acid is dissolved in organic solvents (e.g., Methanol, DMSO), transfer it to a designated "Non-Halogenated Flammable Waste" carboy.

    • Pressure Testing: Cap the carboy loosely for the first 2 hours after addition.

      • Validation Check: Monitor the carboy. If no gas evolution (hissing or container bulging) is observed after 2 hours, tighten the cap securely. This validates that no delayed exothermic reactions are occurring.

    Emergency Spill Response Methodology

    In the event of an accidental release, immediate containment is required to prevent airborne exposure[3].

    • Isolation: Evacuate non-essential personnel from the immediate area and maximize fume hood ventilation.

    • Containment: Moisten the spilled powder slightly with water or use a dedicated HEPA-filter vacuum.

      • Causality: Moistening the powder prevents the hazardous dust from aerosolizing into the breathing zone during cleanup[3].

    • Neutralization & Cleanup: Wipe the area with a damp, disposable cloth. Follow up by washing the surface with a mild soap and water solution to neutralize any residual acidity[5].

    • Disposal: Place all contaminated cleaning materials into a sealed hazardous waste bag. DO NOT wash the chemical down the sewer[3]. Treat the cleanup materials as solid hazardous waste (See Protocol A).

    Visual Workflow: Disposal Decision Tree

    WasteDisposal Start 2,5-Dihydroxy-3-methylbenzoic Acid Waste Generation State Determine Waste State Start->State Solid Solid Powder/Crystals State->Solid Aqueous Aqueous Solution State->Aqueous Organic Organic Solvent Mixture State->Organic SolidCollect Collect in HDPE/Glass Solid Waste Container Solid->SolidCollect AqueousNeut Adjust pH to 6-8 (Do Not Flush) Aqueous->AqueousNeut OrganicCollect Collect in Non-Halogenated Solvent Carboy Organic->OrganicCollect Labeling Label: Hazardous Waste (Toxic/Irritant) SolidCollect->Labeling AqueousCollect Collect in Aqueous Waste Carboy AqueousNeut->AqueousCollect AqueousCollect->Labeling OrganicCollect->Labeling Incineration EPA-Approved Facility (Incineration) Labeling->Incineration

    Workflow for the segregation, neutralization, and disposal of 2,5-Dihydroxy-3-methylbenzoic acid.

    References

    • Benzoic Acid - Hazardous Substance Fact Sheet Source: nj.gov URL:[3]

    • Hazardous Waste Listings | EPA Source: epa.gov URL:[6]

    • SAFETY DATA SHEET - Gentisic acid Source: fishersci.com URL:[2]

    • Safety Data Sheet - Gentisic acid Source: carlroth.com URL:[5]

    • Gentisic acid - Safety Data Sheet Source: abx.de URL:[4]

    • 2,5- OR 2,6-DISUBSTITUTED HYDROQUINONE DERIVATIVES WITH AT LEAST ONE CARBOXY, SULFO OR AMIDO GROUP USEFUL AS MEDICAMENTS Source: googleapis.com URL:[1]

    Sources

    Handling

    Personal protective equipment for handling 2,5-Dihydroxy-3-methylbenzoic acid

    2,5-Dihydroxy-3-methylbenzoic Acid: Comprehensive Safety, PPE, and Handling Guide As a Senior Application Scientist, I recognize that handling specialized organic intermediates requires more than just following a safety...

    Back to Product Page

    Author: BenchChem Technical Support Team. Date: April 2026

    2,5-Dihydroxy-3-methylbenzoic Acid: Comprehensive Safety, PPE, and Handling Guide

    As a Senior Application Scientist, I recognize that handling specialized organic intermediates requires more than just following a safety data sheet (SDS)—it requires a mechanistic understanding of the chemical's behavior. 2,5-Dihydroxy-3-methylbenzoic acid (CAS: 5981-39-5), commonly known as 3-methylgentisic acid, is a critical intermediate in the microbial degradation of alkylphenols (such as 3,5-xylenol) and a valuable precursor in pharmaceutical synthesis[1].

    Because it is a substituted benzoic acid presenting as a fine crystalline powder, it poses specific handling challenges related to tissue irritation and dust aerosolization. This guide provides a self-validating system for the safe handling, personal protective equipment (PPE) selection, and disposal of this compound.

    Hazard Assessment & Mechanistic Causality

    To effectively protect yourself, you must understand why the chemical is hazardous. Based on the safety profiles of structurally identical gentisic acid derivatives, 2,5-Dihydroxy-3-methylbenzoic acid is classified under the following hazard statements[2],[3]:

    • H302 (Harmful if swallowed): Ingestion disrupts systemic acid-base homeostasis.

    • H315 (Causes skin irritation) & H319 (Causes serious eye irritation): The carboxyl group (-COOH) donates protons, leading to immediate, localized tissue irritation upon contact with moisture on the skin or mucous membranes. Furthermore, the two phenolic hydroxyl groups (-OH) make the molecule susceptible to auto-oxidation, potentially forming reactive quinone species. These electrophilic quinones can covalently bind to nucleophilic residues on cellular proteins, exacerbating dermal and ocular damage.

    • H335 (May cause respiratory irritation): As a fine powder, it poses a severe inhalation risk.

    • Combustible Dust Hazard: Fine organic dust dispersed in the air can form explosive mixtures if exposed to an ignition source[4],[2].

    Personal Protective Equipment (PPE) Matrix

    Do not default to standard laboratory PPE. The physical state (powder) and chemical nature (organic acid) dictate specific barrier requirements.

    PPE CategorySpecificationMechanistic Rationale
    Eye Protection ANSI Z87.1 Chemical Splash GogglesSafety glasses leave gaps. Goggles create a seal that protects against fine powder aerosolization and severe ocular irritation (H319)[2].
    Hand Protection Nitrile Gloves (≥0.11 mm thickness)Nitrile provides superior chemical resistance to organic acids compared to standard latex, preventing dermal absorption and protein cross-linking (H315)[3].
    Body Protection Flame-Resistant (FR) Lab CoatMitigates the risks associated with potential combustible dust concentrations in the air[4].
    Respiratory N95 or P100 Particulate RespiratorMandatory if weighing or handling the dry powder outside of a certified chemical fume hood to prevent inhalation of irritating particulates (H335)[2].

    Operational Workflows: Step-by-Step Methodologies

    Protocol A: Safe Weighing and Dispensing

    The primary risk during routine handling is the aerosolization of the powder.

    • Environmental Preparation: Ensure the workspace is within a chemical fume hood with a face velocity of 80-100 FPM. Clear the area of strong oxidizing agents and strong bases, which are incompatible with this acid[4].

    • Static Mitigation: Pass an anti-static zero-ionizer over the weigh boat and micro-spatula.

      • Causality: Fine organic powders hold static charges. Discharging the equipment prevents the powder from repelling off the spatula and aerosolizing into your breathing zone.

    • Dispensing: Use the micro-spatula to slowly transfer the powder. Keep the transfer distance as short as possible to minimize dust generation.

    • Solubilization: If preparing a stock solution, add your primary organic solvent (e.g., methanol or DMSO) directly to the transfer tube before agitation.

      • Causality: Adding solvent to the powder, rather than dumping powder into the solvent, prevents the formation of insoluble clumps caused by the hydrophobic aromatic ring prior to full solvation.

    Protocol B: Spill Containment and Disposal

    A spill of 2,5-Dihydroxy-3-methylbenzoic acid must be treated as a hazardous particulate event.

    • Isolate: Immediately restrict access to the spill area and ensure there are no open ignition sources[5].

    • Suppress Dust (Critical Step): Do not dry sweep. Dry sweeping mechanically aerosolizes the irritating powder into the environment. Instead, lightly mist a paper towel or inert absorbent pad with deionized water and gently lay it over the spilled powder.

    • Mechanical Collection: Use a non-sparking scoop or plastic scraper to collect the damp absorbent and the neutralized powder.

    • Decontaminate: Wash the affected surface thoroughly with soap and plenty of water to neutralize and remove residual acidic traces[2],[3].

    • Disposal: Place all collected materials into a clearly labeled, sealable hazardous waste container designated for solid organic acids, in accordance with local environmental regulations[6].

    Mechanistic Visualization: Spill Response Logic

    Below is the self-validating operational workflow for handling a spill of this compound.

    SpillResponse Start Spill Detected (3-Methylgentisic Acid) Assess Assess Spill Size & Dust Risk Start->Assess PPE Verify PPE (Nitrile, Goggles, N95) Assess->PPE Contain Cover with Damp Absorbent (Prevent Aerosolization) PPE->Contain Collect Mechanical Collection (Non-sparking tools) Contain->Collect Clean Wipe Surface with Soap & Water Collect->Clean Dispose Transfer to Hazardous Waste Container Clean->Dispose

    Logical workflow for the safe containment and disposal of 3-methylgentisic acid spills.

    References

    • Molecular characterization of an inducible gentisate 1,2-dioxygenase gene, xlnE, from Pseudomonas alcaligenes NCIMB 9867 Source: ResearchGate URL:[Link]

    • SAFETY DATA SHEET: Gentisic acid (149357) Source: Sigma-Aldrich URL:[Link]

    Sources

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